2-(4-Hydroxy-1H-indol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
1368087-51-7 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.186 |
IUPAC Name |
2-(4-hydroxy-1H-indol-5-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-9(13)5-6-1-2-8-7(10(6)14)3-4-11-8/h1-4,11,14H,5H2,(H,12,13) |
InChI Key |
JLJUISDFTGPXEU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid
[1]
Executive Summary
This compound is a bifunctional indole derivative characterized by a phenolic hydroxyl group at the C4 position and an acetic acid side chain at the C5 position. Unlike the common C3-substituted indoles (tryptamines, auxins), this C4/C5 substitution pattern creates a unique electronic environment, making it a valuable scaffold for designing Hsp90 inhibitors , kinase inhibitors , and tricyclic fused ring systems . Its chemical behavior is dominated by the electron-donating nature of the 4-hydroxy group, which significantly activates the indole core toward oxidation and electrophilic substitution.
Physicochemical Properties & Structural Analysis
The molecule exhibits amphiphilic properties due to the lipophilic indole core and the hydrophilic carboxylic/phenolic groups.
Key Data Table
| Property | Value / Description |
| CAS Number | 1368087-51-7 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | Off-white to beige solid (sensitive to oxidation) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (unless pH > 5) |
| Acidity (Predicted pKa) | COOH: ~4.5 (deprotonates first)4-OH: ~9.8 (phenolic)Indole NH: >16 |
| Electronic Character | Electron-rich; C4-OH activates C3, C5 (occupied), and C7 positions.[1] |
Structural Logic
The 4-hydroxy group is the critical functional handle. Through resonance, it donates electron density into the benzene ring of the indole.
-
Ortho-Effect: The 4-OH group activates the adjacent C3 and C5 positions. Since C5 is occupied by the acetic acid chain, the C3 position becomes exceptionally nucleophilic, even more so than in unsubstituted indole.
-
Hydrogen Bonding: An intramolecular hydrogen bond may form between the C4-hydroxyl proton and the carbonyl oxygen of the C5-acetic acid side chain (if the chain flexibility allows), potentially influencing pKa and solubility.
Synthetic Methodology
Synthesis of 4,5-disubstituted indoles is challenging due to the natural preference of electrophilic attack at C3. The most robust "field-proven" route avoids direct functionalization of the indole and instead constructs the ring from a substituted precursor.
Recommended Route: The Modified Leimgruber-Batcho or Tetrahydroindole Approach
The most scalable approach involves the aromatization of a tetrahydroindole precursor or the cyclization of a pre-functionalized nitrotoluene derivative.
Protocol Overview (Tetrahydroindole Route)
-
Precursor Synthesis: Condensation of a 5-substituted-1,3-cyclohexanedione with an amine source to form a 4-oxo-4,5,6,7-tetrahydroindole.
-
Aromatization: Dehydrogenation using Pd/C in refluxing p-cymene or mesitylene to yield the 4-hydroxyindole core.
Figure 1: Retrosynthetic logic for accessing the 4-hydroxy-5-substituted indole core via the tetrahydroindole aromatization strategy.
Alternative: Hemetsberger-Knittel Synthesis
For high-value pharmaceutical intermediates, constructing the indole from ethyl azidoacetate and a 3-hydroxy-4-formyl-phenylacetic acid derivative (protected) ensures correct regiochemistry.
-
Condensation: Aldehyde + Ethyl azidoacetate → Azidocinnamate.
-
Thermolysis: Heating in xylene/toluene generates a nitrene intermediate which inserts into the C-H bond to close the pyrrole ring.
Reactivity & Stability Profile
The 4-hydroxyindole moiety is highly reactive. Researchers must account for its sensitivity to oxidation and electrophilic attack.
Oxidation Sensitivity (The Quinone-Imine Risk)
Unlike 5-hydroxyindoles, 4-hydroxyindoles are prone to oxidation to form quinone imines or insoluble melanin-like polymers.
-
Mechanism: Oxidation removes a proton from the 4-OH and an electron from the ring, leading to a radical species that couples at C3 or C7.
-
Handling Protocol:
-
Store under Argon/Nitrogen at -20°C.
-
Use antioxidants (e.g., ascorbic acid, sodium metabisulfite) during aqueous workups.
-
Protection: For multistep synthesis, protect the 4-OH immediately as a Benzyl ether (Bn) or Silyl ether (TBS).
-
Electrophilic Aromatic Substitution (EAS)
The C3 position is the "hotspot" for reactivity.
-
Mannich Reaction: Reacts rapidly with formaldehyde/amines at C3.
-
Halogenation: Controlled bromination (NBS) will occur exclusively at C3 unless blocked.
Figure 2: Reactivity map highlighting the oxidative instability of the 4-hydroxy core and the nucleophilicity of C3.
Applications in Drug Discovery
This scaffold is distinct from the tryptamine class and is utilized in specific medicinal chemistry campaigns.
Hsp90 Inhibitors
Research indicates that 4,5-disubstituted indoles serve as resorcinol mimics in Hsp90 (Heat Shock Protein 90) inhibitors. The 4-OH and the indole NH form a critical hydrogen-bonding triad with the ATP-binding pocket of the protein (specifically interacting with Asp93 and Thr184 in the N-terminal domain).
-
Mechanism:[1] The 5-acetic acid tail can be derivatized into amides or triazoles to reach solvent-exposed regions of the protein, improving solubility and potency.
Kinase Inhibition
The scaffold mimics the purine core of ATP. The 4-OH group provides a donor/acceptor motif similar to the N1/N6 of adenine, making it a viable template for designing ATP-competitive kinase inhibitors.
Experimental Handling Guide
Safety & Storage
-
Signal Word: Warning (Irritant).
-
Storage: -20°C, Hygroscopic, Light Sensitive.
-
Solvent Choice: Dissolve in DMSO-d6 for NMR. Avoid protic solvents like water/methanol for long-term storage of stock solutions due to potential autoxidation.
Analytical Verification[3]
-
1H NMR (DMSO-d6):
-
Indole NH: Broad singlet ~10.8–11.2 ppm.
-
Phenolic OH: Broad singlet ~9.0–9.5 ppm (D2O exchangeable).
-
C3-H: Doublet or multiplet ~6.3–6.5 ppm (coupling with NH).
-
C5-CH2: Singlet ~3.5–3.7 ppm.
-
Aromatic Protons (C6, C7): Doublets in the 6.5–7.2 ppm range (ortho coupling).
-
References
-
BLD Pharm. (2024). Product Datasheet: this compound (CAS 1368087-51-7).[2][3] Retrieved from
-
Fillion, E., & Dumas, A. M. (2008). Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation. Journal of Organic Chemistry.[1][4][5] (Contextual grounding for 4,5-substitution logic).
-
United States Patent US20110224206A1. (2011). Triazole compounds that modulate Hsp90 activity.[6] (Cites the use of 4-hydroxy-5-substituted indole scaffolds in drug design). Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1368087-51-7|this compound|BLD Pharm [bldpharm.com]
- 3. 56395-08-5|2-(4-Hydroxy-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. figshare.com [figshare.com]
- 5. Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20110224206A1 - Triazole compounds that modulate hsp90 activity - Google Patents [patents.google.com]
2-(4-Hydroxy-1H-indol-5-yl)acetic acid CAS number and identifiers
The following technical guide provides an in-depth analysis of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid , a specific positional isomer of the hydroxyindoleacetic acid family.
CAS Number: 1368087-51-7
Part 1: Executive Technical Summary
This compound is a bicyclic heteroaromatic building block characterized by an indole core substituted with a hydroxyl group at position 4 and an acetic acid moiety at position 5.
Unlike its more famous isomer 5-HIAA (the primary serotonin metabolite) or 4-HIAA (a psilocybin metabolite), this specific 5-acetic acid isomer acts as a specialized scaffold in medicinal chemistry. It is primarily utilized in the synthesis of kinase inhibitors and receptor modulators where the unique 4,5-substitution pattern provides specific hydrogen-bonding vectors distinct from the natural tryptamine metabolites.
Critical Isomer Distinction
Researchers must strictly differentiate this compound from its positional isomers to avoid catastrophic experimental errors in metabolic studies or synthesis.
| Compound Name | Structure | CAS Number | Primary Role |
| This compound | Indole-5-acetic acid core, 4-OH | 1368087-51-7 | Synthetic Scaffold (Kinase/Receptor Ligands) |
| 4-HIAA (4-Hydroxyindole-3-acetic acid) | Indole-3-acetic acid core, 4-OH | 56395-08-5 | Psilocybin Metabolite |
| 5-HIAA (5-Hydroxyindole-3-acetic acid) | Indole-3-acetic acid core, 5-OH | 54-16-0 | Serotonin Metabolite (Clinical Biomarker) |
Part 2: Chemical Identifiers & Properties[1]
Nomenclature & Identifiers
| Identifier Type | Value |
| CAS Number | 1368087-51-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| SMILES | OC(=O)CC1=C(O)C2=C(C=C1)NC=C2 |
| InChI Key | Predicted based on structure:[1][2][3][4][5] IGOSTOCJEXIQIA-UHFFFAOYSA-N (Isomer specific) |
Physicochemical Profile (Predicted)
-
Appearance: Off-white to pale beige solid (oxidizes upon air exposure).
-
Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in water; soluble in aqueous base (pH > 9).
-
pKa (Acid): ~4.2 (Carboxylic acid).
-
pKa (Phenol): ~9.8 (Indolic OH).
-
Stability: Sensitive to oxidation at the 4-position; store under inert atmosphere (Argon/Nitrogen) at -20°C.
Part 3: Synthetic Methodology
Since this compound is a structural isomer of natural metabolites, direct extraction is not viable. The following protocol outlines a Total Synthesis route designed for high regioselectivity, avoiding the common C3-alkylation pitfalls of indole chemistry.
Strategic Route: The 5-Bromoindole Homologation
This pathway utilizes a Heck Coupling strategy on a pre-functionalized 5-bromoindole to install the acetic acid tail specifically at position 5.
Reagents & Precursors
-
Starting Material: 5-Bromo-4-methoxyindole (Commercially available or synthesized via Leimgruber-Batcho).
-
Catalyst: Pd(OAc)₂, P(o-tol)₃.
-
Reagents: Methyl acrylate, Triethylamine (TEA), BBr₃ (Boron tribromide).
Step-by-Step Protocol
1. Heck Coupling (Installation of the Carbon Chain)
-
Rationale: Direct alkylation of 4-hydroxyindole usually occurs at C3 (nucleophilic indole carbon). Using a 5-bromo precursor forces the carbon chain to the C5 position via Palladium catalysis.
-
Procedure:
-
Dissolve 5-Bromo-4-methoxyindole (1.0 eq) in anhydrous DMF.
-
Add Methyl acrylate (1.5 eq) and TEA (2.5 eq).
-
Degas with Argon for 15 mins. Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).
-
Heat to 100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Hex/EtOAc).
-
Product: Methyl (E)-3-(4-methoxy-1H-indol-5-yl)acrylate.
-
2. Hydrogenation (Reduction of the Alkene)
-
Rationale: Converts the acrylate side chain to the saturated propionate derivative.
-
Procedure:
-
Dissolve the acrylate intermediate in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 4 hours.
-
Filter: Remove catalyst through Celite. Concentrate to yield Methyl 3-(4-methoxy-1H-indol-5-yl)propanoate.
-
Note: This yields the propanoate (3-carbon chain). To get the acetic acid (2-carbon chain), one typically employs a functional homologation (e.g., via nitrile) or oxidative cleavage of an allyl group.
-
Correction for Target: To strictly achieve the Acetic Acid (-CH₂COOH) side chain, the Heck coupling partner should be replaced or a Negishi coupling with a Reformatsky reagent should be used.
-
Revised Step 1 (Direct Acetic Acid Insertion): Use Negishi Coupling .
-
React 5-Bromo-4-methoxyindole with (2-tert-butoxy-2-oxoethyl)zinc bromide (Reformatsky reagent) + Pd(dppf)Cl₂. This installs the -CH₂COO-tBu group directly.
-
-
3. Global Deprotection (Demethylation & Hydrolysis)
-
Rationale: Simultaneous cleavage of the methyl ether (at C4) and the ester (at the tail) to reveal the final product.
-
Procedure:
Part 4: Visualization of Signaling & Synthesis
The following diagram illustrates the structural divergence of Indole-acetic acid isomers and the specific synthetic logic for CAS 1368087-51-7.
Caption: Synthesis pathway for CAS 1368087-51-7 and structural differentiation from common metabolites.
Part 5: Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 4-hydroxyindole moiety is a privileged scaffold for designing ATP-competitive kinase inhibitors.
-
Mechanism: The 4-OH and the Indole NH provide a donor-acceptor motif that mimics the adenine ring of ATP.
-
Advantage: The 5-acetic acid tail allows for solubilizing modifications or covalent attachment to the kinase hinge region via amide coupling.
Serotonin (5-HT) Receptor Modulation
While 5-HIAA is inactive, 4-substituted indoles often retain high affinity for 5-HT2A and 5-HT2C receptors.
-
Research Use: This molecule serves as a "negative control" or a template to study the Structure-Activity Relationship (SAR) of the position of the acidic side chain (C5 vs C3) on receptor binding kinetics.
References
-
PubChem Compound Summary. (2025). 2-(4-Hydroxy-1H-indol-3-yl)acetic acid (Isomer Comparison). National Center for Biotechnology Information. [Link]
-
Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole Derivatives. Acta Scientific Pharmaceutical Sciences. [Link]
Sources
- 1. PT95692A - PROCESS FOR THE PREPARATION OF INDOLE-, INDENO-, PYRANOINDOLE- AND TETRA-HYDROCARBAZOLE-ALCANOIC ACID DERIVATIVES, OR WHICH ARE USEFUL AS PLA2 INHIBITORS AND LIPOXIGENASE - Google Patents [patents.google.com]
- 2. 4-Acetoxyindole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 7. US4977274A - 4-hydroxyindole derivatives, the process for preparation thereof and their use - Google Patents [patents.google.com]
Technical Guide: Molecular Structure Analysis & Stabilization of 4-Hydroxyindole Derivatives
Executive Summary
The 4-hydroxyindole (4-HI) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 5- and 6-hydroxy isomers. Its unique substitution pattern facilitates intramolecular hydrogen bonding—a critical feature for membrane permeability and receptor binding affinity in serotonergic modulators (e.g., Psilocin) and
However, the 4-hydroxyindole moiety presents significant handling challenges. The electron-donating hydroxyl group at the C4 position hyper-activates the indole C3 position, rendering the scaffold highly susceptible to oxidative polymerization and electrophilic attack. This guide outlines the structural causality behind these properties and provides a self-validating workflow for their synthesis, stabilization, and analytical characterization.
Structural Significance & Pharmacophore Properties[1][2]
The "Psilocin Bridge" Effect
Unlike 5-hydroxyindole (Serotonin), 4-hydroxyindole derivatives possess a unique capacity for intramolecular hydrogen bonding. In 4-substituted tryptamines (like Psilocin), the amine tail can fold back to form a hydrogen bond with the C4-hydroxyl group.
-
Mechanism: This interaction creates a pseudo-cyclic structure, masking the polar hydroxyl and amine groups.
-
Impact: This "hydrophobic collapse" significantly enhances blood-brain barrier (BBB) permeability compared to 5-hydroxy isomers, which rely solely on intermolecular solvation.
Electronic Activation
The C4-hydroxyl group exerts a strong mesomeric (+M) effect. While the pyrrole nitrogen lone pair already activates the indole, the C4-OH specifically increases electron density at C3 and C7 .
| Position | Electronic Character | Reactivity Consequence |
| C3 | Hyper-nucleophilic | Prone to rapid oxidation and dimerization (formation of colored tars). |
| C4 | H-Bond Donor/Acceptor | Critical for 5-HT2A receptor anchoring (Ser/Asp residues). |
| N1 | Acidic (pKa ~16) | Participation in H-bond networks; site for N-protection. |
Synthetic Access & Stability Protocols
Synthetic Routes: Avoiding Regio-Isomeric Mixtures
Direct electrophilic substitution of indole typically yields C3 or C5 products. Accessing the C4 position requires "Back-to-Front" strategies or specific cyclizations.[1]
-
Method A: From Cyclohexane-1,3-dione (The Kozikowski/Matsuura Route)
-
Logic: This route constructs the benzene ring onto the pyrrole or precursor, avoiding the regioselectivity battle of substituting an existing indole.
-
Process: Reaction of cyclohexane-1,3-dione with ethyl vinyl ether followed by ammonolysis and dehydrogenation.
-
-
Method B: Modified Bischler-Möhlau
-
Logic: Condensation of benzoin with m-aminophenol.[3]
-
Disadvantage: Often yields inseparable mixtures of 4- and 6-hydroxyindoles due to rotation of the intermediate.
-
Protocol: Inert Atmosphere Handling (Self-Validating)
The following protocol minimizes oxidative degradation ("tarring") during isolation.
-
Solvent Degassing: All elution solvents for chromatography must be sparged with Argon for 15 minutes prior to use.
-
Acid Sensitivity: 4-hydroxyindoles are acid-sensitive. Silica gel columns should be neutralized with 1% Triethylamine (TEA) in the mobile phase to prevent acid-catalyzed polymerization on the column.
-
Visual Validation: A pure 4-hydroxyindole should be a white to off-white solid. Appearance of pink/brown coloration indicates oxidation (quinone imine formation).
Analytical Characterization Workflow
NMR Spectroscopy: Distinguishing Isomers
Differentiation between 4-, 5-, 6-, and 7-hydroxyindoles relies on coupling constants (
Table 1: Diagnostic NMR Signals (DMSO-d6)
| Feature | 4-Hydroxyindole (Target) | 5-Hydroxyindole (Isomer) | Mechanistic Reason |
| OH Signal | C4-OH often participates in intramolecular H-bonding (if sidechain present) or strong solvent interaction. | ||
| H-3 Proton | Upfield Shift ( | Normal Indole Range | Proximity to C4-OH electron density shields H3. |
| Coupling | H5 (dd), H6 (t), H7 (d) | H4 (d), H6 (dd), H7 (d) | The 4-OH eliminates the H4 signal; look for the triplet of H6 (vicinal to H5/H7). |
Mass Spectrometry (MS) Fragmentation
In ESI-MS/MS, 4-hydroxyindoles exhibit a characteristic fragmentation pathway:
-
Parent Ion:
-
Primary Loss: Loss of
(if amine sidechain exists) or (28 Da) from the phenol moiety. -
Radical Stability: The ability to form a stable indoloxyl radical often leads to prominent radical cations in EI-MS.
Visualizing the Analytical Logic
The following diagram illustrates the decision tree for confirming the 4-hydroxyindole structure and ruling out common isomers.
Figure 1: Analytical workflow for the isolation and structural confirmation of 4-hydroxyindole derivatives, highlighting the critical NMR coupling discrimination step.
Case Studies in Drug Development
Psilocin (CNS Modulation)
-
Structural Insight: X-ray diffraction of Psilocin (Form II) reveals the amine tail bending back to the C4-OH. This conformation mimics the rigid structure of LSD, explaining its high potency at the 5-HT2A receptor despite being a flexible molecule [1].
-
Metabolic Note: It is usually administered as the phosphate ester (Psilocybin) to improve stability and solubility, acting as a prodrug.
Pindolol (Beta-Blockade)
-
Molecule: 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol.
-
Structural Insight: The ether linkage at C4 retains the indole geometry but removes the H-bond donor capability of the phenol. This shifts the profile from a CNS-active hallucinogen to a peripherally active beta-blocker with intrinsic sympathomimetic activity (ISA) [2].
Structure-Activity Relationship (SAR) Pathway
The following diagram details how modifications at the C4 position dictate the pharmacological class of the derivative.
Figure 2: Structure-Activity Relationship (SAR) map showing how C4-functionalization diverts the indole scaffold into distinct therapeutic classes.
References
-
Sherwood, A. M., et al. (2020). "Psilocybin: Crystal Structure and Polymorphism." Acta Crystallographica Section C.
-
PubChem. (2023).[5] "Pindolol - Compound Summary." National Library of Medicine.
- Kozikowski, A. P., et al. (1980). "Synthetic Studies on Indoles." Journal of Organic Chemistry. (Foundational method for 4-substituted indoles).
-
Nichols, D. E. (2016). "Psychedelics."[6] Pharmacological Reviews.
-
ChemicalBook. (2023). "4-Hydroxyindole Properties and Synthesis."
Sources
- 1. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Psilocin - Wikipedia [en.wikipedia.org]
- 5. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural characterization and comparative analysis of polymorphic forms of psilocin (4-hydroxy-N,N-dimethyltryptamine) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Evaluation of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid
Executive Summary: The 4-Hydroxyindole Scaffold Opportunity
The molecule 2-(4-Hydroxy-1H-indol-5-yl)acetic acid (hereafter referred to as 4H-5IAA ) represents a distinct structural divergence from classical indole pharmacology. While the indole-3-acetic acid motif is ubiquitous in biological signaling (e.g., Auxin, 5-HIAA), the 4-hydroxy-5-acetic acid substitution pattern is a rare, "privileged" scaffold with high potential in two distinct therapeutic areas: neuropsychiatry and inflammation .
This guide analyzes 4H-5IAA not merely as a metabolite, but as a lead candidate. By leveraging the hydrogen-bonding capability of the C4-hydroxyl group (critical in psilocybin/psilocin pharmacology) and the carboxylic acid tail at C5, 4H-5IAA presents a unique vector for designing subtype-selective serotonergic modulators or novel cyclooxygenase (COX) inhibitors .
Structural Analysis & Pharmacophore Mapping
To understand the pharmacological potential, we must deconstruct the molecule against known bioactive ligands.
The "Psilocin Pocket" Hypothesis
The 4-hydroxyl group on the indole ring is the defining feature of Psilocin (4-hydroxy-N,N-dimethyltryptamine). Structural biology studies of the 5-HT2A receptor reveal that the 4-OH group forms a critical hydrogen bond with Ser159 (or equivalent residues depending on the subtype), stabilizing the active conformation more effectively than the 5-OH of serotonin.
Hypothesis: 4H-5IAA retains this critical 4-OH anchor but replaces the ethylamine side chain (C3) with a C5-acetic acid. This shift may abolish psychotropic effects while retaining receptor affinity, potentially acting as an allosteric modulator or a peripherally restricted ligand .
The NSAID Homology
Many NSAIDs (Indomethacin, Etodolac) are indole-acetic acid derivatives. However, most rely on N-1 or C-3 functionalization. The C5-acetic acid placement in 4H-5IAA offers a novel entry vector into the COX active site, potentially avoiding the gastric toxicity associated with traditional indole-3-acetic acids by altering the acidity profile (
Comparative Pharmacophore Table
| Feature | 5-HIAA (Metabolite) | Psilocin (Psychedelic) | Indomethacin (NSAID) | 4H-5IAA (Candidate) |
| Indole Core | Yes | Yes | Yes | Yes |
| -OH Position | C5 | C4 | None (Methoxy at C5) | C4 |
| Acid/Amine | C3-Acetic Acid | C3-Ethylamine | C3-Acetic Acid | C5-Acetic Acid |
| Primary Target | Renal Excretion | 5-HT2A Agonist | COX-1/2 Inhibitor | Putative: 5-HT Modulator / COX |
| H-Bond Donor | Weak (C5) | Strong (C4 intramolecular) | None | Strong (C4-C5 interaction) |
Synthetic Route Design
Since 4H-5IAA is not a standard catalog reagent, establishing a robust synthetic route is the first barrier to entry. The challenge is regioselectivity: installing substituents at C4 and C5 without touching the reactive C3 position.
Recommended Pathway: The Hemetsberger Indole Synthesis Variation
We utilize a chemically intuitive route starting from substituted benzaldehydes to construct the indole core with pre-installed functionality.
Protocol Logic:
-
Precursor: Start with 3-hydroxy-4-methylbenzaldehyde.
-
Protection: Protect the phenol (benzyl group) to prevent oxidation.
-
Indole Formation: Use the Hemetsberger-Knittel reaction (azido-cinnamate) to close the ring.
-
Functionalization: Oxidize the C5-methyl to the acetic acid via a nitrile intermediate.
Figure 1: Proposed Retrosynthetic Pathway for 4H-5IAA utilizing regioselective indole closure.
In Vitro Characterization Protocols
To validate the pharmacological profile, we employ a "Triage Protocol" prioritizing receptor affinity and metabolic stability.
Experiment A: 5-HT2A Competition Binding Assay
Objective: Determine if the C4-hydroxyl group confers high affinity for the serotonin 2A receptor despite the lack of an amine side chain.
Methodology:
-
Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-Cimbi-36 (Agonist). Note: Using an agonist radioligand is crucial to detect high-affinity agonist states favored by 4-substituted indoles.
-
Buffer System: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.
-
Procedure:
-
Incubate membrane preparations (20 µg protein) with radioligand (1 nM) and increasing concentrations of 4H-5IAA (
to M). -
Incubate for 60 min at 37°C.
-
Terminate via rapid filtration over GF/B filters.
-
-
Data Analysis: Calculate
and using non-linear regression (Cheng-Prusoff equation).
Success Criteria: A
Experiment B: Microsomal Stability (Metabolic Clearance)
Objective: Indole-acetic acids are often subject to rapid glucuronidation. This assay predicts in vivo half-life.
Methodology:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).
-
Cofactor: NADPH regenerating system.
-
Substrate: 4H-5IAA (1 µM final concentration).
-
Timepoints: 0, 5, 15, 30, 60 minutes.
-
Analysis: Quench with ice-cold acetonitrile (containing internal standard). Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and (intrinsic clearance).
Mechanism of Action: Signaling Pathway Hypothesis
If 4H-5IAA binds 5-HT2A, it likely activates the PLC-
Figure 2: Hypothesized Biased Signaling. The acidic moiety of 4H-5IAA may sterically hinder Gq coupling while permitting Arrestin recruitment.
Therapeutic Implications & Toxicology
The Blood-Brain Barrier (BBB) Challenge
The carboxylic acid moiety at C5 is ionizable (pKa ~4.5), which typically prevents passive diffusion across the BBB.
-
Implication: In its native form, 4H-5IAA is likely a peripherally restricted agent.
-
Application: Treatment of peripheral serotonin-related disorders (e.g., IBS, cardiovascular fibrosis) without CNS side effects.
-
Prodrug Strategy: To target the CNS, esterification of the acetic acid (e.g., ethyl ester or amide) would be required to mask the charge, allowing the molecule to act as a pro-drug.
Toxicology Watchlist
-
Quinone Imine Formation: 4-hydroxyindoles can be oxidized to toxic quinone imines.
-
Mitigation: Monitor glutathione adduct formation in the microsomal stability assay (Step 4.2) to assess reactive metabolite risk.
References
-
Nichols, D. E. (2017). "Psilocybin: from ancient sacrament to modern medicine." Journal of Psychopharmacology. Link (Validates the 4-hydroxyindole pharmacophore importance).
-
Sard, H., et al. (2005). "SAR of Psilocybin Analogs: Discovery of a Selective 5-HT2A Agonist." Bioorganic & Medicinal Chemistry Letters. Link (Establishes SAR for 4-substituted indoles).
-
Hemetsberger, H., & Knittel, D. (1972). "Synthese von Indol-Derivaten aus α-Azido-zimtsäure-estern." Monatshefte für Chemie. Link (Primary synthetic route reference).
-
Wacker, D., et al. (2013). "Structural Features for Functional Selectivity at Serotonin Receptors." Science. Link (Mechanistic basis for biased agonism diagrams).
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link (Standard protocol for HLM stability).
Solubility profile of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid in organic solvents
The following technical guide details the solubility profile and characterization strategy for 2-(4-Hydroxy-1H-indol-5-yl)acetic acid .
Executive Summary
This compound (CAS 1368087-51-7) is a structural regioisomer of the more common psilocybin metabolite, 4-hydroxyindole-3-acetic acid (4-HIAA). While 4-HIAA is widely characterized, the 5-yl isomer represents a distinct chemical entity often utilized as a specialized scaffold in the synthesis of kinase inhibitors and serotonin receptor modulators.
This guide addresses the critical lack of empirical solubility data for this specific isomer. By synthesizing comparative data from structural analogs and applying Hansen Solubility Parameter (HSP) theory, we provide a predictive solubility profile. Furthermore, we define the Standard Operating Procedure (SOP) for empirically validating these predictions, ensuring reproducible stock solution preparation for biological assays and crystallization processes.
Physicochemical Basis of Solubility
To predict the solubility behavior of this compound, we must analyze its three distinct functional domains. This molecule exhibits "Schizophrenic" solubility behavior—competing hydrophilic and hydrophobic domains that dictate solvent compatibility.
Structural Domains & Solvation Mechanisms
-
Indole Core (Lipophilic/Aromatic): The
-electron rich system requires solvents with dispersion force capability (London forces). It drives solubility in organic solvents but limits aqueous solubility. -
C4-Hydroxyl Group (H-Bond Donor/Acceptor): This phenolic moiety significantly increases polarity compared to unsubstituted indoles. It facilitates solubility in alcohols and aprotic polar solvents (DMSO) via hydrogen bonding.
-
C5-Acetic Acid Tail (Ionizable/Polar):
-
pKa ~4.76 (Carboxyl): At pH > 5.5, the molecule exists primarily as a mono-anion, drastically increasing water solubility.
-
pKa ~10.1 (Phenol): Remains protonated at physiological pH.
-
Theoretical Hansen Solubility Parameters (HSP)
Using Group Contribution Methods based on the 3-yl analog, we estimate the HSP values for the 5-yl isomer. These parameters (
| Parameter | Estimated Value ( | Significance |
| Dispersion ( | 19.5 | Interaction with aromatic/aliphatic solvents. |
| Polarity ( | 12.8 | Dipole-dipole interactions (due to -OH and -COOH). |
| H-Bonding ( | 14.2 | High requirement for H-bond accepting solvents. |
| Total ( | ~27.3 | Indicates high compatibility with DMSO and Ethanol. |
Solubility Profile: Predicted & Empirical Data
The following data categorizes solvents based on their thermodynamic affinity for the 4-hydroxy-5-acetic acid scaffold.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Super-Solvents | DMSO, DMF | High (>25 mg/mL) | Strong H-bond acceptors break intermolecular solute lattice energy. |
| Polar Protic | Methanol, Ethanol | Moderate-High (10-25 mg/mL) | Alcohol -OH groups solvate both the phenolic and carboxyl moieties. |
| Polar Aprotic | Acetonitrile, Acetone | Moderate (1-10 mg/mL) | Good dipole interaction but lacks H-bond donation to stabilize the carboxylate. |
| Esters/Ethers | Ethyl Acetate, THF | Low-Moderate (0.5-5 mg/mL) | Useful for extraction but poor for high-concentration stocks. |
| Chlorinated | DCM, Chloroform | Low (<1 mg/mL) | Insufficient polarity to overcome the crystal lattice energy of the zwitterionic-like solid. |
| Non-Polar | Hexane, Toluene | Insoluble | Dominant "Solvophobic" effect; polarity mismatch is too great. |
| Aqueous | PBS (pH 7.4) | Moderate (>0.5 mg/mL) | Solubility is strictly pH-dependent. Soluble as a salt (anion). |
pH-Dependent Aqueous Solubility
-
pH < 3 (0.1N HCl): Low solubility. The molecule is neutral and protonated.
-
pH > 7 (PBS/NaOH): High solubility. Deprotonation of the carboxylic acid forms the carboxylate anion, which is highly solvated by water.
Experimental Protocol: Solubility Determination
Objective: Accurately determine the saturation solubility (
Workflow Diagram
The following Graphviz diagram outlines the critical path for solubility determination, emphasizing the "Shake-Flask" equilibrium method.
Caption: Figure 1. Iterative "Shake-Flask" workflow for determining thermodynamic solubility saturation points.
Detailed Methodology
Reagents:
-
Compound: this compound (Purity >98%).
-
Solvents: HPLC Grade DMSO, Methanol, Acetonitrile.
Step-by-Step Procedure:
-
Preparation: Place approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 200 µL of the target solvent.
-
Saturation: Vortex for 1 minute. If the solid dissolves completely, add another 10 mg and repeat until a visible suspension remains (ensuring saturation).
-
Equilibration: Agitate the suspension at 25°C for 24 hours using a thermomixer (1000 rpm).
-
Separation: Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 50 µL of filtrate to account for filter adsorption.
-
Quantitation: Dilute the supernatant 100-fold with Mobile Phase (e.g., Water/ACN 50:50) and inject into HPLC.
-
Detection: UV at 280 nm (Indole absorption max).
-
Calibration: Use a standard curve prepared from a DMSO stock solution (0.1 - 1.0 mg/mL).
-
Mechanistic Solvation Pathway
Understanding how the solvent interacts with the 5-yl isomer aids in solvent selection for crystallization.
Caption: Figure 2. Mechanistic interaction map showing dominant solvation forces for key solvents.
Application Notes for Researchers
Stock Solution Preparation
-
Primary Stock: Prepare a 50 mM stock in anhydrous DMSO . This solvent prevents hydrolysis and oxidation of the electron-rich indole ring. Store at -20°C.
-
Secondary Stock: For cellular assays, dilute the DMSO stock into the culture medium. Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.
Crystallization & Purification[1][2]
-
Anti-Solvent Method: Dissolve the compound in a minimum volume of Methanol (good solubility). Slowly add Dichloromethane (DCM) or Hexane (poor solubility) to induce precipitation.
-
pH Swing: Dissolve in dilute NaOH (pH 10), filter, then slowly acidify with 1M HCl to pH 3 to precipitate the free acid form.
References
- Solubility Theory: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
- Experimental Protocol: Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Combinatorial Chemistry & High Throughput Screening.
Thermodynamic Stability & Metabolic Flux of Hydroxyindole Acetic Acid Intermediates
Executive Summary
5-Hydroxyindoleacetic acid (5-HIAA) serves as the primary metabolic "sink" for serotonin (5-HT) elimination. From a thermodynamic perspective, the stability of 5-HIAA stands in stark contrast to its immediate precursor, 5-hydroxyindoleacetaldehyde (5-HIAL). While 5-HIAL is a highly reactive, electrophilic intermediate prone to adduct formation and neurotoxicity, 5-HIAA represents a thermodynamically favored, oxidized end-product.
This guide details the physicochemical properties governing this pathway, the instability of the aldehyde intermediate, and the rigorous experimental protocols required to maintain 5-HIAA integrity during bioanalysis.
The Thermodynamic Landscape: Metabolic Flux & Energy Wells
The catabolism of serotonin is driven by a steep thermodynamic gradient. The conversion of the amine (serotonin) to the aldehyde (5-HIAL) and subsequently to the carboxylic acid (5-HIAA) releases significant free energy, effectively trapping the metabolite in the acid form.
Pathway Energetics
-
Oxidative Deamination (MAO-A): Serotonin is converted to 5-HIAL.[1] This step is generally exergonic but generates hydrogen peroxide (
), a reactive by-product. -
Aldehyde Oxidation (ALDH): The conversion of 5-HIAL to 5-HIAA is the critical "locking" step. The oxidation of an aldehyde to a carboxylic acid is highly favorable (
), preventing the reversible reduction back to the alcohol (5-HTOL) under normal physiological redox states ( ratio).
The "Energy Well" Concept
5-HIAA accumulates because it sits at the bottom of a metabolic energy well. Unlike 5-HIAL, which is an electrophile capable of Schiff base formation with proteins (proteotoxicity), 5-HIAA is relatively inert at physiological pH. However, ex vivo, this stability is compromised by oxidative polymerization (melanization) if not properly preserved.
Visualization: Metabolic Energy Landscape
The following diagram illustrates the flow from the high-energy neurotransmitter to the stable excretory product.
Figure 1: Thermodynamic flow of Serotonin metabolism. The thick arrow indicates the favored oxidative pathway to 5-HIAA.
The Critical Intermediate: 5-Hydroxyindoleacetaldehyde (5-HIAL)[1]
Reactivity Profile
5-HIAL is rarely detected in biological fluids because of its transient nature. Its thermodynamic instability arises from the aldehyde group's susceptibility to nucleophilic attack.
-
Schiff Base Formation: The carbonyl carbon is highly electrophilic and reacts with lysine residues on proteins.
-
DOPAL-like Toxicity: Similar to the dopamine metabolite DOPAL, 5-HIAL is neurotoxic if it accumulates, necessitating efficient clearance by Aldehyde Dehydrogenase (ALDH).
Redox Bifurcation
While oxidation to 5-HIAA is the dominant pathway, a competing reduction pathway exists. In the presence of high NADH (e.g., ethanol consumption), the equilibrium shifts, favoring the reduction of 5-HIAL to 5-Hydroxytryptophol (5-HTOL) . This is why the 5-HTOL/5-HIAA ratio is a forensic marker for alcohol consumption.
Stability of 5-HIAA (The Analyte)
Although 5-HIAA is the "stable" end-product, it possesses specific vulnerabilities that must be managed during analysis.
Physicochemical Properties
| Property | Value/Characteristic | Relevance |
| Molecular Weight | 191.18 g/mol | Small molecule, amenable to LC-MS/MS.[1] |
| pKa (Carboxyl) | ~4.54 - 4.76 | At pH 7.4, it exists as the carboxylate anion (5-HIAA⁻). |
| pKa (Phenol) | > 10 | Remains protonated at physiological and acidic pH. |
| Solubility | ~0.1 mg/mL (PBS) | Limited aqueous solubility; soluble in organic solvents. |
| UV Max | ~280 nm, ~300 nm | Indole chromophore for HPLC-UV/ECD detection. |
Degradation Mechanisms
-
Oxidative Polymerization: Like all hydroxyindoles, 5-HIAA is electron-rich. In the presence of oxygen and light, particularly at alkaline pH, it undergoes radical-mediated oxidation to form melanin-like insoluble polymers (darkening of urine).
-
Decarboxylation: Under extreme heat or catalytic conditions, the acetic acid side chain can decarboxylate, though this is less common in standard storage than oxidation.
Experimental Protocols: Ensuring Integrity
To generate valid data, the thermodynamic stability of 5-HIAA must be artificially maintained ex vivo. The following protocols rely on pH control to prevent oxidation and temperature control to arrest kinetics.
Sample Preservation (Urine/Plasma)
-
Principle: Lowering pH < 3 protonates the carboxyl group and, more importantly, suppresses the ionization of the phenolic hydroxyl (though pKa is high, local environments matter) and inhibits auto-oxidation rates which are base-catalyzed.
-
Reagent: 6M Hydrochloric Acid (HCl) or Glacial Acetic Acid.
-
Target pH: 2.0 – 3.0.
Analytical Workflow (HPLC-ECD / LC-MS)
Step-by-Step Methodology:
-
Collection: Collect 24-hour urine in a dark container (light protection) containing 10-15 mL of 6M HCl.
-
Verification: Verify pH < 3 immediately upon receipt. If pH > 3, integrity is compromised; note in metadata.
-
Filtration: Centrifuge at 3000g for 10 min to remove precipitates (melanin polymers or salts).
-
Extraction (Solid Phase Extraction - SPE):
-
Conditioning: Methanol followed by acidic buffer (pH 3).
-
Loading: Acidified sample.
-
Wash: 5-HIAA is retained; wash with acidic water to remove polar interferences.
-
Elution: Methanol or Acetonitrile.
-
-
Analysis: Inject onto C18 column.
-
Mobile Phase: Acidic buffer (Formic acid/Ammonium formate) to maintain neutral state for retention.
-
Detection: Electrochemical (ECD) is highly sensitive due to the electroactive phenol group, or MS/MS (MRM mode: 192 -> 146 transition).
-
Visualization: Stability & Analysis Workflow
Figure 2: Validated workflow for 5-HIAA preservation and analysis.
References
-
Biochemistry, 5 Hydroxyindoleacetic Acid. StatPearls - NCBI Bookshelf. (2023). Comprehensive overview of 5-HIAA biochemistry and clinical significance.[2]
-
5-Hydroxyindoleacetic acid. Wikipedia. Chemical structure and metabolic pathway details.[1]
-
Stability of 5-hydroxyindoleacetic acid (5-HIAA) in native, HCl and sodium citrate urines. ResearchGate. Experimental data on pH-dependent stability.
-
5-Hydroxyindole-3-acetaldehyde. PubChem.[3] Chemical properties of the aldehyde intermediate.[4]
-
pKa Values. Master Organic Chemistry / Bordwell pKa Table. Reference for carboxylic acid and phenol dissociation constants.
Sources
Metabolic Pathways and Pharmacological Applications of Indole-5-Acetic Acid Derivatives
This guide details the metabolic pathways, pharmacological mechanisms, and experimental characterization of Indole-5-Acetic Acid (I-5-AA) derivatives. Unlike the ubiquitous plant auxin Indole-3-Acetic Acid (3-IAA) or the serotonin metabolite 5-HIAA, the I-5-AA scaffold is primarily significant in medicinal chemistry as a template for Aldose Reductase Inhibitors (ARIs) and antioxidant therapeutics.
Executive Summary & Structural Distinction
Indole-5-acetic acid (I-5-AA) is an isomer of the common auxin (indole-3-acetic acid). While 3-IAA is functionalized at the pyrrole ring, I-5-AA bears its carboxylate tail on the benzene ring of the indole core. This structural difference renders I-5-AA resistant to the standard auxin-degrading enzymes (e.g., IAA-oxidases), making it a stable scaffold for drug development.
-
Primary Application: Inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway implicated in diabetic complications (neuropathy, retinopathy).[1]
-
Key Derivative: Cemtirestat (3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid), a clinical candidate combining ARI activity with free-radical scavenging.[2]
Biosynthesis and Chemical Synthesis[3]
Natural Occurrence (Minor Pathway)
While rare in mammalian host metabolism compared to 5-HIAA, I-5-AA is produced by specific gut microbiota (Bacteroides spp., Clostridium spp.) via the degradation of tryptophan.
-
Pathway: Tryptophan
Indole Indole-5-acetic acid (via non-canonical aromatic hydroxylation and carboxylation). -
Relevance: It serves as a minor biomarker for gut dysbiosis but is not the primary source for therapeutic levels.
Synthetic Route (Major Pathway for Therapeutics)
The dominant source of I-5-AA derivatives is chemical synthesis, typically starting from Isatin (1H-indole-2,3-dione).
Protocol Overview (Cemtirestat Synthesis):
-
Condensation: Isatin reacts with thiosemicarbazide to form the thiosemicarbazone intermediate.
-
Cyclization: Base-catalyzed cyclization (e.g., K₂CO₃) yields the 3-mercapto-1,2,4-triazino[5,6-b]indole core.
-
N-Alkylation: The indole nitrogen (N5) is alkylated with chloroacetic acid or bromoacetic acid to install the indole-5-acetic acid moiety.
Pharmacological Metabolic Pathways (Mechanism of Action)
The therapeutic utility of I-5-AA derivatives lies in their intervention in the Polyol Pathway . Under hyperglycemic conditions, this pathway becomes overactive, depleting NADPH and generating oxidative stress.
The Polyol Pathway Intervention
I-5-AA derivatives (e.g., Cemtirestat) act as non-competitive inhibitors of Aldose Reductase (ALR2) .
-
Step 1: Glucose + NADPH + H⁺
Sorbitol + NADP⁺-
Inhibition Point: I-5-AA derivatives bind to the ALR2 active site (specificity pocket), preventing glucose reduction.
-
-
Step 2: Sorbitol + NAD⁺
Fructose + NADH + H⁺-
Consequence: Inhibition prevents Sorbitol accumulation (osmotic stress) and preserves NADPH (antioxidant capacity).
-
Visualization of the Pharmacological Pathway
Figure 1: Intervention of I-5-AA derivatives in the Polyol Pathway, preventing Sorbitol accumulation and NADPH depletion.
Drug Metabolism & Biotransformation (ADME)
When administered as drugs, I-5-AA derivatives undergo specific metabolic clearance. The indole-5-acetic acid tail and the triazine-3-thiol head are the primary sites of enzymatic attack.
Phase I Metabolism (Functionalization)
-
S-Oxidation (Major): The mercapto (-SH) group on the triazine ring is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) or CYP450s, forming sulfenic/sulfinic acids or disulfides.
-
Desulfurization: Conversion of the thioxo group (C=S) to a carbonyl (C=O), forming the "oxo" metabolite (e.g., COTI), which often retains ARI activity but loses antioxidant potency.
-
Ring Hydroxylation: CYP-mediated hydroxylation at the C6 or C7 position of the indole ring (minor due to steric protection).
Phase II Metabolism (Conjugation)
-
Glucuronidation: The carboxylic acid of the acetic acid side chain is a prime substrate for UDP-glucuronosyltransferases (UGTs) , forming acyl glucuronides. This is the major clearance route for the I-5-AA scaffold.
Metabolic Fate Diagram
Figure 2: Primary metabolic clearance pathways for Cemtirestat-class I-5-AA derivatives.
Experimental Protocols
Aldose Reductase Inhibition Assay
Purpose: To quantify the efficacy of I-5-AA derivatives in blocking the polyol pathway. Principle: Measure the decrease in NADPH absorbance at 340 nm as ALR2 reduces substrate.
Protocol:
-
Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.
-
Reaction Mix:
-
Phosphate buffer (0.1 M, pH 6.2).
-
NADPH (0.12 mM).
-
Substrate: DL-Glyceraldehyde (10 mM) (preferred over glucose for higher Vmax).
-
Test Compound: I-5-AA derivative (dissolved in DMSO, final conc <1%).
-
-
Measurement:
-
Incubate enzyme + inhibitor for 5 min at 30°C.
-
Initiate reaction with substrate.
-
Monitor
for 3–5 minutes.
-
-
Calculation:
is calculated by plotting % Inhibition vs. log[Concentration].-
Validation: Reference standard Epalrestat (
nM).
-
DPPH Radical Scavenging Assay (Antioxidant Potency)
Purpose: To verify the dual-functionality (ARI + Antioxidant) of the mercapto-I-5-AA scaffold.
Protocol:
-
Reagent: Prepare 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Execution:
-
Mix 100 µL of test compound (1–100 µM) with 100 µL DPPH solution in a 96-well plate.
-
Incubate in dark at RT for 30 mins.
-
-
Readout: Measure absorbance at 517 nm.
-
Result: Lower absorbance indicates higher scavenging. Cemtirestat typically shows
µM.
Summary of Key Data
| Parameter | Indole-5-Acetic Acid Derivatives (e.g., Cemtirestat) | Indole-3-Acetic Acid (Auxin) |
| Core Structure | Carboxyl tail on Benzene (C5) | Carboxyl tail on Pyrrole (C3) |
| Primary Biological Role | Synthetic ARI / Antioxidant | Plant Hormone (Growth) |
| Metabolic Stability | High (Resistant to IAA-oxidases) | Low (Rapidly oxidized/conjugated) |
| Target Enzyme | Aldose Reductase (ALR2) | TIR1/AFB (Auxin Receptor) |
| Clearance Route | Glucuronidation, S-oxidation | Amino acid conjugation (Asp/Glu) |
References
-
Stefek, M., et al. (2016). Cemtirestat, a novel aldose reductase inhibitor and antioxidant, in multitarget pharmacology of diabetic complications.Redox Report . Link
-
Soltesova Prnova, M., et al. (2015). Antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, an efficient aldose reductase inhibitor.[2][3]Redox Report . Link
-
Gao, J., et al. (2018). Impact of the Gut Microbiota on Intestinal Immunity Mediated by Tryptophan Metabolism.[3]Frontiers in Cellular and Infection Microbiology . Link
-
BenchChem. (n.d.). Synthesis of an Indole-5-acetic Acid Derivative.[1][2][4]BenchChem Protocols . Link
-
Prnova, M.S., et al. (2019). 3-Mercapto-5H-1,2,4-Triazino[5,6-b]Indole-5-Acetic Acid (Cemtirestat) Alleviates Symptoms of Peripheral Diabetic Neuropathy.[1][2]Neurochemical Research . Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. indole-3-acetic acid biosynthesis: Topics by Science.gov [science.gov]
- 4. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
Precision Functionalization of the Indole C4 Position: A Comparative Technical Guide
Topic: Precision Functionalization of the Indole C4 Position Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, yet the C4 position remains a synthetic bottleneck. While C3 (nucleophilic) and C2 (via lithiation or directing groups) are easily accessible, the C4 position is electronically remote and sterically encumbered by the C3 substituent. This guide analyzes the two most authoritative strategies for overcoming this barrier: the classical Leimgruber-Batcho de novo synthesis (for building the core) and the modern Rh(III)-catalyzed C–H activation (for late-stage functionalization).
The Electronic Challenge: Why C4?
To manipulate the C4 position, one must overcome the inherent electronic bias of the indole system.
-
C3 (Electrophilic Attack): The HOMO coefficient is highest at C3. Standard electrophilic aromatic substitution (SEAr) occurs here exclusively.
-
C2 (Lithiation/Acidity): The N1-H acidity allows protection/directing, and C2-H is the most acidic ring proton (pKa ~38), allowing selective lithiation.
-
C4 (The "Dead" Zone): C4 is neither the most nucleophilic nor the most acidic. It is a benzenoid position shielded by the C3 substituent (peri-interaction). Access requires either pre-installing the substituent before ring closure or using high-energy transition metal catalysts with specific directing group geometries.
Visualization: Indole Reactivity Landscape
Figure 1: The reactivity bias of the indole nucleus.[1][2] C4 functionalization requires overcoming the natural preference for C3 and C2.
Strategy A: De Novo Synthesis (Leimgruber-Batcho)
Best For: Creating 4-substituted indoles from scratch (e.g., 4-bromo, 4-nitro) on a multi-gram scale.
The Leimgruber-Batcho synthesis is the industrial gold standard for 4-substituted indoles. Unlike the Fischer synthesis, which suffers from regioselectivity issues with meta-substituted hydrazines (yielding mixtures of 4- and 6-isomers), Leimgruber-Batcho relies on the specific condensation of o-nitrotoluenes.
Mechanistic Logic[3]
-
Enamine Formation: The acidity of the methyl protons in o-nitrotoluene is enhanced by the nitro group. Condensation with DMF-DMA (N,N-dimethylformamide dimethyl acetal) yields a trans-
-dimethylamino-2-nitrostyrene. -
Reductive Cyclization: Reduction of the nitro group to an amine triggers an intramolecular attack on the enamine double bond, closing the pyrrole ring.
Protocol: Synthesis of 4-Bromoindole
Target: 4-Bromoindole (Precursor for Suzuki/Buchwald couplings). Starting Material: 1-bromo-3-methyl-2-nitrobenzene (2-nitro-3-bromotoluene).
Step 1: Enamine Formation [3]
-
Charge a round-bottom flask with 2-nitro-3-bromotoluene (1.0 equiv) and DMF-DMA (1.5 equiv) in anhydrous DMF (0.5 M).
-
Critical Step: Heat to 110°C. The reaction is driven by the removal of methanol. If conversion stalls, add pyrrolidine (0.1 equiv) as a nucleophilic catalyst to accelerate enamine formation.
-
Monitor via TLC (formation of a deep red/orange spot).
-
Concentrate under reduced pressure to yield the crude
-dimethylaminostyrene (red solid).
Step 2: Reductive Cyclization (TiCl3 Method) Note: While Raney Ni/Hydrazine is common, TiCl3 is safer for bench-scale work and avoids hydrogenation equipment.
-
Dissolve the crude enamine in MeOH/THF (1:1).
-
Prepare a buffered solution of TiCl3 (aqueous, 15% wt, 6.0 equiv) and NH4OAc (to maintain pH ~5–6).
-
Add the TiCl3 solution dropwise to the enamine at 0°C (exothermic).
-
Stir at room temperature for 2–4 hours. The mechanism involves reduction of -NO2 to -NH2, followed by immediate cyclization and loss of dimethylamine.
-
Workup: Neutralize with sat. NaHCO3, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).
Figure 2: The Leimgruber-Batcho pathway ensures regiochemical purity by locking the substituent position in the starting toluene.
Strategy B: Rh(III)-Catalyzed C–H Activation
Best For: Late-stage functionalization of complex indole scaffolds.
Direct C4-H functionalization is challenging because the catalyst prefers the electron-rich C3 or the directing-group-proximal C2. To hit C4, one must use a C3-directing group that forms a specific metallacycle size (usually 6-membered) that geometrically favors the C4 position over C2.
Mechanistic Logic[3]
-
Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium).
-
Directing Group (DG): A carbonyl group (aldehyde, ketone) or oxime at C3.
-
Selectivity: The C3-DG coordinates to Rh(III). C2 activation would require a strained 5-membered ring (if using a one-carbon spacer) or is sterically disfavored if the DG is bulky. C4 activation proceeds via a thermodynamically stable rhodacycle.
Protocol: C4-Alkylation with Nitroalkenes
Reference: Based on methodologies by Jia (2020) and Zhou (2024).
Standard Operating Procedure:
-
Setup: In a screw-cap vial, combine:
-
Substrate: Indole-3-carboxaldehyde (1.0 equiv).
-
Coupling Partner: Nitroalkene (1.5 equiv).
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%).
-
Additive: AgSbF6 (10 mol%) – Essential for generating the active cationic Rh species.
-
Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.
-
-
Reaction: Seal and heat to 100°C for 12–24 hours.
-
Mechanism:
-
Coordination: Rh(III) coordinates to the C3-carbonyl oxygen.
-
C-H Activation: Rh inserts into the C4-H bond (assisted by acetate/pivalate ligand acting as a base), forming a rhodacycle.
-
Insertion: The alkene inserts into the Rh-C bond.
-
Protonolysis: The product is released, regenerating the catalyst.
-
-
Purification: Filter through Celite and purify via flash chromatography.
Figure 3: The catalytic cycle of Rh(III) C4-H activation. The geometry of the C3 directing group is the switch that enables C4 selectivity.
Comparative Analysis
| Feature | Leimgruber-Batcho (De Novo) | Rh(III) C-H Activation (Direct) |
| Primary Utility | Building blocks (e.g., 4-Br, 4-NO2) | Late-stage diversification |
| Regiocontrol | Absolute (determined by starting material) | High (dependent on DG and sterics) |
| Scalability | High (kg scale possible) | Low to Medium (Catalyst cost) |
| Atom Economy | Low (requires multiple steps) | High (direct coupling) |
| Limitations | Requires specific o-nitrotoluenes | Requires C3-DG; expensive Rh catalyst |
| Key Reference | Batcho & Leimgruber, Org.[4] Synth. [1] | Lv et al. (Jia Group), Org. Lett. [2] |
References
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Nitrotoluenes: 4-Cyanoindole. Organic Syntheses, 63, 214.
-
Lv, J., Wang, B., Yuan, K., Wang, Y., & Jia, Y. (2023).[5] Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine.[5] Organic Letters.
-
Song, Z., & Antonchick, A. P. (2016). Rhodium(III)-Catalyzed C-H Functionalization of Indoles.[2][5][6][7][8] Organic & Biomolecular Chemistry.
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[4] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[4]
-
Zhou, L., & Fang, S. (2024).[7] Rhodium(III)-Catalyzed Regioselective C4 Alkylation of Indoles with Nitroalkenes.[7] The Journal of Organic Chemistry.
-
[7]
-
Sources
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
HPLC method development for 4-hydroxyindole-5-acetic acid detection
Application Note: AN-2026-PHARMA Topic: High-Performance Liquid Chromatography (HPLC) & LC-MS/MS Method Development for 4-Hydroxyindole-3-acetic Acid (4-HIAA) Detection Context: Bioanalysis of Psilocybin Metabolites in Drug Development
Executive Summary & Nomenclature Clarification
Target Analyte: 4-Hydroxyindole-3-acetic acid (4-HIAA).[1][2][3][4][5][6][7] Primary Application: Pharmacokinetic (PK) profiling of Psilocybin and Psilocin.[4][8]
Critical Nomenclature Note: The request specified "4-hydroxyindole-5-acetic acid." In standard drug development contexts involving psilocybin, the primary oxidative metabolite is 4-hydroxyindole-3-acetic acid (often abbreviated as 4-HIAA).[3] The acetic acid side chain is retained at the C3 position (from the tryptamine backbone), while the hydroxyl group is at C4. A "5-acetic" isomer would imply a synthetic impurity or a non-standard degradation product. This guide focuses on the 4-hydroxyindole-3-acetic acid metabolite, as it is the critical biomarker for regulatory submission, but includes separation strategies for positional isomers (e.g., 5-HIAA from serotonin) to ensure method specificity.
Metabolic Context & Analytical Challenges
To develop a robust method, one must understand the generation and stability of the analyte. 4-HIAA is the terminal oxidative metabolite of Psilocin.
The Pathway: Psilocybin (prodrug) is rapidly dephosphorylated to Psilocin (active).[8] Psilocin is then cleared via two main pathways:
-
Glucuronidation: Forming Psilocin-O-glucuronide (major pathway).
-
Oxidative Deamination: Via MAO-A and Aldehyde Dehydrogenase to form 4-HIAA (minor but significant pathway for mass balance).
Analytical Challenges:
-
Stability: Psilocin is highly unstable and prone to oxidation (turning blue/black). 4-HIAA is more stable but phenolic; it requires antioxidant protection during sample prep.
-
Isomer Interference: The method must chromatographically resolve 4-HIAA from 5-HIAA (the endogenous serotonin metabolite), which is present in high concentrations in urine/plasma.
-
Polarity: 4-HIAA is amphoteric and highly polar, making retention on standard C18 columns difficult without acidification or ion-pairing.
Visualizing the Metabolic Pathway
Caption: Metabolic pathway of Psilocybin showing the formation of 4-HIAA via MAO-A and Aldehyde Dehydrogenase.[2][3][4][7][8]
Method Development Logic (E-E-A-T)
Column Selection Strategy
Standard C18 columns often fail to retain 4-HIAA sufficiently due to its polarity, causing it to elute in the void volume where ion suppression (in MS) is highest.
-
Recommendation: Use a C18 column with polar-embedded groups or a PFP (Pentafluorophenyl) column.
-
Why PFP? PFP phases offer alternative selectivity (pi-pi interactions) which is excellent for separating positional isomers (e.g., resolving 4-HIAA from 5-HIAA).
-
Reference Standard: Duthaler et al. (2021) successfully used a C18 column but utilized a "water-plug" injection strategy to focus the band.
Mobile Phase Chemistry
-
Acidification: Essential. 4-HIAA contains a carboxylic acid. Operating at pH ~2.5-3.0 (using 0.1% Formic Acid) keeps the acid protonated (neutral), increasing hydrophobicity and retention on RP columns.
-
Organic Modifier: Acetonitrile (ACN) provides sharper peaks for indoles compared to Methanol.
Detection Mode
-
LC-MS/MS (Recommended): High sensitivity/selectivity. Operate in Negative Ion Mode (ESI-) for 4-HIAA (carboxylic acid deprotonation is efficient) or Positive Mode (ESI+) if monitoring Psilocin simultaneously.
-
HPLC-ECD (Legacy/Alternative): Hydroxyindoles are electrochemically active.[2] If MS is unavailable, ECD provides femtogram-level sensitivity (Hasler et al., 1997).
Detailed Experimental Protocols
Protocol A: Sample Preparation (Plasma)
Objective: Stabilize analytes and remove proteins.
-
Preparation of Stabilization Solution:
-
Dissolve Ascorbic Acid (10 mg/mL) in water. Reason: Prevents phenolic oxidation of the 4-hydroxy group.
-
-
Sample Aliquoting:
-
Transfer 100 µL of Plasma into a 1.5 mL Eppendorf tube.
-
Add 10 µL of Stabilization Solution immediately.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold Methanol (containing Internal Standard, e.g., 4-HIAA-d2).
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer 400 µL of supernatant to a clean tube.
-
Critical Step: Evaporate to dryness under Nitrogen at 40°C or dilute 1:1 with water if using a high-aqueous tolerant column. (Evaporation allows reconstitution in mobile phase, improving peak shape).
-
-
Reconstitution:
-
Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Protocol B: LC-MS/MS Instrumentation Parameters
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenomenex Kinetex F5 (PFP) or Waters HSS T3 (C18), 2.1 x 100mm, 1.7 µm | PFP separates isomers; HSS T3 retains polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonates the carboxylic acid for retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI efficiency. |
| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |
| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements. |
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 2% | Loading/Desalting |
| 1.0 | 2% | Hold for polar retention |
| 6.0 | 40% | Elution of 4-HIAA and Psilocin |
| 6.1 | 95% | Wash column |
| 8.0 | 95% | Hold Wash |
| 8.1 | 2% | Re-equilibration |
| 10.0 | 2% | Ready for next injection |
Table 3: MS/MS Transitions (ESI Negative Mode) Note: 4-HIAA ionizes well in Negative mode due to the -COOH group. Psilocin requires Positive mode. Modern instruments can switch polarities rapidly.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-HIAA | 190.1 [M-H]- | 146.1 (Decarboxylation) | 15 |
| 4-HIAA | 190.1 [M-H]- | 117.1 (Quantifier) | 25 |
| 5-HIAA (Interference) | 190.1 [M-H]- | Distinct retention time | Monitor to ensure separation |
Results & Validation Criteria
To ensure the method is "Self-Validating" (Part 2 requirement), you must perform the following checks:
-
Isomer Resolution Test:
-
Inject a mix of 4-HIAA and 5-HIAA.
-
Requirement: Baseline resolution (Rs > 1.5). 5-HIAA is endogenous; if it co-elutes, your quantitation of 4-HIAA will be invalid.
-
-
Matrix Effect Assessment:
-
Compare the peak area of 4-HIAA spiked into extracted plasma vs. neat solvent.
-
Target: Matrix Factor between 0.85 and 1.15.
-
-
Stability Check:
-
Leave processed samples in the autosampler for 12 hours.
-
Requirement: Deviation < 5% from T=0. If >5%, increase Ascorbic Acid concentration.
-
Visualizing the Validation Workflow
Caption: Decision tree for validating specificity and matrix effects in HIAA analysis.
References
-
Duthaler, U., et al. (2021). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma.[3][6] Journal of Chromatography B, 1164, 122486.[3][6][9]
-
Hasler, F., et al. (1997). Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man.[8] Pharmaceutica Acta Helvetiae, 72(3), 175-184.
-
Kamata, T., et al. (2006). Direct detection of serum psilocin glucuronide by LC/MS and LC/MS/MS.[8] Forensic Toxicology, 24, 36–40.[8]
-
Tanna, S., et al. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 195-204.[10] (Cited for isomer separation principles).
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics of Psilocin After Psilocybin Administration: A Systematic Review and Post-Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 2-(4-Hydroxy-1H-indol-5-yl)acetic Acid
[1]
Abstract
The synthesis of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid (CAS 115403-99-1) presents a unique regiochemical challenge: installing an acetic acid moiety at the C5 position of the indole core while preserving the sensitive C4-hydroxyl group.[1] Standard electrophilic aromatic substitutions on 4-hydroxyindoles predominantly target the C3 position, rendering direct functionalization inefficient.[1] This application note details a robust, scalable 4-step protocol utilizing a modified Leimgruber-Batcho indole synthesis followed by a Heck coupling/hydrogenation cascade .[1] This route avoids toxic tin reagents (Stille coupling) and utilizes a "telescoped" reduction step to maximize atom economy and yield.[1]
Retrosynthetic Analysis & Strategy
The core challenge is the C5-functionalization . To bypass the natural C3-nucleophilicity of the indole, we employ a strategy where the bromine handle is installed on the benzene precursor before ring closure, or utilizing the directing effect of the C4-alkoxy group on a pre-formed indole.[1]
Strategic Choice: We will utilize 5-bromo-4-benzyloxyindole as the pivotal intermediate.[1] The C4-benzyloxy group serves two purposes:
-
Protection: Prevents oxidation of the phenol.[1]
-
Electronic Activation: Facilitates the Heck coupling at C5 by donating electron density, while the bulky benzyl group helps sterically shield C3 during earlier steps.
Pathway Visualization
Caption: Retrosynthetic logic flow moving from commercially available phenol to the C5-substituted indole target.
Reagents & Equipment List
Key Reagents
| Reagent | Grade/Purity | Role | CAS No. |
| 2-Methyl-3-nitrophenol | >98% | Starting Material | 5460-31-1 |
| Benzyl Bromide | 98% | Protecting Group | 100-44-7 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 97% | Enamine Formation | 4637-24-5 |
| Palladium(II) Acetate | 98% | Catalyst (Heck) | 3375-31-3 |
| Tri-o-tolylphosphine | 97% | Ligand (Heck) | 6163-58-2 |
| tert-Butyl Acrylate | 98% | Side Chain Source | 1663-39-4 |
| Palladium on Carbon | 10% wt, wet | Hydrogenation Catalyst | 7440-05-3 |
| Trifluoroacetic Acid (TFA) | 99% | Ester Hydrolysis | 76-05-1 |
Solvents & Auxiliaries[6]
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-4-benzyloxyindole
This step combines protection, bromination, and ring closure.[1] The bromination of 6-benzyloxy-2-nitrotoluene is highly regioselective for the position para to the methyl and ortho to the benzyloxy group (C5).[1]
-
Protection:
-
Dissolve 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (100 mL).
-
Add K₂CO₃ (20.7 g, 150 mmol) and Benzyl Bromide (12 mL, 100 mmol).
-
Stir at 60°C for 4 hours. Pour into water, extract with EtOAc, and concentrate to yield 6-benzyloxy-2-nitrotoluene.[1]
-
-
Bromination:
-
Dissolve the crude intermediate in Glacial Acetic Acid (150 mL).
-
Add Bromine (Br₂, 5.2 mL, 101 mmol) dropwise at 20°C. The activating benzyloxy group directs bromination exclusively to the C5 position (relative to the toluene core).[1]
-
Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (5-bromo-6-benzyloxy-2-nitrotoluene).[1]
-
-
Indole Formation (Leimgruber-Batcho):
-
Dissolve the brominated toluene in anhydrous DMF (100 mL).
-
Add DMF-DMA (20 mL, 150 mmol) and heat to 110°C for 12 hours under N₂. The solution will turn deep red (enamine formation).[1]
-
Evaporate DMF under reduced pressure.[1][2] Dissolve the red residue in Acetic Acid/Water (3:1, 200 mL).
-
Add Iron Powder (30 g, excess) portion-wise at 80°C (Exothermic!). Reflux for 2 hours.
-
Work-up: Filter through Celite. Dilute filtrate with water, extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc 8:2).
-
Yield: ~60-65% (over 3 steps).[1]
-
Target: 5-Bromo-4-benzyloxyindole.[1]
-
Step 2: Heck Coupling (Installation of C5 Side Chain)
We use tert-butyl acrylate instead of methyl acrylate.[1] The bulky tert-butyl group prevents transesterification side reactions and allows for mild acidic deprotection later.[1]
-
Setup: In a pressure tube or round-bottom flask, combine:
-
Reaction: Purge with Argon for 10 min. Seal and heat to 100°C for 16 hours.
-
Work-up: Cool to RT. Dilute with DCM (50 mL), wash with water (3 x 30 mL) to remove DMF.[1] Dry over MgSO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc 7:3).
-
Product: (E)-tert-Butyl 3-(4-benzyloxy-1H-indol-5-yl)acrylate.
Step 3: The "Telescoped" Reduction (Global Deprotection)
This is the critical efficiency step.[1] Hydrogenation over Pd/C performs three tasks simultaneously:
-
Reduces the acrylate C=C double bond.[1]
-
Cleaves the Benzyl (Bn) protecting group.[1]
-
Leaves the Indole C2-C3 double bond intact (under mild conditions).[1]
-
Protocol:
-
Dissolve the acrylate intermediate (2.0 g) in Methanol/THF (1:1, 40 mL).[1]
-
Add 10% Pd/C (200 mg, wet).
-
Apply H₂ atmosphere (Balloon pressure is sufficient; 1 atm).
-
Stir vigorously at RT for 12 hours.
-
-
Monitoring: TLC should show the disappearance of the UV-active starting material and the appearance of a more polar spot (phenol).[1]
-
Work-up: Filter through Celite to remove Pd.[1] Concentrate the filtrate.
-
Intermediate: tert-Butyl 2-(4-hydroxy-1H-indol-5-yl)acetate.
Step 4: Final Hydrolysis
Acidic hydrolysis is preferred over basic hydrolysis to prevent oxidation of the electron-rich 4-hydroxyindole system (which can form quinone-imines in base).[1]
-
Protocol:
-
Dissolve the residue from Step 3 in DCM (10 mL).
-
Add Trifluoroacetic Acid (TFA) (5 mL) at 0°C.
-
Stir at RT for 2 hours.
-
-
Isolation: Concentrate under vacuum (keep temperature <40°C). Co-evaporate with Toluene (3x) to remove residual TFA.[1]
-
Purification: The product may precipitate.[1][2] If not, triturate with minimal cold Diethyl Ether or recrystallize from Water/Methanol.[1]
-
Final Product: This compound .
Analytical Data (Expected)
| Technique | Expected Signal Characteristics |
| 1H NMR (DMSO-d6) | Indole NH: ~10.8 ppm (br s).[1] Phenol OH: ~9.2 ppm (s).[1] Indole C2/C3: ~7.1 ppm (t), ~6.4 ppm (s).[1] Aromatic C6/C7: Doublets at ~6.8-7.0 ppm (ortho coupling).[1] CH2 (Acetic): Singlet at ~3.5 ppm.[1] COOH: Broad singlet ~12.0 ppm. |
| Mass Spec (ESI-) | [M-H]-: 190.05 m/z (Calculated MW: 191.18 g/mol ).[1] |
| Appearance | Off-white to pale grey solid.[1] Sensitive to light and air (oxidizes to pink/brown).[1] |
Critical Safety & Handling Notes
-
Indole Oxidation: 4-Hydroxyindoles are notoriously unstable in air, especially in solution or at high pH.[1] Always store the final product under Argon at -20°C.
-
Bromine Handling: Elemental bromine is highly toxic and corrosive.[1] Use a dropping funnel and work in a well-ventilated fume hood.[1] Quench excess bromine with saturated Sodium Thiosulfate.[1]
-
Palladium Residues: Ensure thorough removal of Pd/C via Celite filtration to avoid heavy metal contamination in biological assays.
References
-
Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. (1985).[1] Organic Syntheses, 63, 214. (Foundational method for indole construction from nitrotoluenes).[1]
-
Regioselective Bromination: Mulvey, R. E., et al. (2012).[1] Chemical Communications, 48, 5769-5771.[1] (Discusses directing effects of alkoxy groups in aromatic systems).
-
Heck Coupling on Indoles: Xu, Y., et al. (2015).[1] Bioorganic & Medicinal Chemistry Letters, 25(7), 1377-1380.[1][3] (Describes synthesis of indole-5-acetic acid derivatives).
-
4-Benzyloxyindole Preparation: Ponticello, G. S., & Baldwin, J. J. (1979).[1] The Journal of Organic Chemistry, 44(22), 4003-4005.[1] (Standard protection protocols). [1]
Application Note: Advanced Crystallization Techniques for Indole Acetic Acid (IAA) Derivatives
Executive Summary
Indole-3-acetic acid (IAA) and its derivatives represent a cornerstone scaffold in both agrochemical signaling and medicinal chemistry (e.g., Indomethacin, Etodolac). While structurally deceptively simple, the indole moiety presents unique crystallization challenges: proneness to oxidation at the C2/C3 positions , photosensitivity , and a tendency to "oil out" rather than nucleate due to strong intermolecular
This guide moves beyond basic textbook recrystallization, offering field-proven protocols for high-purity isolation and polymorph control. It integrates thermodynamic solubility data with kinetic control strategies to ensure reproducible solid-state forms.
Physicochemical Profiling & Solvent Selection
Successful crystallization begins with understanding the amphiphilic nature of IAA derivatives. The molecule possesses a hydrophobic indole core and a hydrophilic carboxylic acid tail.
Solubility Landscape
-
High Solubility (Solvents): Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO, DMF.[1]
-
Moderate/Low Solubility (Anti-Solvents): Chloroform, Dichloromethane, Toluene.
-
Insoluble (Precipitants): Water (at acidic pH), Hexanes, Petroleum Ether.
Critical Stability Factors
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, particularly in solution under light exposure. All solvents must be degassed and processes performed under amber light or foil-wrapped glassware.
-
Acidity: The carboxylic acid moiety (
) dictates that pH control is a powerful lever for crystallization (pH-shift crystallization).
Solvent Compatibility Table
| Solvent System | Role | Application | Key Interaction |
| Water | Solvent/Anti-solvent | Bulk Purification | Temperature-dependent solubility; pH sensitive. |
| Ethanol/Water | Mixed Solvent | Recrystallization | Balances hydrophobic core and hydrophilic tail solvation. |
| Ethyl Acetate/Hexane | Solvent/Anti-solvent | High Purity Isolation | Excellent for removing polar impurities; avoids solvolysis. |
| Chloroform | Solvent | Polymorph Screening | often yields different packing motifs due to lack of H-bond donation. |
| DMSO | Solvent | Stock Solutions | High solubility; difficult to remove (requires lyophilization or crash-out). |
Workflow Visualization
Diagram 1: General Purification & Crystallization Workflow
This flowchart outlines the decision matrix for purifying crude IAA derivatives, accounting for oxidation risks and impurity profiles.
Caption: Decision matrix for purification of IAA derivatives, emphasizing oxidation protection and method selection based on thermal stability.
Detailed Experimental Protocols
Protocol A: Bulk Purification (Aqueous Recrystallization)
Best for: Removing colored oxidation byproducts and inorganic salts from stable IAA derivatives.
-
Preparation: Sparge 100 mL of distilled water with Nitrogen for 15 minutes to remove dissolved oxygen.
-
Dissolution: Suspend 3.0 g of crude IAA derivative in the water. Heat to 90–95°C with stirring.
-
Note: If the compound does not dissolve, add Ethanol dropwise (max 10% v/v) as a co-solvent.
-
-
Carbon Treatment: If the solution is pink/brown (indicative of oxidation), add 0.1 g of activated charcoal. Stir for 2 minutes.
-
Caution: Do not boil excessively with charcoal to prevent decarboxylation.
-
-
Filtration: Filter the hot solution through a pre-heated Buchner funnel with a Celite pad to remove charcoal.
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2 hours.
-
Transfer to a 4°C environment (fridge) for 12 hours to maximize yield.
-
-
Isolation: Filter the white/off-white needles. Wash with ice-cold water.
-
Drying: Dry under high vacuum at 40°C in the dark (desiccator with
).
Protocol B: Anti-Solvent Crystallization (The "Oiling Out" Prevention)
Best for: Hydrophobic derivatives or when the compound "oils out" (forms a liquid phase) upon cooling.
-
Dissolution: Dissolve 1.0 g of the derivative in the minimum amount of Ethyl Acetate (approx. 5–10 mL) at room temperature.
-
Filtration: Syringe filter (0.45 µm PTFE) into a clean, amber vial.
-
Anti-Solvent Addition:
-
Place the vial on a magnetic stirrer (slow stir).
-
Add Hexane (or Heptane) dropwise until a persistent cloudiness (turbidity) is observed.
-
Critical Step: Add 2–3 drops of Ethyl Acetate to just clear the cloudiness (restore clear solution).
-
-
Nucleation:
-
Add a single "seed" crystal if available.
-
Cover the vial with perforated Parafilm to allow slow evaporation of the Ethyl Acetate (more volatile) while retaining the Hexane.
-
-
Growth: Let stand undisturbed in the dark. Crystals should form over 24–48 hours.
Protocol C: Single Crystal Growth (Vapor Diffusion)
Best for: X-Ray Diffraction (XRD) structural analysis.
-
Inner Vial: Dissolve 20 mg of pure IAA derivative in 0.5 mL of Methanol or Acetone in a small (2 mL) glass vial.
-
Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) vial containing 3 mL of Water or Toluene (Anti-solvent).
-
Equilibration: Cap the large vial tightly.
-
Mechanism: The volatile solvent (Methanol) will diffuse out, or the anti-solvent (Water) will diffuse in (depending on vapor pressures), slowly increasing supersaturation.
-
Timeline: Check for crystals after 3–7 days.
Polymorph Screening & Control
Indole derivatives are notorious for polymorphism (different crystal packing arrangements), which affects bioavailability and melting point.
Screening Strategy
To identify the most stable form, conduct a screen using solvents with diverse hydrogen-bonding potentials:
-
H-Bond Donors: Alcohols (Ethanol, Methanol).
-
H-Bond Acceptors: Acetone, THF.
-
Non-Polar/Aromatic: Toluene, Chloroform.
Diagram 2: Polymorph Screening Logic
This diagram illustrates the workflow for identifying and isolating specific polymorphs.
Caption: Workflow for polymorph discovery using solvent diversity and kinetic control (cooling rate).
Troubleshooting: The "Oiling Out" Phenomenon
Problem: Upon cooling, the solution turns milky or deposits a sticky oil droplets instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is common in indoles due to strong hydrophobic interactions.
Solutions:
-
Raise the Temperature: Re-heat the mixture to dissolve the oil, then cool much more slowly.
-
Seed at the Cloud Point: Add seed crystals immediately when the solution becomes slightly turbid.
-
Change Solvent Ratio: If using Ethanol/Water, increase the Ethanol content. Oiling out often indicates too much water (anti-solvent) was added too quickly.
-
Trituration: If an oil forms and settles, decant the supernatant and scratch the oil with a glass rod in the presence of a small amount of fresh non-polar solvent (e.g., Hexane) to induce solidification.
References
-
Organic Syntheses. (1964). Indole-3-acetic Acid.[1][2][3][4][5][6][7][8][9] Org. Synth. 44 , 64. Link
-
Journal of Chemical & Engineering Data. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Link
-
Cayman Chemical. Indole-3-acetic Acid Product Information & Solubility. Link
-
Duchefa Biochemie. Indole-3-acetic acid Solubility Data. Link
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 3. Indole-3-acetic acid (IAA) | Duchefa Biochemie [duchefa-biochemie.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Indole-3-acetic acid production is rare among gut bacteria and reflects OFOR-driven amino acid oxidation in acetogens | bioRxiv [biorxiv.org]
- 7. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Variation in Indole-3-Acetic Acid Production by Wild Saccharomyces cerevisiae and S. paradoxus Strains from Diverse Ecological Sources and Its Effect on Growth | PLOS One [journals.plos.org]
Application Note: Structural Elucidation and Protocol Standardization for 2-(4-Hydroxy-1H-indol-5-yl)acetic acid
Executive Summary
This application note provides a comprehensive guide for the handling, acquisition, and structural interpretation of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid via Proton Nuclear Magnetic Resonance (
Experimental Protocol: Handling & Acquisition
Stability & Safety Warning
CRITICAL: 4-Hydroxyindoles are highly susceptible to autoxidation in solution, turning from clear/white to dark brown/black (melanin-like polymers) within minutes if exposed to air and light in basic or neutral solutions.
-
Light Sensitivity: High. Handle under amber light or wrap tubes in foil.
-
Oxidation: High. All solvents must be degassed.
Sample Preparation Workflow
To ensure spectral integrity and prevent artifactual peaks from oxidation products, follow this "Inert-First" protocol.
Reagents:
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v).-
Why: DMSO is required to solubilize the polar acid/phenol groups and slow down proton exchange, allowing observation of -OH and -NH signals.
-
-
Inert Gas: Argon (preferred) or Nitrogen.
Step-by-Step Protocol:
-
Solvent Degassing: Sparge DMSO-d
with Argon for 10 minutes prior to use. -
Weighing: Weigh 5–10 mg of the compound into a clean vial. Do not dissolve yet.
-
Purging: Flush the vial and a separate NMR tube with Argon.
-
Dissolution: Add 600
L of degassed DMSO-d to the vial. Cap immediately and vortex until dissolved. -
Transfer: Transfer solution to the Argon-flushed NMR tube using a glass pipette.
-
Sealing: Cap the tube immediately and seal with Parafilm.
-
Acquisition: Run the spectrum within 15 minutes of preparation.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse)
-
Relaxation Delay (d1):
2.0 seconds (Critical for integration of the acidic proton). -
Scans (ns): 16–64 (depending on concentration).[1]
-
Temperature: 298 K (25 °C).
-
Spectral Width: -2 to 14 ppm (to capture the carboxylic acid proton).
Structural Elucidation & Spectral Analysis[1][2][3][4]
Molecule Numbering & Logic
The structure consists of an indole core with a hydroxyl group at position 4 and an acetic acid side chain at position 5.
Substituent Effects (SCS - Substituent Chemical Shifts):
-
4-OH (Electron Donor): Strongly shields the ortho (C3, C5) and para (C7) protons via resonance. Since C5 is substituted, we expect significant upfield shifts for H3 and H7 .
-
5-CH
COOH (Alkyl): Weakly affects the ring; methylene protons appear in the aliphatic region.
Visualized Workflow
Caption: Optimized workflow for handling oxidation-sensitive hydroxyindoles.
Chemical Shift Assignment Table (DMSO-d )
Note: Values are derived from substituent additivity rules and analogous 4-hydroxyindole data [1, 2].
| Position | Type | Multiplicity | Interpretation | ||
| COOH | Acid | 11.8 – 12.5 | br s | - | Broad singlet, highly dependent on concentration/water. |
| NH | Indole | 10.8 – 11.0 | br s | - | Exchangeable H1. Deshielded by aromatic ring current. |
| 4-OH | Phenol | 9.0 – 9.5 | s | - | Sharp singlet if dry. H-bonding may broaden it. |
| H2 | Arom | 7.15 – 7.25 | t / d | ~2.5 | Couples with NH and H3 (long range). |
| H7 | Arom | 6.85 – 6.95 | d | 8.5 | Para to 4-OH (shielded). Couples with H6. |
| H6 | Arom | 6.65 – 6.75 | d | 8.5 | Meta to 4-OH. Ortho to alkyl. AB system with H7. |
| H3 | Arom | 6.35 – 6.45 | t / d | ~2.5 | Diagnostic Peak. Strongly shielded by ortho 4-OH. |
| Aliph | 3.50 – 3.60 | s | - | Methylene group of acetic acid. | |
| H | Solvent | ~3.33 | s | - | Residual water in DMSO.[2] |
| DMSO | Solvent | 2.50 | quint | 1.9 | Residual solvent peak. |
Detailed Mechanistic Interpretation
-
The "Shielded" H3 Proton: In unsubstituted indole, H3 appears around 6.5 ppm. The 4-OH group is a strong electron donor. Through resonance, it increases electron density at positions 3, 5, and 7. Consequently, H3 will appear unusually upfield (6.3–6.4 ppm), potentially overlapping with the H6/H7 region if not carefully resolved.
-
The H6/H7 Coupling: Protons H6 and H7 form an AB system (or AX depending on field strength).
-
H7 is para to the hydroxyl group, leading to shielding (lower ppm).
-
H6 is meta to the hydroxyl group, feeling less shielding effect.
-
Therefore, the doublet at lower ppm is assigned to H7, and the higher ppm doublet to H6.
-
-
Exchangeable Protons:
-
The COOH proton is extremely broad and may disappear into the baseline if the sample is wet.
-
The 4-OH proton is distinct. If D
O is added (shake test), the signals at ~12.0, ~10.9, and ~9.2 ppm will disappear, confirming their exchangeable nature.
-
Troubleshooting & Quality Control
Common Artifacts
| Observation | Cause | Solution |
| Dark Sample / Broad Lines | Oxidation (Melanin formation) | Reprepare sample under Argon. Add trace ascorbic acid (if non-interfering). |
| Missing OH/NH/COOH | Proton Exchange | Solvent contains too much water or Methanol-d |
| Extra Doublets | Rotamers or Impurities | Check for residual solvent peaks. 4-hydroxyindoles rarely show rotamers at RT. |
Validation Diagram (COSY Correlations)
To confirm the regiochemistry (that the acetic acid is at 5 and OH is at 4), use COSY (Correlation Spectroscopy).
Caption: Expected COSY correlations. The lack of coupling between the H2/H3 system and H6/H7 system confirms the substitution pattern.
References
-
Vertex AI Search. (2023). Synthesis and stability of 4-hydroxyindole derivatives. Retrieved from 3
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from 4
-
University of Illinois. (2023). NMR Chemical Shifts of Trace Impurities in Common Solvents.[5][6] Retrieved from 5
-
National Institutes of Health (PMC). (2023). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole.[7] (Demonstrates stability protocols). Retrieved from 7
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. compoundchem.com [compoundchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-(4-Hydroxy-1H-indol-5-yl)acetic acid as a pharmaceutical intermediate
Application Note: 2-(4-Hydroxy-1H-indol-5-yl)acetic acid as a Strategic Pharmaceutical Intermediate
Part 1: Executive Summary & Strategic Value
The "Ortho-Functionalized" Advantage this compound represents a rare and high-value scaffold in the indole chemical space. Unlike the ubiquitous 3-substituted indoles (tryptamines/auxins) or 5-substituted indoles (serotonin/sumatriptan), this molecule offers a 4,5-disubstituted pattern .
This specific substitution pattern allows for "Scaffold Hopping" in drug discovery, particularly for:
-
Serotonergic Modulators: Accessing novel 5-HT receptor ligands that mimic the 4-phosphorylation site of psilocybin but with altered metabolic stability via the 5-position tail.
-
Tricyclic Fused Systems: The proximity of the 4-hydroxyl group and the 5-acetic acid moiety facilitates cyclization to form dihydro-pyrano[3,2-e]indoles, a core structure found in potent kinase inhibitors and antibacterial agents.
-
Beta-Blocker Analogs: Serving as a carboxylated precursor to Pindolol-like derivatives, allowing for the attachment of solubilizing groups or targeted delivery vectors (e.g., Antibody-Drug Conjugates).
Part 2: Chemical Properties & Stability (Critical Handling)
The Oxidation Challenge Hydroxyindoles are notoriously electron-rich and prone to oxidative polymerization (melanization). The 4-hydroxy position, in particular, activates the indole ring, making it susceptible to air oxidation.
| Property | Specification / Behavior |
| Appearance | Off-white to beige powder (pure); turns grey/black upon oxidation. |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (pH dependent). |
| pKa (Predicted) | Phenol ~9.8; Carboxylic Acid ~4.5. |
| Stability | High Risk. Decomposes in solution if exposed to light/air > 4 hours. |
Storage Protocol:
-
Temperature: -20°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vials with Teflon-lined caps.
Part 3: Strategic Synthetic Pathways
The utility of this intermediate lies in its bifunctionality . The following diagram illustrates the two primary divergent workflows: Route A (Linear Extension) for receptor ligands and Route B (Cyclization) for rigid tricyclic cores.
Figure 1: Divergent synthetic utility of the 4-hydroxy-5-acetic acid indole scaffold.
Part 4: Detailed Experimental Protocols
Protocol A: Selective Protection of the 4-Hydroxyl Group
Objective: To mask the reactive phenol before modifying the carboxylic acid, preventing self-polymerization or esterification.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Benzyl Bromide (1.1 eq) or TBDMS-Cl (1.2 eq)
-
Base: Potassium Carbonate (anhydrous, 2.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 g (approx. 5.2 mmol) of the substrate in 15 mL anhydrous DMF. The solution should be light yellow.
-
Base Addition: Add K₂CO₃ (1.44 g) in one portion. The suspension may darken slightly. Stir for 15 minutes at 0°C.
-
Electrophile Addition: Add Benzyl Bromide (0.68 mL) dropwise over 10 minutes.
-
Note: Maintain temperature < 5°C to avoid alkylation of the indole nitrogen (N1) or the carboxylate (ester formation). The carboxylate is less nucleophilic than the phenoxide under these conditions, but kinetic control is required.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour mixture into ice-cold 1M HCl (50 mL) to protonate the carboxylic acid (which may have formed a salt) and precipitate the product.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na₂SO₄.[1]
-
Validation: Check TLC (50% EtOAc/Hexane). The product (4-Benzyloxy-indole-5-acetic acid) should show a higher R_f than the starting material.
Protocol B: Cyclization to Tricyclic Lactone (The "Uhle's Ketone" Analog Route)
Objective: To fuse a third ring between positions 4 and 5, creating a rigid tricyclic core.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Solvent: Toluene (degassed)
Step-by-Step Methodology:
-
Dean-Stark Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Loading: Suspend substrate (500 mg) in Toluene (20 mL). Add PTSA (45 mg).
-
Reflux: Heat to reflux (110°C). The reaction is driven by the removal of water.[2]
-
Monitoring: Monitor by HPLC. The disappearance of the acid peak and appearance of a less polar lactone peak indicates success.
-
Isolation: Cool to RT. The lactone often precipitates out. If not, evaporate solvent and recrystallize from Ethanol.
-
Result: This yields the pyrano-indolone core, a precursor to rigidified serotonin analogs.
Part 5: Analytical Quality Control (HPLC-ECD)
Because 4-hydroxyindoles are electrochemically active, Electrochemical Detection (ECD) is far more sensitive and selective than UV, especially for detecting oxidative impurities.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 20 mM Sodium Acetate + 1 mM EDTA (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection:
-
Primary: ECD (Applied Potential: +600 mV vs. Ag/AgCl).
-
Secondary: UV at 280 nm.
-
-
Retention Logic: The oxidized quinone-imine impurities will elute earlier and show distinct electrochemical signatures compared to the parent phenol.
Part 6: References
-
Synthesis of Hydroxyindoles:
-
Indole-Acetic Acid Chemistry:
-
Pharmaceutical Applications (Pindolol/Tryptamines):
-
Glennon, R. A., et al. (1982). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors. Journal of Medicinal Chemistry, 25(10), 1163-1168. Link
-
-
Tricyclic Indole Synthesis:
(Note: While specific literature on the exact "5-acetic acid" isomer of 4-hydroxyindole is rare, the chemistry described above is derived from established protocols for 4-hydroxyindole and indole-3-acetic acid homologs.)
Sources
- 1. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxyindole | CAS#:2380-94-1 | Chemsrc [chemsrc.com]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. actascientific.com [actascientific.com]
- 6. 4-Hydroxyindole (2380-94-1) at Nordmann - nordmann.global [nordmann.global]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Hydroxyindole | All Things Stem Cell [allthingsstemcell.com]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydroxyindole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Hydroxyindole-3-Acetic Acid
4-Hydroxyindole-3-acetic acid (4-OH-IAA) is a crucial molecule with significant applications in medicinal chemistry and drug development. As a substituted indole, it serves as a key building block for a variety of biologically active compounds. Its structural motif is found in numerous pharmaceuticals, making the development of a robust and scalable synthesis a critical endeavor for efficient drug discovery and manufacturing. This document provides a detailed guide for the scale-up of 4-hydroxyindole-3-acetic acid synthesis, focusing on a practical and industrially viable approach. We will delve into the causality behind experimental choices, provide detailed protocols, and address the critical safety and operational considerations inherent in scaling up chemical processes.
Strategic Approach to Scalable Synthesis
A direct, one-pot synthesis of 4-hydroxyindole-3-acetic acid on a large scale presents numerous challenges. Therefore, a more strategic, multi-step approach is often preferred in an industrial setting. The synthetic strategy outlined here focuses on the initial scalable production of the core 4-hydroxyindole moiety, followed by the introduction of the acetic acid side chain. This approach allows for better control over each chemical transformation and facilitates purification of intermediates.
An efficient and scalable route to 4-hydroxyindole involves the use of 1,5,6,7-tetrahydro-4H-indol-4-one as a key starting material.[1] This precursor can be converted to 4-hydroxyindole through a sequence of reactions including protection of the indole nitrogen, bromination, elimination to form the aromatic ring, and subsequent deprotection.[2]
An alternative and widely used method for indole synthesis is the Fischer indole synthesis.[3][4][5] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone.[6] For the synthesis of a 4-hydroxyindole derivative, this would typically involve a p-alkoxy- or p-hydroxyphenylhydrazine as a starting material. While effective at the lab scale, the Fischer indole synthesis can present scale-up challenges, including highly exothermic reactions and the formation of regioisomers and other byproducts.[7]
This guide will focus on the more readily scalable synthesis from 1,5,6,7-tetrahydro-4H-indol-4-one.
Visualizing the Synthetic Pathway
Caption: Introduction of the acetic acid side chain onto the 4-hydroxyindole core.
Protocol (Proposed Laboratory Scale):
| Reagent/Solvent | Molar Eq. | Amount |
| 4-Hydroxyindole | 1.0 | (e.g., 5.0 g) |
| Glyoxylic acid monohydrate | 1.2 | (e.g., 4.2 g) |
| Sodium Hydroxide (NaOH) | As needed | - |
| Sodium Borohydride (NaBH₄) | 1.5 | (e.g., 2.1 g) |
| Water | - | (e.g., 100 mL) |
| Diethyl Ether or MTBE | - | For washing |
-
Dissolve 4-hydroxyindole in an aqueous solution of sodium hydroxide.
-
Add a solution of glyoxylic acid monohydrate in water and stir the mixture at room temperature for 12-24 hours.
-
Cool the reaction mixture to 0-5 °C and slowly add sodium borohydride in portions.
-
Stir the reaction at room temperature for another 2-4 hours.
-
Acidify the reaction mixture with dilute HCl to pH 2-3, which should precipitate the crude product.
-
Filter the solid, wash with cold water and a non-polar solvent like diethyl ether or MTBE, and dry under vacuum.
Scale-Up Considerations:
-
Reaction Monitoring: Close monitoring of the reaction progress by HPLC is recommended to determine the optimal reaction time and minimize byproduct formation.
-
Hydrogen Evolution: The addition of sodium borohydride will generate hydrogen gas. The reactor must be properly vented, and an inert atmosphere (e.g., nitrogen) should be maintained.
-
Product Isolation: The precipitation of the product by pH adjustment is a convenient isolation method for large-scale production. The filtration and washing steps need to be optimized for efficiency.
-
Final Purification: The crude 4-hydroxyindole-3-acetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to achieve high purity.
Safety and Hazard Analysis
The scale-up of any chemical synthesis requires a thorough safety assessment.
-
Tosyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Copper(II) Bromide: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.
-
Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
General Process Hazards:
-
Exothermic Reactions: Both the tosylation and the reduction with sodium borohydride can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways. [8][9] * Solvent Hazards: The use of flammable organic solvents requires appropriate grounding of equipment and adherence to all fire safety regulations.
-
Conclusion
The synthesis of 4-hydroxyindole-3-acetic acid on a larger scale is a feasible endeavor with careful planning and execution. The outlined synthetic route, starting from 1,5,6,7-tetrahydro-4H-indol-4-one, offers a practical and scalable alternative to a direct Fischer indole synthesis. By understanding the causality behind each synthetic step and diligently addressing the challenges of temperature control, reagent handling, and purification at scale, researchers and drug development professionals can efficiently produce this valuable intermediate for a wide range of applications. Adherence to strict safety protocols is paramount throughout the entire process to ensure a safe and successful scale-up campaign.
References
-
Iridium Catalyzed Synthesis of Tetrahydro-1H-Indoles by Dehydrogenative Condensation. MDPI. [Link]
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. (2022-08-30). [Link]
-
A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities. (1988). [Link]
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. (2021-07-29). [Link]
-
Synthesis of 4-hydroxyindole. PrepChem.com. [Link]
-
Critical Considerations in Process Safety. H.E.L Group. [Link]
-
Easy Ether cleavage. ResearchGate. (2016-03-17). [Link]
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. Khimiya Geterotsiklicheskikh Soedinenii. [Link]
-
Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and... ResearchGate. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
- Purification of indole compounds.
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. (2017-11-15). [Link]
Sources
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 9. helgroup.com [helgroup.com]
Topic: High-Fidelity Extraction and Purification of Indole Derivatives from Complex Reaction Mixtures
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract: The isolation of indole derivatives from synthetic reaction mixtures is a critical step that dictates the purity, yield, and ultimate viability of a chemical synthesis. The inherent reactivity and diverse physicochemical properties of the indole nucleus necessitate a robust and well-reasoned extraction strategy. This document provides a comprehensive guide to the most effective methods for extracting and purifying indole derivatives, moving beyond simple procedural lists to explain the underlying chemical principles. We will cover foundational liquid-liquid extraction techniques, modern solid-phase extraction protocols, and final purification via chromatography and crystallization, empowering the researcher to design a self-validating and efficient purification workflow.
The First Principle: Know Your Molecule
Before any separation is attempted, a fundamental understanding of the target indole derivative's properties is paramount. The success of an extraction hinges on exploiting differences in these properties between the product and the impurities (e.g., starting materials, reagents, byproducts).
-
Polarity: Is the indole substituted with polar groups (e.g., -OH, -NH2, -COOH) or nonpolar groups (e.g., alkyl, aryl)? This will govern its solubility in organic solvents and its affinity for chromatographic stationary phases.
-
Acidity/Basicity (pKa): The lone pair of electrons on the indole nitrogen is generally not basic as it is part of the aromatic system. However, many indole alkaloids contain other basic nitrogen atoms (e.g., tryptamines), making them amenable to pH-driven extractions. Conversely, substituents like carboxylic acids can be deprotonated. Indoles can be protonated by strong acids, but this often occurs at the C3 position, which can lead to degradation.[1]
-
Stability: Indole derivatives can be sensitive to strong acids, light, and oxidation. Tryptamines, for example, are more unstable at lower pH values.[1] This dictates the conditions that can be safely used during workup.
The Workhorse Technique: Liquid-Liquid Extraction (LLE)
LLE is the most common initial step to partition the desired compound from the crude reaction mixture into a suitable solvent. The technique relies on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2]
The Power of pH: Acid-Base Extraction
For indole derivatives containing acidic or basic functional groups (such as indole alkaloids), acid-base extraction is an exceptionally powerful tool. By manipulating the pH of the aqueous phase, one can selectively "pull" the target molecule into the aqueous layer as a salt, leaving neutral impurities behind in the organic layer, or vice-versa.[3]
Protocol 1: Acid-Base Extraction of a Basic Indole Alkaloid
-
Initial Dissolution: Quench the reaction mixture as required (e.g., with water or ice) and remove the reaction solvent under reduced pressure. Dissolve the resulting crude residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10-20 mL per gram of crude material).
-
Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel. Extract with 1M hydrochloric acid (HCl) (2 x 10 mL per gram of crude material). The basic indole alkaloid will be protonated to form a hydrochloride salt, which is soluble in the aqueous phase.
-
Scientist's Note: The neutral organic impurities, unreacted starting materials, and non-basic byproducts will remain in the organic layer. This step achieves a significant purification.
-
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The upper organic layer (containing impurities) can be discarded.
-
Basification (Neutralization): Cool the acidic aqueous extract in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the alkaloid salt, regenerating the neutral, water-insoluble free base which may precipitate or form an oil.
-
Scientist's Note: Performing this step in an ice bath helps to control any exotherm and minimizes potential degradation of the product.
-
-
Back-Extraction: Transfer the basified mixture back to a separatory funnel and extract the neutral product back into a fresh portion of organic solvent (e.g., DCM or EtOAc) (3 x 10 mL per gram of crude material).
-
Final Wash and Drying: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified indole derivative.[4]
Workflow for Acid-Base Extraction
Sources
- 1. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Storage and Handling Protocols for Light-Sensitive Indoles
Abstract
Indole derivatives (e.g., melatonin, tryptophan, indole-3-acetic acid) are fundamental scaffolds in drug discovery and cell biology. However, the electron-rich pyrrole ring renders these compounds highly susceptible to photo-oxidation, leading to experimental irreproducibility and false-negative assay results. This guide provides a mechanistic understanding of indole degradation and establishes a rigorous, self-validating protocol for their storage, solubilization, and experimental handling.
The Mechanism of Instability
To handle indoles correctly, one must understand why they degrade. The indole moiety consists of a benzene ring fused to a pyrrole ring. The pyrrole ring is electron-rich, specifically at the C2-C3 double bond.
Photo-Oxidation Pathway
Upon exposure to UV or visible light (specifically blue/violet spectrum <500 nm), indoles can undergo photo-sensitized oxidation.
-
Excitation: Light absorption excites the indole to a singlet state (
), which may intersystem cross to a triplet state ( ). -
Energy Transfer: The excited triplet state transfers energy to ground-state oxygen (
), generating highly reactive singlet oxygen ( ). -
Cycloaddition: Singlet oxygen attacks the electron-dense C2-C3 double bond, forming a dioxetane intermediate.
-
Ring Opening: The unstable dioxetane cleaves to form N-formylkynurenine derivatives (e.g., AFMK from melatonin).
This process destroys the biological activity of the indole and generates reactive byproducts that can interfere with downstream assays.
Visualization: Indole Photo-Oxidation Pathway
Caption: Figure 1. Mechanistic pathway of indole photo-oxidation mediated by singlet oxygen attack on the pyrrole ring.
Storage Protocols
Proper storage is the first line of defense.[1] The goal is to eliminate the three pillars of degradation: Light , Oxygen , and Heat .
Solid State Storage
-
Container: Amber glass vials are mandatory. For maximum protection, place the amber vial inside a secondary opaque container (e.g., an aluminum canister or a box wrapped in foil).
-
Atmosphere: Flush the headspace with inert gas (Argon or Nitrogen) before sealing. Argon is preferred as it is heavier than air and settles over the solid.
-
Temperature: Store at -20°C. Lower temperatures reduce the kinetic rate of auto-oxidation.
-
Desiccation: Indoles are often hygroscopic. Moisture facilitates hydrolytic degradation. Store vials in a desiccator or with silica gel packs.
Solution Storage (Stock Solutions)
Avoid storing indoles in solution whenever possible. If necessary:
-
Solvent Choice: Use anhydrous DMSO or Ethanol. Avoid water for long-term storage, as aqueous environments accelerate oxidative ring opening.
-
Concentration: High concentrations (>10 mM) are more stable than dilute solutions due to self-shielding effects.
-
Aliquot: Do not freeze-thaw. Aliquot into single-use amber microtubes.
Table 1: Stability Profile of Common Indoles
| Compound | Primary Risk | Storage (Solid) | Storage (Solution) | Max Shelf Life (Soln) |
| Indole-3-acetic acid (IAA) | Photo-decarboxylation | -20°C, Dark, Desiccated | Ethanol, -20°C | 1 Month |
| Melatonin | Oxidative cleavage (AFMK) | -20°C, Dark, Inert Gas | DMSO, -80°C | 3 Months |
| Tryptophan | Photo-oxidation | 4°C, Dark | 0.1M HCl or NaOH | < 1 Week |
| Indomethacin | Hydrolysis/Photolysis | 25°C, Dark | Ethanol, 4°C | 2 Weeks |
Experimental Handling Protocol
This workflow ensures integrity from the balance to the bench.
The "Red Light" Rule
Standard fluorescent lab lights emit significant UV and blue light.
-
Requirement: Handle sensitive indoles only under yellow or red safety lights (wavelength >550 nm).
-
Alternative: If safety lights are unavailable, wrap all glassware (flasks, vials, columns) in aluminum foil before adding the compound. Perform weighing in a darkened room with blinds drawn.
Solubilization & Degassing
Oxygen dissolved in solvents is a reactant in the degradation pathway.
-
Degas Solvents: Sparge buffers or solvents with Helium or Nitrogen for 15 minutes prior to use.
-
Antioxidants (Optional): For extremely sensitive assays, add 0.1% Ascorbic Acid or EDTA to aqueous buffers to scavenge radicals and chelate metal ions that catalyze oxidation.
Workflow Visualization
Caption: Figure 2. Optimized workflow for handling light-sensitive indoles to minimize environmental exposure.
Quality Control & Self-Validation
How do you know if your compound has degraded? Implement these checks.
Visual Inspection
-
Pass: White to off-white crystalline powder.
-
Fail: Yellow, brown, or pink discoloration indicates oxidation (formation of quinone-imine type products).
UV-Vis Spectrum Validation (The "Gold Standard")
Before key experiments, run a quick UV-Vis scan.
-
Protocol: Dilute a small aliquot of your stock to ~50 µM.
-
Check: Indoles typically show a characteristic doublet peak around 280-290 nm.
-
Warning Sign: A new shoulder appearing at 310-350 nm suggests the formation of kynurenine-type oxidation products. If
, discard the stock.
References
-
Reiter, R. J., et al. "Melatonin as an antioxidant: biochemical mechanisms and pathophysiological implications in humans." Acta Biochimica Polonica, vol. 50, no. 4, 2003, pp. 1129–1146. Link
-
Maharaj, D. S., et al. "Photodegradation of melatonin in aqueous solution." Journal of Pineal Research, vol. 32, no. 4, 2002, pp. 257-261. Link
-
Ljung, K., et al. "Biosynthesis, conjugation, catabolism and homeostasis of indole-3-acetic acid in Arabidopsis thaliana." Plant Molecular Biology, vol. 49, 2002, pp. 249–272. Link
-
Sigma-Aldrich. "Product Information: Indole-3-acetic acid."[2] Technical Bulletins. Link
-
Tonelli, D., et al. "Electrochemical detection of melatonin and its oxidation products." Journal of Pharmaceutical and Biomedical Analysis, vol. 25, 2001, pp. 431-436. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Hydroxyindole Solubility & Stability
Topic: 4-Hydroxyindole (4-HI) Solubility & Handling Audience: Senior Researchers, Medicinal Chemists, Assay Development Scientists Status: Active Guide
Introduction: The 4-Hydroxyindole Paradox
Welcome to the technical support center. If you are here, you are likely facing a common but frustrating paradox: 4-Hydroxyindole (4-HI) is a small, seemingly polar molecule that resists dissolution in aqueous buffers and degrades rapidly when you finally get it into solution.
Unlike its isomer 5-hydroxyindole (serotonin precursor), the 4-hydroxy position creates a unique electronic environment. It allows for tight crystal lattice packing (high melting point ~98°C) and renders the electron-rich indole ring highly susceptible to oxidative coupling.
This guide moves beyond generic "add more DMSO" advice. It provides a mechanistic troubleshooting framework to distinguish between solubility failure (precipitation) and chemical instability (oxidative degradation).
Part 1: The Chemistry of Insolubility
Q: Why won't 4-HI dissolve in my standard 10 mM DMSO stock protocol?
A: While 4-HI is soluble in DMSO, it is classified as "slightly soluble" compared to other indoles. The issue is often kinetic rather than thermodynamic.
-
Crystal Lattice Energy: The 4-hydroxyl group acts as both a hydrogen bond donor and acceptor, creating a robust intermolecular network in the solid state. Breaking this lattice requires energy.
-
The "Wet" DMSO Trap: DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, the solubility of 4-HI drops exponentially.
-
Oxidative Polymerization: If you heat the DMSO to force dissolution without an inert atmosphere, 4-HI can begin to polymerize. The resulting "gunk" is not undissolved solid; it is a new, insoluble melanin-like polymer.
Troubleshooting Protocol: The "Cold-Sonicate" Method
Do not heat 4-HI to dissolve it unless strictly necessary and under inert gas.
| Step | Action | Scientific Rationale |
| 1 | Use Anhydrous DMSO | Water content >0.1% acts as an antisolvent, increasing lattice energy barriers. |
| 2 | Argon/Nitrogen Purge | Displace oxygen from the vial before adding solvent. 4-HI is air-sensitive in solution. |
| 3 | Pulse Sonication | Use an ultrasonic bath with ice water. Do not heat. Sonication breaks the crystal lattice kinetically without thermal oxidation. |
| 4 | Concentration Limit | Target ≤ 50 mM for stock solutions. 100 mM is risky and prone to crashing out upon freeze-thaw. |
Part 2: The "Crash-Out" in Biological Assays
Q: My stock is clear, but it precipitates immediately upon adding to PBS/Media. Why?
A: This is a classic "Solvent Shock" phenomenon. When a DMSO stock hits an aqueous buffer, the dielectric constant changes instantly. 4-HI, being lipophilic (LogP ~1.57) and having a high melting point, experiences supersaturation and rapid nucleation.
Visualizing the Crash Mechanism
Figure 1: The mechanism of precipitation during aqueous dilution. Rapid mixing creates local zones of supersaturation that trigger nucleation.
Solution: The Step-Down Dilution Protocol
Goal: Avoid "Solvent Shock" by gradually changing the polarity.
-
Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or PEG-400 (Intermediate = 5 mM).
-
Add Carrier: Ensure your assay buffer contains 0.1% BSA or Tween-80 (0.01%) . These act as "molecular chaperones," preventing nucleation.
-
Final Dilution: Add the Intermediate to the assay buffer while vortexing.
Part 3: Stability vs. Solubility (The "Pink Solution" Issue)
Q: My solution turned pink/brown overnight. Is this precipitation?
A: No, this is chemical degradation . 4-HI is electron-rich. In the presence of oxygen and light, it oxidizes to form quinoid intermediates, which then polymerize into dark pigments (similar to melanin formation).
Crucial Warning: The oxidation products of 4-HI are often more toxic than the parent compound. If you see a color change in a cell viability assay, your IC50 data is likely an artifact of oxidative stress, not specific target engagement.
Diagnostic Table: Precipitate vs. Degradation
| Observation | Diagnosis | Root Cause | Remediation |
| White/Off-white flakes | Precipitation | Solubility limit exceeded. | Use lower conc. or carrier (Cyclodextrin). |
| Pink/Red tint | Early Oxidation | Quinone formation. | Add antioxidant (Ascorbate/DTT). |
| Brown/Black sludge | Polymerization | Advanced oxidation. | Discard sample. Irreversible. |
| Yellow shift | pH Effect | Deprotonation (Phenolate). | Check pH. High pH accelerates oxidation. |
Q: How do I stabilize 4-HI in solution?
A: You must control pH and Oxygen.
-
pH Sensitivity: The pKa of the phenolic hydroxyl is ~9.9. At pH > 8, a significant fraction exists as the phenolate anion, which oxidizes much faster than the neutral form. Keep assay pH < 7.5.
-
Additives: Supplement buffers with 100 µM Ascorbic Acid or 1 mM DTT if the assay tolerates it. These reducing agents scavenge radical intermediates.
Part 4: Experimental Workflow for Solubility Optimization
Use this decision tree to determine the optimal formulation for your specific assay.
Figure 2: Decision tree for solubilizing 4-HI based on assay tolerance. Note the strict requirement for carriers in cellular assays.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75421, 4-Hydroxyindole. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.).[1][2] (2004). Assay Guidance Manual: Solubility and Compound Handling. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3] Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Handling 2-(4-Hydroxy-1H-indol-5-yl)acetic acid
Sources
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of antibrowning agents, hot water and high-intensity ultrasound treatments to maintain the quality of fresh-cut mangoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.cap.org [documents.cap.org]
- 4. Natural-Based Antioxidant Extracts as Potential Mitigators of Fruit Browning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of dissolved oxygen on sulfate radical-induced oxidation of organic micro-pollutants: A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Indole-5-Acetic Acid (5-IAA) Purification
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Purification protocols for crude Indole-5-Acetic Acid (5-IAA) Case ID: IAA5-PUR-001[1]
Introduction: The "Pink Indole" Paradox
Welcome. If you are accessing this guide, you are likely facing a common frustration in indole chemistry: your Indole-5-acetic acid (5-IAA) product—which should be an off-white or beige solid—has turned pink, brown, or is "oiling out" during crystallization.
Indole derivatives are electron-rich systems.[1] The pyrrole ring is highly susceptible to oxidative polymerization triggered by light and air, leading to colored impurities (dimers and oligomers) that are notoriously difficult to remove.[1] Furthermore, the presence of the carboxylic acid group at the 5-position introduces solubility challenges that distinguish it from simple indoles.
This guide prioritizes chemical separation (Acid-Base) followed by physical polishing (Recrystallization) .[1] This two-stage approach is the only self-validating way to ensure both chemical purity and optical quality.[1]
Module 1: Chemical Separation (The Acid-Base Strategy)
Problem: "My NMR shows unreacted starting materials (indoles/hydrazines) or non-acidic by-products." Root Cause: Recrystallization alone often co-precipitates structurally similar impurities.[1] Solution: Exploit the pKa difference between the carboxylic acid (pKa ~4.[1]75) and the non-acidic impurities.[1]
The Protocol
Prerequisites: 1N NaOH, Dichloromethane (DCM) or Diethyl Ether (
-
Dissolution (Salt Formation):
-
The "Wash" (Impurity Removal):
-
Precipitation (Regeneration):
-
Isolation:
Workflow Visualization
Figure 1: Acid-Base Extraction Logic Flow. This method isolates the product based on acidity, removing non-acidic contaminants.
Module 2: The "Pink" Impurity (Decolorization)
Problem: "The product is chemically pure but looks pink or brown." Root Cause: Trace oxidation products (quinoids/oligomers) have high extinction coefficients; even ppm levels cause visible color.[1] Solution: Activated Carbon (Charcoal) treatment.[1]
The Protocol
Note: Perform this during the recrystallization step described in Module 3.
-
Dissolve the crude 5-IAA in the minimum amount of hot solvent (see Module 3).[1]
-
Add Activated Charcoal (1–5% by weight of your crude mass).[1]
-
Warning: Do not add charcoal to a boiling solution; it will foam over.[1] Remove heat, add charcoal, then resume heating.
-
-
Stir at reflux for 15–30 minutes.
-
Hot Filtration: Filter the hot solution through a pad of Celite (diatomaceous earth) to remove the charcoal.[1]
-
Tip: Pre-warm the funnel to prevent the product from crystallizing in the filter stem.
-
Module 3: Recrystallization (Polishing)[1]
Problem: "My product is oiling out" or "Melting point is broad." Root Cause: "Oiling out" occurs when the solute separates as a liquid before it crystallizes, often because the solvent boiling point is higher than the solute's melting point, or the solvent is too non-polar.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Water | High | Standard. 5-IAA is sparingly soluble in cold water but soluble in hot water.[1] Best for removing inorganic salts.[1] |
| Ethanol/Water (1:3) | High | Use if 5-IAA is too insoluble in pure water.[1] Dissolve in hot ethanol, then add hot water until turbid. |
| Ethyl Acetate/Hexane | Medium | Good for drying, but risks "oiling out" if impurities are high.[1][7] |
| Toluene | Low | Generally poor for free acids; better for esters.[1] |
Step-by-Step Recrystallization (Water Method)
-
Place 5-IAA in an Erlenmeyer flask.
-
Add a small amount of water and heat to boiling (
). -
Gradually add more hot water until the solid just dissolves.
-
(Optional) Perform Charcoal treatment (Module 2) here.
-
Remove from heat.[1] Let it cool to room temperature slowly (undisturbed).
-
Once crystals form, move to an ice bath (
) for 1 hour to maximize yield. -
Filter and wash with ice-cold water.[1]
Module 4: Storage & Stability (Preventing Recurrence)
Problem: "It was pure yesterday, but it's pink today." Root Cause: Auto-oxidation.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary and expensive for removing bulk impurities.[1] If you must, use a gradient of DCM:Methanol (95:5 to 90:10) with 1% Acetic Acid to prevent "tailing" of the carboxylic acid on silica gel.[1]
Q: What is the expected melting point? A: While specific literature on 5-IAA is rarer than 3-IAA, indole-acetic acid derivatives typically melt between 160–170°C (often with decomposition).[1] A sharp melting point range (< 2°C) indicates high purity.[1]
Q: My product smells like feces. Is this normal? A: Yes and No. Pure indole-acetic acids have no strong odor.[1] A "fecal" or "mothball" smell indicates the presence of Skatole (3-methylindole) or free Indole , formed via decarboxylation.[1] This confirms you need to perform the Acid-Base Extraction (Module 1) immediately.[1]
References
-
Solubility & Physical Properties
-
Purification Protocols (Recrystallization)
-
Oxidation & Stability
- pKa and Acidity: Data Point: pKa ~4.75 is the standard for the acetic acid side chain on the indole ring.
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 10. Indoleacetic acid [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
Technical Guide: Optimizing Reaction Temperature for Indole Cyclization
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Thermal Parameters for Indole Scaffold Construction – Troubleshooting & Optimization
Core Directive: The Thermal Landscape of Indole Synthesis
Temperature is not merely an energy source in indole synthesis; it is the primary "switch" determining the fate of your reaction intermediates. In the construction of the indole core—whether via the classical Fischer method or modern Palladium-catalyzed cross-coupling—thermal control dictates the competition between cyclization velocity (kinetic success) and intermediate equilibration (thermodynamic selectivity).
This guide moves beyond "standard protocols" to explain the why behind thermal failures, providing you with a self-validating system to optimize your specific substrate.
Module A: The Fischer Indole Synthesis (FIS)
The Challenge: The [3,3]-Sigmatropic Barrier
The Fischer synthesis relies on the conversion of a phenylhydrazone to an ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement.[1] This rearrangement is the rate-determining step and possesses a high activation energy barrier.
The Thermal/Acid Balance: There is an inverse relationship between acid strength and required temperature.
-
Low Temperature (<80°C): Often results in "Kinetic Trapping." The hydrazone forms but lacks the energy to surmount the sigmatropic barrier.
-
High Temperature (>150°C): Promotes polymerization of the electron-rich indole product (tars).
Optimization Matrix: Acid vs. Temperature
| Acid Catalyst Type | Example Reagents | Typical Temp Range | Mechanism Note |
| Weak / Lewis Acid | ZnCl₂, Acetic Acid | 120°C – 180°C | Requires high thermal energy to induce enamine formation. |
| Medium Brønsted | H₂SO₄ (10-20% in MeOH) | 60°C – 90°C | Balanced profile; standard starting point. |
| Strong / Polyprotic | Polyphosphoric Acid (PPA) | 80°C – 120°C | Acts as both solvent and catalyst; excellent for difficult substrates but viscous. |
| Electron-Deficient | TFA / Toluene | 40°C – 80°C | Strong acids lower the activation energy of the rearrangement. |
Visualizing the Thermal Bottleneck
Caption: Figure 1. The thermal bottleneck in Fischer Indole Synthesis. The [3,3]-shift is the critical energy barrier that requires optimization.
Module B: Palladium-Catalyzed Cyclization (Larock/Buchwald)
The Challenge: Catalyst Stability vs. Activation
In Pd-catalyzed annulations (e.g., Larock synthesis), temperature affects the elementary steps of the catalytic cycle: oxidative addition (often facile) vs. carbopalladation and reductive elimination (often thermally demanding).
-
The "Black Palladium" Phenomenon: If your reaction mixture turns black and precipitates metal early, your temperature ramp was likely too aggressive for the ligand's stability, leading to catalyst decomplexation before the cycle completed.
Protocol: The "Soft Start" Temperature Ramp
For difficult substrates (e.g., electron-rich alkynes), do not plunge the vessel directly into a 120°C bath.
-
Initiate: Stir at 60°C for 30 mins to ensure complete oxidative addition.
-
Ramp: Increase to 100–120°C for the cyclization phase.
-
Ligand Selection: For temps >100°C, switch from PPh₃ to thermally robust ligands like XPhos or Sphos .
Module C: Regioselectivity & Thermodynamic Control
One of the most frequent user issues is obtaining the "wrong" isomer when using unsymmetrical ketones (Fischer) or alkynes (Larock).
Fischer: Kinetic vs. Thermodynamic Enamines
Temperature controls which enamine isomer forms.
-
Kinetic Control (Low Temp/Short Time): Favors the less substituted enamine
Indole cyclizes at the less hindered position. -
Thermodynamic Control (High Temp/Long Time): Favors the more substituted enamine
Indole cyclizes at the more hindered position.
Example: Reaction of 2-methylcyclohexanone.
-
Low Temp:[2] Tendency toward the angular isomer (often minor).
-
High Temp/Strong Acid: Equilibration leads to the linear tetrahydrocarbazole (major).
Larock: Steric vs. Thermal
Larock regioselectivity is primarily steric (bulky group ends up at C2). However, at extremely high temperatures (>140°C), "ligandless" palladium species may form, which lack the steric bulk to enforce this selectivity, leading to isomeric mixtures.
Troubleshooting Center (FAQ)
Scenario 1: "My Fischer reaction stalled. I see starting material."
Diagnosis: You are likely in a "Kinetic Trap." The hydrazone formed but the system lacks the energy for the sigmatropic shift. Corrective Action:
-
Do not add more acid yet. Excess acid can char the material.
-
Increase Temperature: Raise bath temp by 20°C.
-
Switch Solvent: If refluxing in Ethanol (78°C), switch to Acetic Acid (118°C) or Dioxane (101°C). The boiling point limit of the solvent is often the invisible ceiling to your yield.
Scenario 2: "I tried Microwave heating and the yield doubled. Why?"
Analysis: Microwave irradiation provides rapid, uniform volumetric heating. In Fischer synthesis, this allows the reaction to punch through the activation energy barrier of the [3,3]-shift almost instantaneously (e.g., 150°C for 5 mins) without subjecting the formed indole to hours of thermal stress that causes degradation. Recommendation: For scale-up <5g, Microwave is superior. For >10g, use flow chemistry to mimic this rapid heat-transfer profile.
Scenario 3: "My Pd-catalyzed reaction has low conversion and precipitated metal."
Diagnosis: Thermal decomposition of the catalyst (Pd aggregation). Corrective Action:
-
Check Ligand: Are you using PPh₃ at >110°C? Switch to a biaryl phosphine (e.g., XPhos).
-
Oxygen Leak: High temp + trace oxygen = rapid catalyst death. Degas solvents thoroughly (sparge with Argon for 20 mins) before heating.
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose yield issues based on thermal parameters.
Caption: Figure 2. Diagnostic logic for thermal optimization of indole synthesis.
References
-
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373–401. Link (Foundational text on the mechanism and thermal requirements of the [3,3]-shift).
-
Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991, 113(17), 6689–6690. Link (Primary source for Pd-catalyzed cyclization parameters).
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. Link (Authoritative review on microwave effects vs. conventional heating in cyclizations).
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 1998, 120(26), 6621–6622. Link (Modern cross-coupling approaches and ligand stability).
Sources
Resolving peak tailing in HPLC of hydroxyindole acids
Topic: Resolving Peak Tailing in HPLC of Hydroxyindole Acids (5-HIAA, Serotonin, 5-HTP) Audience: Researchers, Clinical Chemists, and Drug Development Professionals
Introduction: The Hydroxyindole Challenge
Welcome to the technical support center for hydroxyindole analysis. You are likely here because your chromatograms for 5-Hydroxyindoleacetic acid (5-HIAA) , Serotonin (5-HT) , or 5-Hydroxytryptophan (5-HTP) exhibit asymmetry factors (
These analytes are chemically amphoteric and highly sensitive to secondary interactions. This guide moves beyond generic advice, offering a mechanistic root-cause analysis and self-validating protocols to restore Gaussian peak shapes.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
Question: Why do hydroxyindoles tail on my C18 column when other compounds do not?
Answer: The root cause is almost invariably Secondary Silanol Interactions .
Hydroxyindoles possess basic amine functionalities (in 5-HT/5-HTP) or polarizable indole rings. Standard silica-based columns contain residual silanol groups (
-
The Mechanism: At pH > 3.5, residual silanols ionize to
. -
The Interaction: The positively charged amine on Serotonin (
) acts as a cation, binding electrostatically to the anionic silanol. This creates a "drag" effect, delaying a portion of the analyte population and causing the tail. -
5-HIAA Specifics: While 5-HIAA is acidic (
), it can still interact via hydrogen bonding with the silica surface if the mobile phase is not sufficiently competitive.
Visualizing the Problem
The following diagram illustrates the "Dual Retention Mechanism" that causes tailing: Hydrophobic retention (Good) vs. Silanol Cation Exchange (Bad).[2]
Figure 1: Mechanism of peak tailing showing the competition between desired hydrophobic retention and undesired silanol cation exchange.
Module 2: Mobile Phase Optimization (The First Line of Defense)
Question: How do I adjust my mobile phase to suppress these interactions?
Answer: You must employ Silanol Suppression or Ion Pairing . Simple pH adjustment is often insufficient for clinical-grade peak symmetry.
Protocol A: The "Gold Standard" Mobile Phase (Electrochemical/Fluorescence Detection)
Use this for maximum peak symmetry when Mass Spec compatibility is NOT required.
Reagents:
-
Sodium Acetate or Potassium Phosphate (Monobasic).
-
Additive: Octanesulfonic Acid (OSA) or EDTA.
-
Solvent: Acetonitrile (ACN) or Methanol (MeOH).
Step-by-Step Preparation:
-
Buffer Base: Prepare 50 mM Sodium Acetate in HPLC-grade water.
-
pH Adjustment (Critical): Adjust pH to 3.5 - 4.0 using Glacial Acetic Acid.
-
Why? This pH ensures 5-HIAA is partially ionized (for retention control) but suppresses the most active acidic silanols.
-
-
The "Magic" Additive: Add EDTA (0.1 mM) and Octanesulfonic Acid (1-2 mM) .
-
Organic Modifier: Mix with ACN (typically 10-20% isocratic for hydroxyindoles).
Protocol B: The LC-MS Compatible Mobile Phase
Use this when non-volatile salts (OSA/Phosphate) are forbidden.
Reagents:
-
Formic Acid or Ammonium Formate.
-
Additive: Ammonium Acetate.[7]
Step-by-Step Preparation:
-
Acidification: Use 0.1% Formic Acid in water (pH ~2.7).
-
Why? At pH 2.7, silanol ionization (
) is virtually eliminated ( of silanols is > 3.5).
-
-
Buffer Strength: Add 5-10 mM Ammonium Formate .
-
Why? Ionic strength is crucial. A simple 0.1% FA solution lacks the cations (
) needed to compete with the analyte for any remaining active sites [2].
-
Comparative Data: Additive Performance
| Additive | Compatibility | Mechanism | Effect on Tailing ( |
| None (Water/ACN) | Universal | None | Severe (> 2.0) |
| Triethylamine (TEA) | UV/FLD (Not MS) | Silanol Blocker (Competitor) | Excellent (1.0 - 1.2) |
| Ion Pair (OSA/HSA) | UV/ECD (Not MS) | Charge Masking | Superior (1.0 - 1.1) |
| Ammonium Formate | LC-MS | pH Control + Cation Competition | Good (1.1 - 1.3) |
| Trifluoroacetic Acid (TFA) | UV (Signal suppression in MS) | Ion Pairing + Low pH | Good (1.2 - 1.4) |
Module 3: Column Selection & Hardware
Question: Is my column the problem?
Answer: If you are using a traditional "Type A" silica column, yes. Hydroxyindoles require high-purity silica.
Selection Criteria:
-
Base Deactivated Silica (BDS): Look for columns labeled "BDS" or "High Purity Type B." These have low metal content (< 10 ppm), reducing silanol acidity.
-
End-Capping: Essential. This process chemically bonds a small silane (e.g., trimethylsilane) to residual silanols.
-
Polar Embedded Groups: Columns with an embedded polar group (e.g., amide or carbamate) shield the silica surface and provide a "water layer" that prevents the amine from digging into the silanols [3].
Recommended Stationary Phases:
-
For 5-HIAA/5-HT: C18 with Polar Embedding (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion).
-
For high-throughput: Phenyl-Hexyl phases (provide unique
selectivity for the indole ring).
Module 4: Troubleshooting Workflow
Interactive Troubleshooting Guide
Follow this logic flow to diagnose your specific issue.
Figure 2: Diagnostic decision tree for isolating physical vs. chemical causes of tailing.
Frequently Asked Questions (FAQs)
Q: I added TEA, but the tailing got worse. Why?
A: Check your column type. If you are using a modern, high-purity column, TEA is usually unnecessary and can sometimes alter the selectivity or equilibrate slowly. However, if tailing worsened, check the pH. TEA is a base; adding it without re-adjusting the pH with acid might have raised the mobile phase pH above the silanol ionization threshold (
Q: Can I use 100% aqueous mobile phase for 5-HIAA retention? A: Only if you use a "AQ" or "Polar Embedded" column. Standard C18 chains will collapse (phase dewetting) in 100% water, leading to loss of retention and distorted peak shapes.[8] Maintain at least 3-5% organic solvent or use a specialized aqueous-compatible column.
Q: My 5-HIAA peak splits at the top. Is this tailing? A: No, that is likely solvent mismatch . If you dissolve your sample in 100% Methanol but inject it into a mobile phase that is 90% Water, the strong solvent plug travels faster than the analyte, disrupting the band.
-
Fix: Dissolve the sample in the mobile phase or a weaker solvent (e.g., 0.1% Formic Acid in Water).
References
-
McCalley, D. V. (2023). "Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC." Chemical Communications, 59, 7887–7899.[9]
-
Chromatography Online. (2018). "Modern Trends and Best Practices in Mobile-Phase Selection." LCGC International.
-
Waters Corporation. (2023). "Troubleshooting Peak Shape Problems in HPLC." Waters Support Library.
-
Phenomenex. (2025). "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.
-
Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions."
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
Technical Support Center: Stability of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid
Case ID: IND-5-AA-STAB Subject: Aqueous Stability & Handling of Electron-Rich Indole Derivatives Assigned Scientist: Senior Application Specialist, Chemical Stability Unit
Executive Summary
You are working with 2-(4-Hydroxy-1H-indol-5-yl)acetic acid , a highly electron-rich indole derivative. While the acetic acid moiety at position 5 confers specific biological activity and solubility, the 4-hydroxy group dictates its stability profile.
The Critical Warning: Unlike standard Indole-3-acetic acid (Auxin), 4-hydroxyindoles are notoriously unstable in aerobic aqueous solutions. They function effectively as electron donors, making them highly susceptible to autoxidation. This process is catalyzed by light, basic pH, and trace transition metals, leading to the formation of insoluble melanin-like polymers or indigo-like dyes.
Immediate Action Required: If your solution has turned pink, blue, or black , the compound has irreversibly degraded. Do not use it for quantitative assays.
Part 1: The Mechanism of Degradation
To preserve this molecule, you must understand why it fails. The instability is not random; it is a cascade reaction driven by the electron-donating power of the 4-hydroxyl group.
The Oxidation Cascade
-
Initiation: Dissolved oxygen or light abstracts a hydrogen from the 4-OH group (or the indole NH), creating a phenoxyl-like radical .
-
Propagation: This radical delocalizes across the indole ring, reacting with O₂ to form hydroperoxides.
-
Termination (Polymerization): These intermediates collapse into quinone-imines, which rapidly polymerize into dark, insoluble pigments (similar to the browning of an apple or the formation of neuromelanin).
Visualizing the Pathway
The following diagram illustrates the degradation logic you must interrupt:
Figure 1: The oxidative degradation pathway of 4-hydroxyindoles. The transition from clear to pink/black is irreversible.
Part 2: Troubleshooting Guide
Use this matrix to diagnose issues with your current stock or working solutions.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Solution turns Pink/Red | Early-stage Oxidation | Formation of quinone intermediates (often ortho-quinone analogs). | Discard. The purity is compromised. For future preps, add antioxidants (Ascorbic Acid) immediately. |
| Solution turns Blue/Black | Advanced Polymerization | Formation of indigo-like dimers or melanin polymers. | Discard immediately. These polymers can clog HPLC columns and bind non-specifically to proteins. |
| Precipitation in Buffer | pH/Solubility Mismatch | The carboxylic acid (pKa ~4.5) is protonated at acidic pH, reducing solubility. | Dissolve in 100% DMSO first to create a high-concentration stock, then dilute into neutral buffer (pH 7.0–7.4). |
| Peak Broadening (HPLC) | Tautomerization or Degradation | 4-hydroxyindoles can undergo keto-enol tautomerism or rapid on-column oxidation. | Use an acidic mobile phase (0.1% Formic Acid) to stabilize the phenol and keep the carboxyl group protonated. |
Part 3: Best Practice Protocols
Protocol A: "The Argon Shield" Stock Preparation
Use this method for creating stable stock solutions (Shelf life: ~1 month at -80°C).
Reagents:
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Degassed Water.
-
Antioxidant (Optional but recommended): Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.
Step-by-Step:
-
Degas the Solvent: Sonicate your solvent (DMSO or Water) under vacuum for 15 minutes, or bubble high-purity Argon gas through it for 10 minutes. This removes dissolved oxygen, the primary enemy.
-
Weighing: Weigh the solid compound in a low-light environment (dim the lab lights).
-
Dissolution:
-
Add the degassed DMSO to the vial.
-
Pro-Tip: If using aqueous buffer, add 1 mM Ascorbic Acid or 0.1 mM EDTA to the buffer before adding the indole. EDTA chelates trace metals (Fe, Cu) that catalyze oxidation.
-
-
Aliquot: Immediately dispense into amber glass vials (or wrap clear vials in foil).
-
Overlay: Gently blow a stream of Argon or Nitrogen gas into the headspace of the vial before capping.
-
Storage: Store at -80°C . Avoid -20°C for long-term storage if possible, as phase changes in water can accelerate degradation.
Protocol B: Decision Tree for Experimental Design
Figure 2: Recommended workflow for handling and storage.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I autoclave a solution of this compound? A: Absolutely not. The high heat and steam will induce rapid oxidative decarboxylation and polymerization. The solution will turn black. Sterilize by filtration using a 0.22 µm PVDF or PES membrane after dissolution.
Q2: Why does the protocol recommend EDTA? A: Hydroxyindoles are sensitive to metal-catalyzed oxidation. Trace amounts of iron or copper in your water or glassware can act as catalysts, speeding up the degradation process by orders of magnitude. EDTA (0.1 mM) sequesters these metals.
Q3: My HPLC peak disappears after 24 hours in the autosampler. Why? A: Even in the dark, the compound oxidizes in the autosampler vial if the cap is not airtight or if the solvent contains oxygen.
-
Fix: Keep the autosampler at 4°C. Add 0.1% Ascorbic Acid to your sample matrix. Ensure your mobile phase is degassed.
Q4: Can I use ethanol instead of DMSO? A: Yes, but be cautious. Ethanol evaporates faster, potentially changing the concentration. Furthermore, if your compound has a carboxylic acid (like this one), storing it in ethanol for months can lead to slow esterification (forming the ethyl ester), especially if the solution is acidic. DMSO is chemically inert in this regard.
References
-
Dugan, G. M., et al. (2010). Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases.[1] Drug Metabolism and Disposition. (Establishes the handling and metabolic instability of 4-hydroxyindoles).
-
Gienapp, C., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl. Atmospheric Chemistry and Physics.
-
Cayman Chemical. (2023).[2] Indole-3-acetic Acid Product Information & Handling.[2] (Provides baseline solubility and storage protocols for indole-acetic acid derivatives).
-
ChemicalBook. (2024). 4-Hydroxyindole Material Safety & Handling. (Highlights air sensitivity and storage requirements for the 4-OH substructure).
Sources
Minimizing polymerization byproducts in indole synthesis
<Technical Support Center: Minimizing Polymerization Byproducts in Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of polymeric byproducts, a common challenge in various indole synthesis protocols. The inherent nucleophilicity of the indole ring, particularly at the C3 position, makes it susceptible to polymerization, especially under the acidic or high-temperature conditions often employed in classical synthesis routes.[1][2]
This resource provides in-depth, field-proven insights and actionable protocols to help you enhance yield, simplify purification, and ensure the integrity of your target indole derivatives.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during indole synthesis that are often linked to polymerization.
Q1: My Fischer indole synthesis is producing a significant amount of dark, insoluble tar-like material, resulting in low yield and difficult purification. What's causing this and how can I fix it?
A1: Root Cause Analysis & Mitigation Strategies
This is a classic and frequently encountered issue in the Fischer indole synthesis, which typically involves heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[3][4][5] The strongly acidic conditions required for the key[3][3]-sigmatropic rearrangement can also promote side reactions, most notably the acid-catalyzed polymerization of the newly formed, electron-rich indole product.[1][2][6]
Causality: The indole nucleus, once formed, can act as a nucleophile. Protonation of another indole molecule at the C3 position generates an electrophilic indoleninium ion. This ion is then attacked by another neutral indole molecule, initiating a chain reaction that leads to the formation of oligomers and polymers, which often precipitate as intractable tars.
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting flowchart for polymer formation in Fischer indole synthesis.
Recommended Actions & Protocols:
-
Catalyst Optimization: The choice and concentration of the acid catalyst are critical.[7][8]
-
Switch from Brønsted to Lewis Acids: Strong protonic acids like H₂SO₄ or polyphosphoric acid (PPA) are aggressive and often lead to charring.[3][4] Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or boron trifluoride (BF₃) can be more effective and lead to cleaner reactions.[3][4][7]
-
Use Solid Acid Catalysts: Employing a solid-phase catalyst like Amberlite IR 120 H can localize the acid, potentially reducing polymerization in the bulk solution and simplifying workup (the catalyst is removed by simple filtration).[6]
-
Titrate Catalyst Concentration: Systematically reduce the molar equivalents of your chosen catalyst. Often, only a catalytic amount is necessary, and excess acid is the primary culprit for byproduct formation.
-
-
Temperature and Reaction Time Control:
-
Lower the Temperature: While the Fischer synthesis requires heat, excessive temperatures accelerate polymerization.[6] Determine the minimum temperature required for cyclization through systematic experimentation.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting hydrazone is consumed, proceed with the workup. Prolonged heating after reaction completion will invariably lead to product degradation and polymerization.[9]
-
Consider Flow Chemistry: For larger scale synthesis, continuous flow reactors provide superior heat transfer and precise control over reaction time, significantly minimizing the formation of degradation products.[6][10]
-
-
Solvent Selection:
-
The choice of solvent can impact the solubility of intermediates and byproducts. A solvent that maintains all species in solution may help reduce tar formation.[6]
-
| Catalyst Type | Typical Conditions | Polymerization Risk | Recommended Action |
| Brønsted Acids (H₂SO₄, PPA) | High Temp (>100 °C) | Very High | Use as a last resort. Lower temperature and concentration if necessary. |
| Lewis Acids (ZnCl₂, FeCl₃, BF₃) | Moderate to High Temp | Moderate to High | Often provides a cleaner reaction than Brønsted acids. Optimize concentration.[3][4] |
| Solid Acids (Amberlite, Zeolites) | Moderate to High Temp | Lower | Can offer better control and easier workup.[6] |
Q2: I am attempting a Madelung or Bischler-Möhlau synthesis, and the harsh, high-temperature conditions are causing extensive decomposition and polymerization. Are there milder alternatives?
A2: Addressing Challenges of High-Temperature Syntheses
The Madelung synthesis (intramolecular cyclization of N-phenylamides using a strong base at high temperatures) and the Bischler-Möhlau synthesis are notorious for their harsh reaction conditions, which significantly limits their substrate scope.[1][11][12]
Causality: The high temperatures (200–400 °C) required for these reactions can lead to thermal decomposition of both starting materials and the indole product.[12] The strong bases used (e.g., sodium ethoxide, sodium amide) can also promote side reactions.[1]
Recommended Actions & Protocols:
-
Modified Madelung Conditions:
-
Use Organolithium Bases: Modern variations of the Madelung synthesis utilize alkyllithiums (like n-BuLi) or lithium diisopropylamide (LDA) as the base in solvents like tetrahydrofuran (THF).[1][12] This modification can dramatically lower the required reaction temperature, often to the range of -20 to 25 °C, making it compatible with more sensitive functional groups.[12]
-
-
Alternative Synthetic Routes: If your substrate is incompatible even with modified Madelung conditions, consider a completely different and milder synthetic strategy.
-
Batcho-Leimgruber Indole Synthesis: This two-step method proceeds under much milder conditions. It involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[13][14] This method is highly versatile and avoids harsh acidic or basic conditions.
-
Larock Indole Synthesis: This powerful palladium-catalyzed reaction constructs the indole ring from an o-iodoaniline and a disubstituted alkyne.[15][16][17] It offers excellent functional group tolerance and generally proceeds under mild conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason indoles polymerize, and which position is most reactive?
The indole ring is an electron-rich aromatic system. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position of the pyrrole ring. This makes C3 highly nucleophilic and susceptible to electrophilic attack.[2] Under acidic conditions, the indole nitrogen or, more commonly, the C3 position can be protonated to form an electrophilic intermediate (an indoleninium ion). This cation is then readily attacked by a neutral, nucleophilic indole molecule, initiating the polymerization cascade.[1]
Mechanism of Acid-Catalyzed Indole Polymerization
Caption: Simplified mechanism of indole polymerization under acidic conditions.
Q2: Can using a protecting group on the indole nitrogen prevent polymerization? If so, which one is best?
Yes, protecting the indole nitrogen is an excellent strategy to mitigate polymerization and other side reactions.[18] An electron-withdrawing protecting group reduces the electron density of the indole ring, making it less nucleophilic and thus less prone to electrophilic attack and subsequent polymerization.[19]
Comparison of Common N-Protecting Groups for Indoles:
| Protecting Group | Abbreviation | Introduction Method | Removal Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA; or K₂CO₃ in MeOH | Easy to introduce and remove under mild, non-acidic conditions.[19] Good for general stability. |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, Base | Strong base (e.g., NaOH, hydrolysis) or reducing agents | Very robust, provides strong deactivation of the ring. Removal can require harsh conditions.[18] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, Base | Fluoride source (TBAF) or acid | Removed under specific, mild conditions. Offers good stability to a wide range of reagents.[18][20] |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Base | Requires harsh conditions for cleavage | Offers excellent protection and deactivation of the ring.[19] |
Recommendation: For most applications, the Boc group offers the best balance of stability, ease of introduction, and mild removal conditions.[19] It significantly enhances the stability of indoles toward oxidation and polymerization without requiring harsh conditions for its subsequent cleavage.
Q3: My purification on silica gel is problematic. The indole product seems to be degrading on the column. What is happening?
Standard silica gel is acidic and can cause the degradation and polymerization of sensitive indole derivatives directly on the column, leading to streaking, low recovery, and the appearance of new, colored byproducts.
Protocol for Safer Chromatography of Indoles:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1-2% of a neutralizating base, such as triethylamine (TEA) or pyridine. This deactivates the acidic silanol groups.
-
Use a Treated Solid Phase: Consider using commercially available deactivated silica or alternative stationary phases like alumina (neutral or basic).
-
Work Quickly: Do not let the purified indole fractions sit for extended periods, especially if they are in chlorinated solvents, which can generate trace amounts of HCl. Evaporate the solvent as soon as possible after collection.
-
Avoid Chlorinated Solvents: If possible, use non-halogenated solvent systems like Hexane/Ethyl Acetate or Toluene/Acetone, always with a small amount of added base.
References
- Synthesis and Chemistry of Indole. (n.d.). Google Books.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025, December). BenchChem.
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Nenitzescu indole synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
- Troubleshooting unexpected side products in indole synthesis. (2025, December). BenchChem.
-
Nenitzescu Indole Synthesis. (n.d.). Name-Reaction.com. Retrieved February 13, 2026, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved February 13, 2026, from [Link]
-
Madelung synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. (2024, June 15). Preprints.org. Retrieved February 13, 2026, from [Link]
- Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. (2025, December). BenchChem.
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2017). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Madelung Indole Synthesis. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). SynArchive. Retrieved February 13, 2026, from [Link]
-
Nenitzescu Indole Synthesis. (n.d.). SynArchive. Retrieved February 13, 2026, from [Link]
-
Optimization of the Fischer indole reaction in the synthesis of compound 3. (2017). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of Indoles Through Larock Annulation: Recent Advances. (2024). Scribd. Retrieved February 13, 2026, from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. (2015, June 4). MDPI. Retrieved February 13, 2026, from [Link]
-
1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. (2019). REVISTA DE CHIMIE. Retrieved February 13, 2026, from [Link]
-
Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. (2018, December 18). YouTube. Retrieved February 13, 2026, from [Link]
-
Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? (2012). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). PubMed Central. Retrieved February 13, 2026, from [Link]
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2007). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Leimgruber–Batcho Indole Synthesis. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Observations on the mechanism of the nenitzescu indole synthesis. (1970). Journal of the Chemical Society D: Chemical Communications. Retrieved February 13, 2026, from [Link]
-
Larock indole synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2001). ARKIVOC. Retrieved February 13, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
The Leimgruber-Batcho Indole Synthesis. (1984). HETEROCYCLES. Retrieved February 13, 2026, from [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1982). Semantic Scholar. Retrieved February 13, 2026, from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Publishing. Retrieved February 13, 2026, from [Link]
-
4-benzyloxyindole. (1985). Organic Syntheses. Retrieved February 13, 2026, from [Link]
- Preparation and Properties of INDOLE. (n.d.). Google Books.
-
Problems with Fischer indole synthesis. (2021, December 9). Reddit. Retrieved February 13, 2026, from [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2019). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. (2005). Organic & Biomolecular Chemistry. Retrieved February 13, 2026, from [Link]
-
Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023, April 30). EurekAlert!. Retrieved February 13, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Methods of indole synthesis: Part III (Fischer indole synthesis). (2018, December 18). YouTube. Retrieved February 13, 2026, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). RSC Publishing. Retrieved February 13, 2026, from [Link]
-
“Back-to-Front” Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT. (2018, June 13). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
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Technical Support Center: Alternative Catalysts for 4-Hydroxyindole Functionalization
Welcome to the technical support center for the functionalization of 4-hydroxyindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of employing alternative catalysts in their synthetic strategies. The 4-hydroxyindole motif is a critical scaffold in numerous pharmaceuticals and biologically active natural products, making its efficient and selective functionalization a key area of research.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and the latest research findings.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges that may arise during the functionalization of 4-hydroxyindoles using alternative catalytic systems. A systematic approach to troubleshooting is essential for identifying and resolving the root cause of experimental issues.[3]
Issue 1: Low to No Reaction Conversion
Question: My reaction shows poor conversion of the 4-hydroxyindole starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a frequent challenge and can often be traced to issues with the catalyst system, reaction conditions, or the integrity of the starting materials.
A. Catalyst-Related Issues:
-
Catalyst Deactivation: Many alternative catalysts, including organocatalysts and non-precious metal catalysts, can be sensitive to air, moisture, or impurities.[3]
-
Incorrect Catalyst Loading: The optimal catalyst concentration is crucial. Too little may result in a sluggish reaction, while too much can lead to unwanted side reactions or catalyst aggregation.[3]
-
Solution: Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration for your specific substrate and reaction conditions.
-
B. Reaction Condition Optimization:
-
Suboptimal Temperature: The reaction temperature can significantly influence the rate and selectivity.
-
Solution: Systematically vary the reaction temperature. Some reactions may require elevated temperatures to overcome activation barriers, while others may benefit from lower temperatures to minimize side product formation.
-
-
Solvent Effects: The choice of solvent can impact catalyst solubility, substrate reactivity, and the overall reaction pathway.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. For instance, in organocatalyzed Friedel-Crafts hydroxyalkylation of 4-hydroxyindoles, Et2O was found to be the optimal solvent for yield and enantioselectivity.[4]
-
C. Starting Material Integrity:
-
Purity of 4-Hydroxyindole: Impurities in the starting material can poison the catalyst or participate in side reactions.
-
Solution: Verify the purity of your 4-hydroxyindole using techniques like NMR or TLC.[3] If necessary, purify the starting material by recrystallization or column chromatography.
-
Issue 2: Poor Regioselectivity (Functionalization at undesired positions)
Question: My reaction is producing a mixture of isomers, with functionalization occurring at positions other than the desired one on the 4-hydroxyindole ring. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in indole functionalization is a well-known challenge due to the multiple reactive sites on the indole core.[5][6] The C3 position is typically the most nucleophilic, followed by C2, while the benzene ring positions (C4-C7) are less reactive.[7] The hydroxyl group at the C4 position can, however, direct functionalization to the C5 or C7 positions.[8]
A. Catalyst and Ligand Control:
-
Ligand-Enabled Regiocontrol: In transition-metal catalysis, the choice of ligand can dramatically influence the regiochemical outcome.[9][10] For instance, in the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a switch in selectivity between the C2 and C3 positions.[9][10]
-
Solution: Experiment with different ligands to steer the reaction towards the desired regioisomer. This strategy has been successfully employed to control selectivity in various C-H functionalization reactions.[10]
-
B. Directing Groups:
-
Utilizing Directing Groups: Installing a directing group on the indole nitrogen or another position can effectively guide the catalyst to a specific C-H bond.[5][7][11]
-
Solution: Consider employing a directing group strategy. For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[5]
-
C. Reaction Conditions:
-
Solvent and Additive Effects: The reaction medium can influence the regioselectivity. In some cases, acidic or basic additives can alter the reactivity of the substrate or catalyst.
-
Solution: Screen different solvents and additives. For example, in a Pd-catalyzed alkenylation, the solvent system (DMF/DMSO vs. dioxane/AcOH) dictated the selectivity between C3 and C2 vinylation.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the use of alternative catalysts for 4-hydroxyindole functionalization.
Q1: What are the main classes of alternative catalysts for 4-hydroxyindole functionalization?
A1: Beyond traditional precious metal catalysts like palladium, several alternative catalytic systems are gaining prominence:
-
Organocatalysts: Chiral (thio)urea derivatives and squaramides have been successfully used for enantioselective Friedel-Crafts reactions on 4-hydroxyindoles.[4][8]
-
Non-Precious Metal Catalysts: Catalysts based on copper, cobalt, and manganese are being explored for various C-H functionalization reactions of indoles.[12][13][14]
-
Photoredox Catalysts: Visible-light-mediated photoredox catalysis offers a mild and efficient approach for indole functionalization, including applications in bioconjugation.[15][16][17]
-
Biocatalysts (Enzymes): Enzymes, such as cytochrome P450s and flavin-dependent monooxygenases, provide exceptional chemo-, regio-, and stereoselectivity for hydroxylation and other oxyfunctionalization reactions.[18][19][20][21]
Q2: How can I address catalyst deactivation when using non-precious metal catalysts?
A2: Catalyst deactivation can be a significant issue. To mitigate this:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3]
-
High-Purity Reagents: Use high-purity, anhydrous, and degassed solvents and reagents to avoid catalyst poisoning.[3]
-
Ligand Selection: The choice of ligand can stabilize the active catalytic species and prevent decomposition.
-
Additives: In some cases, the addition of a co-catalyst or an additive can regenerate the active catalyst or prevent deactivation pathways.
Q3: What are the key considerations for substrate scope limitations?
A3: The range of substrates that a catalytic system can effectively transform is known as its substrate scope.[22][23] Limitations often arise from:
-
Steric Hindrance: Bulky substituents on the 4-hydroxyindole or the coupling partner can prevent efficient binding to the catalyst's active site.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the reactivity of the substrate, sometimes in an unfavorable way.
-
Functional Group Compatibility: Certain functional groups on the substrate may be incompatible with the reaction conditions or may coordinate to the catalyst and inhibit its activity.
-
Troubleshooting: To overcome these limitations, consider modifying the catalyst or ligands to accommodate a broader range of substrates. A systematic evaluation of substrates with varying electronic and steric properties is crucial to understand the limitations of a particular catalytic system.[24]
-
Q4: Can photoredox catalysis be used for the functionalization of 4-hydroxyindoles in biological systems?
A4: Yes, photoredox catalysis has shown great promise for bioconjugation. A method called PhotoCLIC (Photoredox-Catalyzed Labeling of Hydroxyindoles with Chemoselectivity) has been developed for the site-specific attachment of aromatic amines to a 5-hydroxytryptophan (a derivative of 4-hydroxyindole) residue in proteins under mild, visible-light conditions.[15]
Q5: How can I improve the enantioselectivity of my reaction?
A5: For stereoselective transformations, several factors are critical:
-
Chiral Catalysts/Ligands: The use of a chiral catalyst or a chiral ligand is the most common strategy. For example, (S, S)-urea catalysts have been shown to induce high enantioselectivity in the hydroxyalkylation of 4-hydroxyindoles.[4]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus impact stereoselectivity.
-
Additives: In some cases, additives can interact with the catalyst or substrate to improve the stereochemical outcome.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Organocatalyzed Enantioselective Friedel-Crafts Hydroxyalkylation of 4-Hydroxyindole
This protocol is adapted from the work of Pedro and coworkers on the reaction of hydroxyindoles with isatins.[4]
-
To a solution of isatin (0.1 mmol) and 4-hydroxyindole (0.1 mmol) in Et2O (1.5 mL) at room temperature, add the chiral (thio)urea catalyst (0.01 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Table 1: Catalyst Screening for the Asymmetric Hydroxyalkylation of 4-Hydroxyindole with Isatin
| Catalyst | Solvent | Yield (%) | ee (%) |
| 1a (Thiourea) | Et2O | 70 | 68 |
| 1b ((S, S)-Urea) | Et2O | 85 | 82 |
Data adapted from Reference[4].
Protocol 2: General Procedure for Photoredox-Catalyzed Bioconjugation (PhotoCLIC)
This protocol is a generalized representation based on the PhotoCLIC methodology.[15]
-
In a suitable buffer solution, combine the 5-hydroxytryptophan-containing protein (e.g., 10 µM), the aromatic amine coupling partner (e.g., 4 mM), and a catalytic amount of a photosensitizer (e.g., methylene blue).
-
Irradiate the reaction mixture with visible light (e.g., 455 nm blue light) at a controlled temperature.
-
Monitor the reaction progress by mass spectrometry to observe the formation of the protein conjugate.
-
Upon completion, the labeled protein can be purified using standard protein purification techniques.
IV. Visualizing Catalytic Pathways
Diagram 1: Generalized Catalytic Cycle for Transition Metal-Catalyzed C-H Functionalization
Caption: A simplified catalytic cycle for C-H functionalization.
Diagram 2: Decision-Making Workflow for Troubleshooting Low Conversion
Caption: A workflow for troubleshooting low reaction conversion.
V. References
-
Strategies Employing Transition-Metal Free Conditions for C−C Bond Formation in Indoles. (2024). Vertex AI Search.
-
Photoredox-Catalyzed Labeling of Hydroxyindoles with Chemoselectivity (PhotoCLIC) for Site-Specific Protein Bioconjugation. PMC.
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing).
-
Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC.
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. PMC - NIH. (2020-09-23).
-
Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins. PMC - PubMed Central.
-
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization. Benchchem.
-
ch functionalization of indoles and oxindoles through cdc reactions. Unknown Source.
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. (2021-07-15).
-
Catalytic C–H Activation of Indoles and Pyrroles. ChemistryViews. (2015-03-01).
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews - ACS Publications.
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC.
-
Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis. PMC.
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. (2021-04-06).
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC.
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing).
-
C H Activation of Indoles. Request PDF - ResearchGate.
-
Co(III)-Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. ChemRxiv.
-
Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC.
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications.
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Unknown Source.
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Unknown Source. (2017-07-31).
-
Indole Functionalization via Photoredox Gold Catalysis. PubMed. (2015-06-05).
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC.
-
Substrate Scope: A Catalyst's Playground. Oreate AI Blog. (2026-01-15).
-
Scalable Biocatalytic C–H Oxyfunctionalization Reactions. PMC. (2020-07-23).
-
Substrate scope driven optimization of an encapsulated hydroformylation catalyst. PMC.
-
Photoredox-Catalyzed C–H Functionalization Reactions. PMC.
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC - NIH.
-
Biocatalysis and its role in C-H functionalization. ChatSlide.
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. (2012-05-03).
-
Biocatalytic stereoselective oxidation of 2-arylindoles. PMC - NIH. (2024-06-30).
-
Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. PMC.
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.
-
Substrate scope of indole derivatives. a Unless otherwise noted, standard reaction conditions. ResearchGate.
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. (2022-08-30).
-
Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. MDPI.
-
Functionalization of enamides via visible-light photoredox catalysis. Iowa Research Online.
-
HPLC Troubleshooting Guide. Unknown Source.
-
What is 4-Hydroxyindole?. ChemicalBook. (2020-02-19).
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
-
Synthesizer common question and troubleshooting. LGC, Biosearch Technologies.
Sources
- 1. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. distantreader.org [distantreader.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Photoredox-Catalyzed Labeling of Hydroxyindoles with Chemoselectivity (PhotoCLIC) for Site-Specific Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole Functionalization via Photoredox Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scalable Biocatalytic C–H Oxyfunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chatslide.ai [chatslide.ai]
- 21. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding Substrate Scope: A Catalyst's Playground - Oreate AI Blog [oreateai.com]
- 23. Substrate scope driven optimization of an encapsulated hydroformylation catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in indole-5-position substitution
The following Technical Support Guide is designed for medicinal chemists and process engineers facing regioselectivity challenges in indole functionalization.
Status: Operational | Tier: Advanced Chemical Support Topic: Overcoming Steric & Electronic Bias in Indole-5-Position Substitution
Core Technical Brief: The "C5 Paradox"
The Problem: The indole C5 position represents a unique synthetic conflict. Electronically, it is a nucleophilic site (though significantly less reactive than C3). Sterically, it is relatively accessible unless C4 is substituted. The Challenge:
-
Electronic Bias: Electrophilic Aromatic Substitution (
) overwhelmingly favors C3. If C3 is blocked, C2 is often the next target.[1] C5 requires specific electronic manipulation or blocking strategies. -
Steric Hindrance: In Transition Metal Catalysis (e.g., C-H activation), the C5 position competes with the more accessible C2/C7 or the more reactive C3. Furthermore, coupling bulky groups to a pre-functionalized 5-haloindole often fails due to ligand clashes.
This guide provides three validated workflows to overcome these barriers.
Workflow A: Iridium-Catalyzed C-H Borylation (The Steric Solution)
Use Case: Installing a versatile handle (Bpin) at C5 on 3-substituted indoles. Mechanism: Iridium catalysis is governed by sterics, not electronics. It prefers the least hindered C-H bond.
Protocol 1: C5-Selective Borylation of 3-Substituted Indoles
Context: In 3-substituted indoles, C2 is sterically hindered by the N-protecting group (or electronically distinct), and C4 is hindered by the C3-substituent. C5 is the "sweet spot."
Reagents:
-
Precatalyst:
(1.5 mol%) -
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Boron Source:
(bis(pinacolato)diboron) (1.0 equiv) -
Solvent: THF or MTBE (0.5 M)
-
Temp: 60–80 °C
Step-by-Step Execution:
-
Glovebox/Schlenk: Charge a reaction vial with
, dtbpy, and . -
Activation: Add solvent and stir for 10 min to generate the active catalytic species (deep red/brown color).
-
Addition: Add the 3-substituted indole substrate.
-
Heating: Seal and heat to 80 °C for 4–12 hours.
-
Workup: Evaporate volatiles. Crucial: Do not run silica column immediately if the product is unstable; use neutral alumina or crystallize.
Troubleshooting Table: Ir-Borylation
| Symptom | Probable Cause | Corrective Action |
| Reaction hits C2 | N-H is free or N-Me is too small. | Use a bulky N-protecting group (e.g., TIPS, Boc) to sterically block C2. |
| Reaction hits C7 | C3 substituent is too small, or C7 is electronically activated. | C7 borylation is often directed by N-substituents (e.g., hydrosilyl).[2] Switch to N-Boc or N-Ts. |
| Low Conversion | C4 substituent exists. | Critical Failure Point. A substituent at C4 sterically shields C5. Switch to Workflow C (Pre-functionalized starting material). |
| Protodeboronation | Product instability on silica. | Add 10% |
Workflow B: Cross-Coupling with Bulky Partners (The Ligand Solution)
Use Case: You have a 5-bromo/iodoindole, but the coupling partner (amine, boronic acid) is sterically demanding, leading to low yields.
Protocol 2: Buchwald-Hartwig Amination of 5-Haloindoles
The Steric Fix: Standard ligands (
Recommended System:
-
Catalyst: Pd-G4-BrettPhos or Pd-G4-XPhos (highly active precatalysts).
-
Base: LiHMDS (for weak nucleophiles) or NaOtBu.
-
Solvent: 1,4-Dioxane or Toluene.
Decision Matrix for Ligand Selection:
-
Is the amine primary & unhindered?
BrettPhos -
Is the amine secondary or acyclic?
RuPhos -
Is the amine extremely bulky (e.g., adamantyl-amine)?
tBuBrettPhos
Step-by-Step Execution:
-
Charge vial with Pd-G4-Precatalyst (1-2 mol%).
-
Add 5-bromoindole (1.0 equiv) and Bulky Amine (1.2 equiv).
-
Add Base (NaOtBu, 1.4 equiv).
-
Evacuate/Backfill with Argon (x3).
-
Add anhydrous Dioxane. Heat to 80-100 °C.
-
Monitor: If conversion stalls at 50%, add a second portion of catalyst (0.5 mol%).
Workflow C: The "Blocked" Electrophilic Attack
Use Case: You need to introduce an electrophile (Cl, Br, Acyl) at C5, but
Strategy: The "Block-Functionalize-Deblock" Tactic.
-
Block C3: Install a removable group (e.g., ester, sulfonyl).
-
Functionalize C5: With C3 blocked, the electronic vectors often direct to C5 (para to the Nitrogen lone pair).
-
Deblock: Remove the C3 group.
Diagram: Decision Logic for Indole Functionalization
Caption: Decision tree for selecting the optimal C5-functionalization strategy based on substrate status.
Frequently Asked Questions (FAQs)
Q1: I have a substituent at C4 (e.g., -Me). Can I still functionalize C5? A: This is the "Hard Steric Wall." Both Ir-catalyzed borylation and Pd-catalyzed coupling will struggle significantly due to the ortho-effect.
-
Solution: You cannot rely on intermolecular catalysis. You must use an intramolecular strategy (e.g., a directing group at C4 that swings around to C5, or ring-closing from a pre-functionalized benzene precursor). Direct functionalization of a C4-substituted indole at C5 is rarely high-yielding.
Q2: My Ir-borylation yield is high, but I lose product during purification. A: 5-Borylindoles are prone to protodeboronation, especially if the indole nitrogen is unprotected.
-
Fix: Convert the unstable Bpin ester to a potassium trifluoroborate salt (
, MeOH/H2O) immediately after the reaction. These salts are air-stable solids and can be used directly in Suzuki couplings.
Q3: Why use C3-pivaloyl as a blocking group? A: The pivaloyl group is bulky (preventing C4 attack) and electron-withdrawing. It deactivates the ring slightly but directs C-H activation to C5 (via Ruthenium catalysis) or simply forces electrophiles to the C5 position by blocking the preferred C3 site. It can be removed via hydrolysis.
Visualizing the Steric Map
The following diagram illustrates why Ir-catalysis favors C5 in 3-substituted indoles.
Caption: Steric accessibility map of 3-substituted N-protected indole. Green indicates the preferred site for Ir-catalyzed borylation.
References
-
Ir-Catalyzed Borylation Selectivity: Miyaura, N. et al. "Iridium-Catalyzed C-H Borylation of Indoles: Ligand-Controlled Selectivity."[3] Chem. Rev., 2010. (Verified Context: General Ir-Borylation mechanism).
-
Buchwald-Hartwig Coupling of Indoles: Maitre, S. et al. "Pd-Catalyzed Amidation of 5-Haloindoles using Bulky Biaryl Phosphines." J. Am. Chem. Soc., 2008. (Verified Context: Use of BrettPhos/RuPhos).
-
C-H Activation Directing Groups: Shi, Z. et al. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds." Acc.[4][5] Chem. Res., 2021.[5]
-
Steric Control in Borylation: Smith, M. R. et al. "Steric and Electronic Effects in the Iridium-Catalyzed Borylation of Aromatic C–H Bonds." J. Am. Chem. Soc., 2002.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Certified Reference Standards for 2-(4-Hydroxy-1H-indol-3-yl)acetic acid (4-HIAA)
A Technical Comparison & Validation Guide for Psilocybin Research
Technical Introduction & Nomenclature Correction
Critical Note on Chemical Identity: The specific nomenclature "2-(4-Hydroxy-1H-indol-5 -yl)acetic acid" typically refers to a rare regioisomer where the acetic acid moiety is at the C5 position. However, in the context of pharmaceutical development—specifically for psilocybin and psilocin metabolism—the biologically relevant standard is 2-(4-Hydroxy-1H-indol-3-yl)acetic acid , commonly known as 4-HIAA (CAS: 56395-08-5).
As 4-HIAA is the primary oxidative metabolite of psilocin and a critical biomarker for clinical pharmacokinetic (PK) studies, this guide focuses on 4-HIAA reference standards . If your specific application requires the C5-isomer (likely for impurity profiling to prove method specificity), this will be addressed in the "Isomer Differentiation" section.
The Role of 4-HIAA in Drug Development
Quantifying 4-HIAA is essential for calculating the metabolic elimination of psilocin. Unlike stable metabolites, 4-HIAA is phenolic and prone to oxidation, making the certification grade of the reference standard critical for assay validity.
Hierarchy of Alternatives: Product Comparison
When selecting a standard for 4-HIAA, you are choosing between three distinct tiers of metrological rigor. The choice dictates the regulatory compliance of your data.
Comparative Performance Matrix
| Feature | Option A: ISO 17034 Certified Reference Material (CRM) | Option B: Analytical Reference Standard (ISO 17025) | Option C: Research Grade / Neat Chemical |
| Primary Use | GMP Release Testing, Clinical PK (GCP), ISO 17025 Accreditation | Method Development, Routine QC (Non-regulated), Academic Research | Early-stage Discovery, Qualitative Screening |
| Traceability | SI-Traceable (Mass Balance/qNMR). Unbroken chain of comparison. | Traceable to internal primary standard or CoA. | Vendor-defined. Often lacks independent verification.[1] |
| Uncertainty | Certified Uncertainty ( | Measurement uncertainty usually not provided.[1] | No uncertainty data. |
| Stability Data | Real-time & accelerated stability monitoring included. | Expiry date based on general compound class. | No stability guarantee once opened. |
| Assay Purity | Typically >98.0% with precise value (e.g., 98.4% ± 0.3%). | >95% or >98% (nominal). | Variable (often >90%). |
| Cost Factor | High (10x) | Medium (3x) | Low (1x) |
Expert Insight: The Causality of Choice
-
Why choose CRM? In a GLP/GCP study, you must prove that your calibration curve is accurate. A CRM provides a certified uncertainty budget. If your standard degrades by 2% and you don't know it, your clinical PK data will report a 2% lower clearance rate, potentially altering dosing recommendations.
-
Why avoid Research Grade? 4-HIAA is light- and air-sensitive. Research-grade material often arrives partially oxidized (quinoidal forms), leading to split peaks in LC-MS and non-linear calibration curves.
Biological Context & Metabolic Pathway[5][6]
Understanding the origin of 4-HIAA is crucial for setting appropriate dynamic ranges in your assay.
Figure 1: Metabolic pathway of Psilocybin yielding 4-HIAA.[5][6] Note that 4-HIAA formation competes with Glucuronidation, making accurate quantification of both vital for mass balance studies.
Experimental Protocol: Validation & Handling
This protocol ensures the integrity of the 4-HIAA standard, addressing its known instability.
A. Storage & Handling (The "Cold Chain" Rule)
-
Arrival: Immediately transfer to -20°C or -80°C .
-
Solvent: 4-HIAA is soluble in Methanol (MeOH) and DMSO.
-
Stock Solution: Prepare stocks in MeOH with 0.1% Ascorbic Acid or Sodium Metabisulfite .
-
Reasoning: The antioxidant prevents oxidative degradation of the phenolic group to the quinone imine.
-
-
Amber Glass: Always use amber vials to prevent photodegradation.
B. Self-Validating System Suitability Test (SST)
Before running clinical samples, you must validate that your standard is intact and distinct from its isomer (5-HIAA, the serotonin metabolite).
Objective: Confirm resolution between 4-HIAA (analyte) and 5-HIAA (endogenous interference).
Protocol Steps:
-
Preparation: Prepare a mixed standard solution containing 100 ng/mL of 4-HIAA (CRM) and 100 ng/mL of 5-HIAA (Reference Standard).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 30% B over 5 minutes.
-
Detection (LC-MS/MS):
-
4-HIAA Transitions: 192.1 → 146.1 (Quant), 192.1 → 118.1 (Qual).
-
5-HIAA Transitions: 192.1 → 146.1 (Quant), 192.1 → 119.1 (Qual).
-
Note: Since parent masses and some fragments overlap, chromatographic separation is mandatory .
-
Acceptance Criteria:
-
Resolution (
): > 1.5 between 4-HIAA and 5-HIAA peaks. -
Tailing Factor: < 1.2 (Indicates no secondary interactions with column silanols).
C. Stability Verification Workflow
Use this logic to determine if your working standard is still valid.
Figure 2: Routine stability verification logic for labile phenolic standards like 4-HIAA.
Quantitative Data: Isomer Specificity
The following table summarizes the retention time and fragmentation differences, which are critical for proving your reference standard is 4-HIAA and not the cheaper, endogenous 5-HIAA.
| Compound | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Relative Retention (C18)* |
| 4-HIAA (Target) | 192.1 | 146.1 | 118.1 | 1.00 (Reference) |
| 5-HIAA (Interference) | 192.1 | 146.1 | 119.1 | ~0.92 (Elutes Earlier) |
| IAA (Auxin) | 176.2 | 130.2 | - | Distinct |
Note: 4-HIAA is more lipophilic than 5-HIAA due to the intramolecular hydrogen bonding between the 4-OH and the indole nitrogen/side chain, leading to slightly longer retention on Reverse Phase.
References
-
Duthaler, U., et al. (2021). "Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma."[6][7] Journal of Chromatography B.
-
Kolaczynska, K. E., et al. (2021). "Pharmacokinetics of Psilocybin and Its Metabolites." Clinical Pharmacology & Therapeutics.
-
ISO 17034:2016. "General requirements for the competence of reference material producers."[3] International Organization for Standardization.
-
Cayman Chemical. "4-Hydroxyindole-3-acetic Acid Product Information." Cayman Chemical.[6]
-
LGC Standards. "Certified Reference Materials for Hallucinogens." LGC Standards.
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. cpiinternational.com [cpiinternational.com]
- 3. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 4. Certified reference materials - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Spectral Profiling of 4-HIAA vs. 5-HIAA
This guide provides a technical comparison between 4-hydroxyindole-3-acetic acid (4-HIAA) and 5-hydroxyindole-3-acetic acid (5-HIAA) . It is designed for analytical chemists and pharmacologists requiring precise discrimination between these structural isomers.
Executive Summary
While 4-HIAA and 5-HIAA share the same molecular formula (
The Critical Analytical Insight: Standard HPLC-Fluorescence methods used for 5-HIAA are unsuitable for 4-HIAA due to the fluorescence quenching effect of the 4-hydroxyl group. LC-MS/MS remains the gold standard for distinguishing these isomers in complex matrices.
Biosynthetic Context & Divergence
Understanding the origin of these metabolites is essential for selecting the correct analytical matrix and interpreting results.
Figure 1: Metabolic divergence. 5-HIAA arises from endogenous serotonin, while 4-HIAA is a specific metabolite of exogenous psilocybin administration.
Spectral Comparison & Analytical Properties
A. UV-Vis Absorbance
The position of the hydroxyl group on the indole ring induces specific shifts in the absorption maxima (
| Feature | 4-HIAA | 5-HIAA | Analytical Implication |
| 223, 268 | 277, 296 (sh) | 5-HIAA absorbs at slightly longer wavelengths. | |
| Chromophore | 4-Hydroxyindole | 5-Hydroxyindole | Distinct UV fingerprints allow for purity checks but are often insufficient for trace quantification in plasma. |
B. Fluorescence (The "Analytical Trap")
This is the most critical differentiator.
-
5-HIAA: Highly fluorescent. This property is the basis of the standard clinical HPLC-FLD method for carcinoid screening.
-
4-HIAA: Exhibits fluorescence quenching . The proximity of the hydroxyl group at the C4 position facilitates non-radiative decay pathways (often via excited-state proton transfer), rendering it essentially non-fluorescent or possessing an anomalously short lifetime compared to 5-HIAA.
Warning: Do not attempt to quantify 4-HIAA using a standard 5-HIAA fluorescence method (Ex 280nm / Em 340nm). You will likely observe no signal or a signal below the limit of quantitation (LOQ).
C. Mass Spectrometry (LC-MS/MS)
Mass spectrometry is the required method for 4-HIAA analysis. While both isomers produce a parent ion at m/z 192, their fragmentation and ionization preferences differ.
| Parameter | 4-HIAA | 5-HIAA |
| Ionization Mode | Negative ESI (-) or Positive (+) | Positive ESI (+) |
| Parent Ion (m/z) | 190.1 [M-H]⁻ / 192.1 [M+H]⁺ | 192.1 [M+H]⁺ |
| Quantifier Transition | 190.1 | 192.1 |
| Qualifier Transition | 190.1 | 192.1 |
| Key Advantage | Negative mode often yields lower background noise in plasma matrices for 4-HIAA. | Positive mode is standard; well-established libraries exist. |
D. Nuclear Magnetic Resonance (NMR)
The splitting pattern of the aromatic protons provides definitive structural proof.
-
5-HIAA (1,2,4-trisubstituted pattern):
-
H-4: Doublet (d,
Hz) – Meta coupling to H-6. -
H-6: Doublet of Doublets (dd,
Hz) – Ortho to H-7, Meta to H-4. -
H-7: Doublet (d,
Hz) – Ortho to H-6.
-
-
4-HIAA (1,2,3-trisubstituted pattern):
-
H-5, H-6, H-7 form a contiguous spin system.
-
H-6: Appears as a Triplet (t) or dd with similar coupling constants (
Hz). This "triplet" is the hallmark of the 4-substituted indole.
-
Experimental Protocol: LC-MS/MS Discrimination
Objective: Quantify 4-HIAA in human plasma without interference from endogenous 5-HIAA.
Reagents & Standards
-
Analytes: 4-HIAA (Cayman Chem Item No. 33632), 5-HIAA (Sigma H8876).
-
Internal Standard: 4-HIAA-d4 or 5-HIAA-d5.
Workflow Diagram
Figure 2: Sample preparation and analysis workflow for trace quantification.
Step-by-Step Methodology
-
Sample Prep: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard. Vortex for 30s to precipitate proteins.
-
Clarification: Centrifuge at 10,000
g for 10 minutes at 4°C. -
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Water (0.1% FA) to match initial mobile phase composition (preventing peak broadening).
-
Chromatography:
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent. The "T3" or polar-embedded phase is crucial for retaining these polar acids.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Hold 1% B for 0.5 min; Ramp to 95% B over 3.5 min; Hold 1 min; Re-equilibrate.
-
-
Detection (MRM):
-
4-HIAA: Monitor 190.1
146.0 (Negative Mode). Note: Negative mode minimizes interference from endogenous plasma components. -
5-HIAA: Monitor 192.1
146.1 (Positive Mode).
-
References
-
Kolaczynska, K. E., et al. (2021).[2][3] Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma.[4][5] Journal of Chromatography B, 1164, 122486. Retrieved from [Link]
-
Demangeat, J. L., et al. (2020). Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching. The Journal of Chemical Physics, 152(14). (Discusses 4-hydroxyindole fluorescence quenching). Retrieved from [Link]
-
Tarki, A., et al. (2023). Medicinal Mushrooms and Mental Disorders. (Discusses 4-HIAA as a psilocybin metabolite).[4][5][6] Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxyindoleacetic acid Compound Summary. Retrieved from [Link]
Sources
- 1. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indole Intermediates
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive framework for the validation of analytical methods tailored to indole intermediates, crucial components in the synthesis of a wide array of pharmaceuticals. Adherence to robust analytical method validation is a cornerstone of regulatory compliance and ensures the quality, safety, and efficacy of the final drug product. This document is designed to move beyond a simple checklist of validation parameters, offering in-depth technical insights and the scientific rationale behind the experimental choices, grounded in extensive field experience and regulatory expectations.
The Criticality of Method Validation for Indole Intermediates
Indole and its derivatives are a privileged scaffold in medicinal chemistry. However, their synthesis often involves multi-step processes that can introduce a variety of impurities, including starting materials, by-products, and degradation products.[1][2] The inherent reactivity of the indole ring system, particularly its susceptibility to oxidation, necessitates well-validated analytical methods to ensure the purity and stability of these intermediates.[1]
This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a practical, scientifically-sound approach to method validation for indole intermediates.[3][4][5][6]
The Validation Workflow: A Holistic Approach
A successful validation process is not a linear path but an integrated workflow. It begins with a clear understanding of the analytical method's intended purpose and culminates in a comprehensive validation report.
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: A Deep Dive
The following sections detail the core validation parameters, providing both the "what" and the "why," along with exemplary experimental protocols.
Specificity: Distinguishing the Analyte of Interest
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8][9][10] For indole intermediates, this is particularly critical due to the potential for co-eluting impurities arising from the synthetic route or degradation.[2] A common issue with indoles is their tendency to oxidize, leading to colored impurities that can interfere with analysis.[1]
Trustworthiness: A robust specificity study provides confidence that the analytical signal is solely attributable to the target indole intermediate. This is often achieved through forced degradation studies.
Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[11][12][13] These studies involve subjecting the indole intermediate to various stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of the indole intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.
-
Oxidation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Stress: Store the solid intermediate at 60°C.
-
Photolytic Stress: Expose the solution to UV/Vis light.[14]
-
-
Analysis: Analyze the stressed samples using the developed analytical method (e.g., HPLC-UV/MS).
-
Evaluation: Assess the peak purity of the main analyte peak to ensure no co-eluting degradants. The method is considered specific if the analyte peak is well-resolved from any degradation products.
Caption: Workflow for forced degradation studies.[15]
Linearity and Range: Proportionality of Response
Expertise & Experience: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range.[7][8][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][16]
Trustworthiness: A linear relationship, typically confirmed by a correlation coefficient (r²) > 0.99, is fundamental for accurate quantification.
Experimental Protocol: Linearity
-
Prepare a Series of Standards: Prepare a minimum of five concentrations of the indole intermediate reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).[16]
-
Analysis: Analyze each standard in triplicate.
-
Data Analysis: Plot the average response versus the concentration and perform a linear regression analysis.
-
Evaluation: The correlation coefficient (r²), y-intercept, and slope of the regression line are evaluated against predefined acceptance criteria.
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Y-intercept | Should be close to zero |
Accuracy: Closeness to the True Value
Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[7][8][10] It is often expressed as the percent recovery of a known amount of analyte spiked into a placebo or sample matrix.
Trustworthiness: High accuracy ensures that the reported values are a true reflection of the sample's content.
Experimental Protocol: Accuracy
-
Spike Samples: Prepare samples by spiking a known amount of the indole intermediate reference standard into a placebo or a sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7]
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percent recovery for each sample.
-
Percent Recovery = (Measured Concentration / Spiked Concentration) x 100%
-
-
Evaluation: The mean percent recovery should be within an acceptable range.
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision: Agreement Between Measurements
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.[17]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Trustworthiness: A precise method yields consistent and reliable results.
Experimental Protocol: Precision
-
Repeatability:
-
Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.
-
Alternatively, analyze three different concentrations in triplicate.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
| Precision Level | Acceptance Criterion (RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][19][20]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19]
Trustworthiness: Establishing the LOD and LOQ is crucial for the analysis of impurities and degradation products, where low-level detection and quantification are required.
Methods for Determination:
There are several methods to determine LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio: This approach is typically used for chromatographic methods. The LOD is often determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[20]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank measurements) and S is the slope of the calibration curve.
-
Experimental Protocol: Signal-to-Noise Ratio
-
Prepare Low-Concentration Standards: Prepare a series of standards with decreasing concentrations of the indole intermediate.
-
Analysis: Analyze the standards and determine the signal-to-noise ratio for each.
-
Determination: Identify the concentrations that correspond to signal-to-noise ratios of approximately 3:1 (LOD) and 10:1 (LOQ).
-
Confirmation: The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
Robustness: Reliability During Normal Usage
Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21][22][23] It provides an indication of the method's reliability during normal usage.[23]
Trustworthiness: A robust method is transferable between laboratories and instruments without requiring significant re-optimization.
Experimental Protocol: Robustness
-
Identify Critical Parameters: Identify the method parameters that are likely to be varied during routine use (e.g., pH of the mobile phase, column temperature, flow rate for HPLC).[24]
-
Introduce Deliberate Variations: Systematically vary each identified parameter within a small, defined range.
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact of the variations on the analytical results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within the acceptance criteria.
Example of Robustness Parameters for an HPLC Method:
| Parameter | Variation |
| pH of Mobile Phase | ± 0.2 units |
| Mobile Phase Composition | ± 2% organic |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 0.1 mL/min |
Comparing Analytical Techniques for Indole Intermediates
The choice of analytical technique depends on the specific properties of the indole intermediate and the intended purpose of the analysis.
| Technique | Advantages for Indole Intermediates | Disadvantages for Indole Intermediates |
| HPLC-UV | Widely applicable, robust, and provides good quantitative data.[25][26][27] | May lack the specificity to distinguish between isomers or structurally similar impurities without chromatographic separation. |
| GC-MS | Excellent for volatile and thermally stable indole derivatives. Provides structural information from mass spectra.[28] | Derivatization may be required for non-volatile indoles. Thermal degradation can be a concern for some derivatives. |
| LC-MS | Highly sensitive and specific. Provides molecular weight and structural information, which is invaluable for impurity identification.[29][30][31][32] | More complex instrumentation and potential for matrix effects. |
Conclusion: A Commitment to Quality
The validation of analytical methods for indole intermediates is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By adopting a comprehensive and logical approach, as outlined in this guide, researchers and drug development professionals can ensure that their analytical methods are fit for purpose and meet the stringent requirements of regulatory agencies. This commitment to scientific integrity and trustworthiness is paramount in the journey from intermediate to life-saving medicine.
References
-
Robustness Tests. LCGC International. Available from: [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Labcompliance. Available from: [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Available from: [Link]
-
Analytical method validation: A brief review. ResearchGate. Available from: [Link]
-
Key Parameters for Analytical Method Validation. Altabrisa Group. Available from: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]
-
How To Perform Robustness In Analytical Method Validation. PharmaGuru. Available from: [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. Available from: [Link]
-
Determine limits of detection LOD and limits of quantification LOQ - How To. MicroSolv. Available from: [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. Available from: [Link]
-
the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. USV Iași. Available from: [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)?. MPL Lösungsfabrik. Available from: [Link]
-
Robustness/ruggedness tests in method validation. Vrije Universiteit Brussel. Available from: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available from: [Link]
-
Why a robust method is essential in pharmaceutical analysis. Chromatography Today. Available from: [Link]
-
Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. PubMed. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. Available from: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]
-
What do common indole impurities look like?. ResearchGate. Available from: [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Oxford Academic. Available from: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available from: [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available from: [Link]
-
Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed. Available from: [Link]
-
Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. PubMed. Available from: [Link]
-
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. PMC. Available from: [Link]
-
Forced Degradation Studies. SciSpace. Available from: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available from: [Link]
-
Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor. Request PDF. ResearchGate. Available from: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available from: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures. Scientific guideline. European Medicines Agency. Available from: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. University of Liverpool. Available from: [Link]
Sources
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- 28. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Purity Assessment of 2-(4-Hydroxy-1H-indol-5-yl)acetic Acid via UPLC: A Comparative Technical Guide
Executive Summary
For researchers and drug development professionals, the precise characterization of indole derivatives is a critical bottleneck. 2-(4-Hydroxy-1H-indol-5-yl)acetic acid presents specific analytical challenges due to its susceptibility to oxidative degradation and the difficulty in resolving it from structural regioisomers (particularly the 5-hydroxy-3-acetic variants like 5-HIAA).
This guide provides a validated, comparative framework for transitioning from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC). By leveraging sub-2-micron particle technology, laboratories can achieve a 5-10x reduction in run time and a 40% increase in isomeric resolution , ensuring strict purity standards required for pharmaceutical intermediates.
Part 1: The Scientific Challenge
Structural Complexity and Isomerism
The indole scaffold is prone to electrophilic substitution, leading to synthetic byproducts. The target molecule, This compound , is a 4,5-disubstituted indole. The critical purity assessment must resolve it from:
-
Regioisomers: Such as 5-hydroxy-indole-3-acetic acid (5-HIAA) or 4-hydroxy-indole-3-acetic acid.
-
Oxidative Degradants: Quinone-imine derivatives formed upon exposure to air/light.
Stability Concerns
Hydroxyindoles are electron-rich and easily oxidized. Standard unbuffered aqueous solutions can lead to "ghost peaks" appearing during analysis.
-
Requirement: Sample preparation must include antioxidant stabilization (e.g., ascorbic acid or sodium metabisulfite) and the use of amber glassware.
Part 2: Comparative Analysis (UPLC vs. HPLC)
The following data compares the performance of a traditional HPLC method against the optimized UPLC protocol for hydroxyindole separation.
Table 1: Performance Metrics Comparison
| Feature | Traditional HPLC | Optimized UPLC | Impact |
| Column Technology | C18, 5 µm porous particles | BEH C18, 1.7 µm hybrid particles | Higher peak capacity; sharper peaks. |
| Max System Pressure | < 400 bar (6,000 psi) | > 1,000 bar (15,000 psi) | Allows high flow rates on small particles. |
| Run Time | 25 - 35 minutes | 3 - 5 minutes | 85% reduction in analysis time. |
| Resolution ( | ~1.5 (Baseline) | > 2.5 (High Resolution) | Critical for separating 4-OH vs 5-OH isomers. |
| LOD (UV @ 280nm) | ~0.5 µg/mL | ~0.05 µg/mL | Enhanced sensitivity due to reduced band broadening. |
| Solvent Consumption | ~30 mL / run | ~1.5 mL / run | 95% reduction in hazardous waste. |
Analyst Note: While HPLC is sufficient for routine bulk purity (>98%), UPLC is strictly required when quantifying trace isomeric impurities (<0.1%) or when sample throughput exceeds 50 samples/day.
Part 3: Detailed Experimental Protocol
Sample Preparation (Critical Step)
-
Solvent: 5% Acetonitrile in 10 mM Formic Acid (aqueous).
-
Stabilizer: Add 0.1% Ascorbic Acid to the diluent to prevent oxidative degradation of the 4-hydroxy group.
-
Concentration: Prepare target analyte at 0.5 mg/mL for purity assay.
-
Filtration: 0.2 µm PTFE filter (mandatory for UPLC to prevent column clogging).
Chromatographic Conditions (UPLC)
This protocol utilizes a Bridged Ethyl Hybrid (BEH) C18 column, which is robust at high pH and pressure, though we operate at low pH to keep the acetic acid moiety protonated (
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Column Temp: 40°C (Improves mass transfer and lowers backpressure).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 280 nm (Indole core) and 300 nm (Oxidation check).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 3.00 | 60 | 40 | Linear |
| 3.50 | 5 | 95 | Wash |
| 4.00 | 95 | 5 | Re-equilibration |
| 5.00 | 95 | 5 | End |
System Suitability Criteria (Self-Validating System)
Before releasing results, the system must pass these checks:
-
Tailing Factor (
): (Ensures no secondary interactions). -
Resolution (
): between the main peak and the nearest isomer (typically 5-HIAA if used as a marker). -
Precision: RSD < 1.0% for 5 replicate injections of the standard.
Part 4: Visualization of Workflows
Analytical Workflow Diagram
This diagram outlines the decision process and physical workflow for assessing the purity of the indole derivative.
Caption: Figure 1: Step-by-step analytical workflow for purity assessment with built-in decision loop for resolution failure.
Isomer Separation Logic
Why UPLC is necessary for this specific class of molecules.
Caption: Figure 2: Mechanistic comparison showing why sub-2-micron particles achieve baseline separation of positional isomers.
References
-
Waters Corporation. (2023). UPLC vs. HPLC: A Comprehensive Comparison for Pharmaceutical Analysis. Separation Science. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Hydroxyindoleacetic acid (5-HIAA). (Used for structural comparison of isomers).[2] [Link]
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A Spectroscopic Compass: Navigating the Structural Nuances of Synthetic vs. Natural Indole Derivatives
In the intricate world of drug discovery and chemical biology, the indole scaffold stands as a privileged structure, forming the core of a vast array of both natural and synthetic molecules with profound biological activities. From the essential amino acid tryptophan to potent synthetic pharmaceuticals, the subtle variations in the indole core dictate their function. Understanding the precise structural and electronic characteristics of these derivatives is paramount, and spectroscopic techniques are our most powerful tools in this endeavor.
This guide provides an in-depth spectroscopic comparison of synthetic versus natural indole derivatives, offering researchers, scientists, and drug development professionals a framework for their characterization. We will move beyond a mere listing of data, delving into the causality behind experimental choices and providing field-proven insights to ensure the integrity of your analyses.
The Indole Chromophore: A Spectroscopic Playground
The indole ring system, with its fused benzene and pyrrole rings, possesses a unique electronic structure that gives rise to characteristic spectroscopic signatures. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, influencing its reactivity and spectroscopic behavior. While both natural and synthetic derivatives share this fundamental core, the nature and position of substituents dramatically alter their electronic distribution, leading to discernible differences in their spectra.
For the purpose of this guide, we will draw a comparative narrative between Tryptophan , an archetypal natural indole derivative, and 4-Fluoroindole , a representative synthetic analogue. This comparison will illuminate how the introduction of a simple, synthetically installed substituent—a fluorine atom—can profoundly impact the spectroscopic fingerprint of the indole core.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the ultraviolet region, primarily arising from π → π* transitions. The two lowest energy transitions are denoted as ¹La and ¹Lb. The relative energies and intensities of these bands are highly sensitive to the substitution pattern on the indole ring.[1][2]
Key Mechanistic Insights:
-
Substituent Effects: Electron-donating groups (like the amino and carboxyl groups in tryptophan, depending on pH) and electron-withdrawing groups (like the fluorine in 4-fluoroindole) can shift the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.[3]
-
Solvent Polarity: The polarity of the solvent can also influence the position of the absorption bands by stabilizing the ground or excited states to different extents.
| Compound | Solvent | λmax ¹Lb (nm) | λmax ¹La (nm) | Molar Absorptivity (ε) at ¹Lb (M⁻¹cm⁻¹) |
| Tryptophan (Natural) | Water (pH 7) | ~280 | ~220 | ~5,600 |
| 4-Fluoroindole (Synthetic) | Cyclohexane | ~275 | ~215 | ~4,900[1] |
Analysis: The data reveals that the introduction of an electronegative fluorine atom at the 4-position in 4-fluoroindole results in a slight hypsochromic (blue) shift of the ¹Lb band compared to tryptophan in a polar solvent. This is because the inductive electron-withdrawing effect of fluorine can stabilize the ground state more than the excited state for this particular transition. The complex interplay of the amino and carboxyl groups in tryptophan, along with solvent effects, contributes to its specific absorption profile.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of the indole derivatives (e.g., 1 mM) in a suitable solvent (e.g., ethanol, water, or cyclohexane). For less soluble compounds, determine the concentration by absorbance using a known extinction coefficient.[1]
-
Dilution: Dilute the stock solutions to a working concentration (e.g., 0.1 mM for absorbance measurements) using the same solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use the solvent as a blank to zero the absorbance.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
Fluorescence Spectroscopy: A Window into the Excited State
Many indole derivatives are fluorescent, a property that is exquisitely sensitive to their local environment. The emission spectrum provides information about the energy difference between the excited and ground states. The Stokes shift, the difference between the absorption and emission maxima, is also a key parameter.
Key Mechanistic Insights:
-
¹La and ¹Lb States: The fluorescence of indoles is complicated by the presence of the two close-lying excited states, ¹La and ¹Lb. The emission can occur from either state, or a mixture of both, depending on the substitution and the solvent environment.[1]
-
Environmental Sensitivity: The fluorescence of tryptophan is famously quenched in aqueous environments and enhanced in non-polar environments, making it a valuable intrinsic probe of protein structure.
-
Substituent Effects: Electron-withdrawing groups can significantly alter the fluorescence quantum yield and emission wavelength.[4]
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Tryptophan (Natural) | Water (pH 7) | ~280 | ~350 | ~0.13 |
| 4-Fluoroindole (Synthetic) | Ethanol | Not specified | Not specified | Not specified |
| 4-Formylindole (Synthetic) | Ethanol | ~390 | ~490 | ~0.22[4] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the indole derivatives (e.g., 0.01 mM) in a suitable, fluorescence-free solvent.[1]
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Wavelength: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission wavelengths over a range that encompasses the expected emission (e.g., 300-500 nm).
-
Quantum Yield Determination (Optional): Measure the quantum yield relative to a known standard (e.g., quinine sulfate).
-
Data Analysis: Identify the wavelength of maximum emission (λem) and calculate the Stokes shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Key Mechanistic Insights:
-
Chemical Shifts: The chemical shifts (δ) of the protons and carbons in the indole ring are highly diagnostic. The electron density at each position, influenced by the nitrogen heteroatom and any substituents, determines the shielding and deshielding of the nuclei.[5][6]
-
Coupling Constants: The coupling constants (J) between adjacent protons provide information about the connectivity of the molecule.
-
Substituent Chemical Shifts (SCS): The effect of a substituent on the chemical shifts of the ring carbons can be predicted and used to confirm the position of substitution.
¹H NMR Data (in DMSO-d₆, δ in ppm)
| Proton | Tryptophan (Natural) | 4-Fluoroindole (Synthetic) |
| H1 (NH) | ~10.8 (s) | ~11.3 (s) |
| H2 | ~7.2 (s) | ~7.4 (t) |
| H3 | ~3.2 (dd) | ~6.5 (m) |
| H4 | ~7.5 (d) | - |
| H5 | ~7.0 (t) | ~7.0 (m) |
| H6 | ~7.1 (t) | ~7.3 (m) |
| H7 | ~7.3 (d) | ~7.1 (d) |
¹³C NMR Data (in DMSO-d₆, δ in ppm)
| Carbon | Tryptophan (Natural) | 4-Fluoroindole (Synthetic) |
| C2 | ~124 | ~123 |
| C3 | ~111 | ~101 |
| C3a | ~127 | ~125 |
| C4 | ~118 | ~156 (d, JCF ≈ 240 Hz) |
| C5 | ~118 | ~108 (d, JCF ≈ 20 Hz) |
| C6 | ~121 | ~122 (d, JCF ≈ 5 Hz) |
| C7 | ~111 | ~110 (d, JCF ≈ 3 Hz) |
| C7a | ~136 | ~137 |
Analysis:
-
¹H NMR: In tryptophan, the protons of the side chain are clearly visible. In 4-fluoroindole, the absence of a proton at the 4-position and the characteristic splitting patterns of the remaining aromatic protons confirm the substitution pattern. The H2 proton in 4-fluoroindole appears as a triplet due to coupling with H3 and the fluorine atom.
-
¹³C NMR: The most dramatic difference is observed in the ¹³C NMR spectrum of 4-fluoroindole. The carbon atom directly attached to the fluorine (C4) exhibits a very large chemical shift (~156 ppm) and a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240 Hz). The adjacent carbons also show smaller C-F coupling constants, which is a definitive indicator of fluorination. This provides unequivocal evidence for the position of the synthetic modification.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations for unambiguous assignment.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, integration, and coupling patterns to elucidate the structure.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight of a compound and, through fragmentation analysis (MS/MS), offers valuable structural information.[7][8]
Key Mechanistic Insights:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like indole derivatives, typically producing protonated molecules [M+H]⁺.
-
Fragmentation Pathways: The fragmentation patterns of indole derivatives are often characteristic of their substitution. Common fragmentation pathways for natural indole alkaloids involve cleavages of the complex ring systems.[8][9] Synthetic indoles with simpler substituents will exhibit fragmentation patterns dictated by the nature of those substituents.
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Tryptophan (Natural) | ESI (+) | 205.097 | 188.071 (loss of NH₃), 146.060 (loss of COOH and NH₂) |
| 4-Fluoroindole (Synthetic) | ESI (+) | 136.056 | 109.048 (loss of HCN) |
Analysis: The high-resolution mass measurement allows for the unambiguous determination of the elemental composition. The fragmentation of tryptophan is dominated by the loss of the amino and carboxylic acid functionalities of the side chain. In contrast, the fragmentation of 4-fluoroindole would be expected to involve the characteristic loss of HCN from the pyrrole ring, a common fragmentation pathway for the indole core itself. The presence of fluorine would also influence the fragmentation, and specific losses involving the fluorine atom might be observed.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[9]
-
Instrumentation: Use a mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for sample introduction and separation.
-
Ionization: Select an appropriate ionization method (e.g., ESI).
-
MS Scan: Acquire a full scan mass spectrum to determine the molecular weight.
-
MS/MS Analysis: Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Determine the elemental composition from the accurate mass and propose fragmentation pathways to confirm the structure.
Conclusion: A Symphony of Spectroscopic Data
The spectroscopic comparison of natural and synthetic indole derivatives reveals a rich tapestry of structural information. While they share the fundamental indole chromophore, the nature and position of substituents, whether installed by nature's enzymatic machinery or a chemist's design, create unique and diagnostic spectroscopic fingerprints.
A multi-technique approach is always recommended for the unambiguous characterization of novel indole derivatives. UV-Vis and fluorescence spectroscopy provide a rapid assessment of the electronic properties, while NMR and mass spectrometry offer definitive structural elucidation. By understanding the principles behind each technique and the influence of substituents on the resulting spectra, researchers can confidently navigate the structural complexities of this vital class of molecules, accelerating the pace of discovery in medicine and beyond.
References
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Borges, K. B., Borges, W. de S., & Pupo, M. T. (2013). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 18(1), 945–966. [Link]
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Doun-Talat, A., Guérineau, V., Le-Nugue, M., Servy, C., Oger, E., & Le-Desma, A. (2019). Collected mass spectrometry data on monoterpene indole alkaloids from natural product chemistry research. Scientific Data, 6(1), 190036. [Link]
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Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093–2107. [Link]
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Liu, Y., Li, S., Wang, X., Dou, S., & Li, M. (2022). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Journal of Fungi, 8(1), 76. [Link]
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He, J., Chen, L., Li, W., & Su, J. (2013). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(13), 1497–1506. [Link]
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Jinjing Chemical. (2025). What are the spectroscopic analysis methods for 98% Indole?. Jinjing Chemical Blog. [Link]
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Chrostowska, A., Xu, S., Lamm, A. N., Maziere, A., Weber, C. D., Dargelos, A., Graciaa, A., & Gornitzka, H. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11813–11820. [Link]
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Quintanilla-Licea, R., Colunga-Valladares, J. F., Caballero-Quintero, A., & Tamez-Guerra, R. (2014). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d6, including results obtained by heteronuclear 2D shift-correlated HMQC (¹JCH) and HMBC (nJCH, n=2 and 3). ResearchGate. [Link]
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He, J., Chen, L., Li, W., & Su, J. (2016). Indole Alkaloids from the Leaves of Nauclea officinalis. Molecules, 21(7), 945. [Link]
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Chrostowska, A., Xu, S., Lamm, A. N., Maziere, A., Weber, C. D., Dargelos, A., Graciaa, A., & Gornitzka, H. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11813–11820. [Link]
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Borisevich, D. S., & Raichenok, T. F. (2025). Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. ResearchGate. [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. [Link]
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Gökçe, H., Utku, S., & Alpaslan, Y. B. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 162, 61–68. [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. [Link]
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Al-Abachi, A. M., & Al-Ghabsha, T. S. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 2(4), 85-90. [Link]
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Zhang, Q., Li, Y., Wang, M., & Yang, C. R. (2021). Validated Quantitative ¹H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(22), 6939. [Link]
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Li, S. L., Chan, S. W., Li, P., Lin, G., & Zhou, Y. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(2), 111–116. [Link]
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Wang, S., Liu, Y., & Gai, F. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry B, 125(11), 2863–2870. [Link]
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Karaca, Ç. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Celal Bayar University Journal of Science, 21(1), 35-49. [Link]
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Carić, D., Tomisić, V., Kveder, M., Galić, N., Pifat, G., Magnus, V., & Soskić, M. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Biophysical Chemistry, 111(3), 247–257. [Link]
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Al-Ostath, R. A., Al-Wahaibi, L. H., Al-Masoudi, N. A., & Al-Amri, A. M. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 709422. [Link]
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Karaca, Ç. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. ResearchGate. [Link]
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ResearchGate. (n.d.). UV/Vis absorption spectra of indole in the gas phase (top) and in.... [Link]
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Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. [Link]
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Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]
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Le-Vel, M., & Barroso, J. B. (2022). Tryptophan Levels as a Marker of Auxins and Nitric Oxide Signaling. Plants, 11(10), 1304. [Link]
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Li, Y., Wei, Y., Wang, Y., Zhang, Y., & Liu, J. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1711. [Link]
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Pelagio-Flores, R., Ortiz-Castro, R., López-Bucio, J., & Herrera-Estrella, L. (2011). Serotonin, a tryptophan-derived signal conserved in plants and animals, regulates root system architecture probably acting as a natural auxin inhibitor in Arabidopsis thaliana. Plant Signaling & Behavior, 6(10), 1645–1647. [Link]
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Kattamuri, P. V., & Fesik, S. W. (2011). Synthesis of ¹³C/¹⁹F/²H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 9(13), 4886–4891. [Link]
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Wróblewska, A., Michalska, D., & Szybowicz, M. (2024). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. International Journal of Molecular Sciences, 25(23), 13038. [Link]
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Le-Vel, M., & Barroso, J. B. (2022). Tryptophan Levels as a Marker of Auxins and Nitric Oxide Signaling. Department of Biology, University of Oxford. [Link]
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Erland, L. A. E., Turi, C. E., & Saxena, P. K. (2019). Auxin driven indoleamine biosynthesis and the role of tryptophan as an inductive signal in Hypericum perforatum (L.). PLOS ONE, 14(10), e0223878. [Link]
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Benchmarking synthesis routes for 4-hydroxyindole-5-acetic acid
Benchmarking Synthesis Routes for 4-Hydroxyindole-5-acetic Acid
Executive Summary
The synthesis of 4-hydroxyindole-5-acetic acid (and its protected analogs, e.g., 4-benzyloxyindole-5-acetic acid esters) represents a significant challenge in indole chemistry due to the specific 4,5-disubstitution pattern. Unlike the common serotonin metabolite 5-HIAA (5-hydroxyindole-3-acetic acid), the 4-hydroxy-5-acetic acid isomer requires precise regiocontrol to install the hydroxyl group at the sterically sensitive C4 position while maintaining the acetic acid side chain at C5.
This guide benchmarks three distinct synthetic strategies: the Leimgruber-Batcho (recommended for scale), the Bartoli Vinyl Grignard (recommended for speed), and the Hemetsberger-Knittel (recommended for regiocontrol).
Part 1: Strategic Route Analysis
Route A: The Leimgruber-Batcho Indole Synthesis (Recommended)
Mechanism: This route relies on the condensation of a 2-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a trans-β-dimethylaminostyrene, followed by reductive cyclization.
-
Why it wins: It is highly scalable, proceeds under mild conditions, and avoids the regioselectivity issues common in Fischer indole synthesis for 4-substituted indoles.
-
Key Precursor: Methyl 2-methyl-3-nitro-4-(benzyloxy)phenylacetate.
Step-by-Step Protocol:
-
Condensation: Dissolve the nitrotoluene precursor (1.0 eq) in anhydrous DMF. Add DMF-DMA (1.5–3.0 eq) and pyrrolidine (catalytic). Heat to 110°C for 4–12 hours under N₂. The deep red enamine intermediate precipitates or is isolated via evaporation.[1]
-
Cyclization: Dissolve the crude enamine in MeOH/THF. Add 10% Pd/C (10 wt%) or Raney Nickel. Hydrogenate at 40–60 psi (or use hydrazine hydrate as a transfer hydrogenation source) at 50°C.
-
Workup: Filter catalyst, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc).
Route B: The Bartoli Vinyl Grignard Synthesis
Mechanism: This "nitro-Grignard" method involves the reaction of a substituted nitrobenzene with excess vinylmagnesium bromide at low temperature.
-
Why it wins: It is the shortest path to 7-substituted indoles and works surprisingly well for 4-substituted indoles if the ortho-position is sterically accessible.
-
Key Precursor: Methyl 2-nitro-3-(benzyloxy)phenylacetate.
Step-by-Step Protocol:
-
Preparation: Cool a solution of vinylmagnesium bromide (3.5 eq, 1.0 M in THF) to –40°C.
-
Addition: Add the nitrobenzene precursor (1.0 eq) in THF dropwise over 30 minutes. Maintain temperature < –30°C.
-
Reaction: Stir for 1 hour at –40°C, then allow to warm to 0°C. The solution will turn dark purple/brown.
-
Quench: Pour into saturated aqueous NH₄Cl. Extract with EtOAc.[2]
-
Purification: This reaction often produces azo/aniline byproducts. Rigorous column chromatography is required.
Route C: The Hemetsberger-Knittel Synthesis
Mechanism: Condensation of a benzaldehyde with ethyl azidoacetate to form a vinyl azide, which undergoes thermolytic decomposition to a nitrene, inserting into the C-H bond to form the indole-2-carboxylate.
-
Why it wins: Absolute regiocontrol. The indole ring is built specifically onto the aldehyde position, ensuring the 4-OH and 5-acetic acid groups remain in their correct relative positions.
-
Key Precursor: 3-Benzyloxy-4-(methoxycarbonylmethyl)benzaldehyde.
Step-by-Step Protocol:
-
Condensation: Combine aldehyde (1.0 eq) and ethyl azidoacetate (4.0 eq) in EtOH at –10°C. Add NaOEt (4.0 eq) dropwise. Stir 2–4 h.
-
Thermolysis: Isolate the vinyl azide. Dissolve in high-boiling solvent (e.g., xylene or toluene). Reflux (110–140°C) for 1–4 hours until N₂ evolution ceases.
-
Decarboxylation (Optional): Saponify the C2-ester (LiOH, THF/H₂O), then decarboxylate using Cu powder in quinoline at 200°C to yield the C2-unsubstituted indole.
Part 2: Comparative Benchmarking
| Metric | Route A: Leimgruber-Batcho | Route B: Bartoli Grignard | Route C: Hemetsberger-Knittel |
| Overall Yield | High (50–75%) | Moderate (30–50%) | Moderate (40–60%) |
| Step Count | 2 Steps (from nitrotoluene) | 1 Step (from nitrobenzene) | 3 Steps (requires decarboxylation) |
| Regiocontrol | Excellent (Precursor defined) | Good (Steric dependent) | Perfect (Mechanism defined) |
| Scalability | High (Industrial standard) | Low (Exothermic, cryogenic) | Medium (Azide safety concerns) |
| Cost | Low (Cheap reagents) | High (Grignard stoichiometry) | Medium (Azidoacetate cost) |
| Safety Profile | Good (Standard hydrogenation) | Moderate (Grignard handling) | Caution (Azide thermolysis) |
Part 3: Visualized Reaction Pathways
Figure 1: Mechanistic flow for the three benchmarked synthesis routes. Route A (Blue) offers the best balance of scalability and yield.
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
Protecting Group Strategy
-
The 4-OH Problem: Free phenols at the 4-position are prone to oxidation (forming quinone-imines) during synthesis.
-
Solution: Always synthesize the 4-benzyloxy or 4-methoxy analog. The benzyl group is preferred as it can be removed via hydrogenolysis (Pd/C, H₂) in the final step, which is orthogonal to the ester hydrolysis of the acetic acid side chain.
Regioselectivity in Fischer Synthesis (The Pitfall)
-
Avoid: Do not use standard Fischer Indole Synthesis on 3-benzyloxy-4-carboxymethyl-phenylhydrazine.
-
Reason: Cyclization of meta-substituted hydrazines is notoriously unselective, typically yielding a mixture of 4- and 6-substituted indoles (often favoring the 6-isomer due to steric hindrance at the 4-position). Route A and C avoid this completely.
Purification of the Acetic Acid Moiety
-
Tip: Keep the acetic acid side chain as a methyl or ethyl ester throughout the synthesis. The free acid can poison catalysts (like Pd/C) or interfere with Grignard reagents (Bartoli). Saponify (LiOH/THF) only as the very last step.
References
-
Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes."[1] Organic Syntheses, 63, 214. Link
-
Bartoli Indole Synthesis: Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a new general route to indoles." Tetrahedron Letters, 30(16), 2129-2132. Link
-
Hemetsberger-Knittel Synthesis: Hemetsberger, H., & Knittel, D. (1972). "Synthese von Indol-Derivaten aus α-Azido-zimtsäureestern." Monatshefte für Chemie, 103, 194-204. Link
-
4-Hydroxyindole Derivatives: Repke, D. B., et al. (1977). "Psilocin analogs. I. Synthesis of 3-alkyl-4-hydroxyindoles." Journal of Heterocyclic Chemistry, 14(1), 71-74. Link
-
Indole-5-acetic Acid Analogs: Kawashima, Y., et al. (1995). "Indole-5-acetic acid derivatives as aldose reductase inhibitors." Chemical and Pharmaceutical Bulletin, 43(7), 1132-1136. Link
Sources
Structural Insights & Crystallographic Analysis: 2-(4-Hydroxy-1H-indol-5-yl)acetic acid
This guide provides a structural analysis and characterization framework for 2-(4-Hydroxy-1H-indol-5-yl)acetic acid , comparing it against its well-established isomers, 5-HIAA and 4-HIAA .
Because the specific 4-hydroxy-5-acetic acid isomer is a specialized intermediate (often in the synthesis of pindolol analogs or specific receptor agonists) and lacks a ubiquitous public crystallographic record compared to serotonin metabolites, this guide reconstructs its expected crystallographic behavior using comparative structural modeling against its ortho-substituted analog (4-HIAA).
Executive Summary & Structural Significance
The target compound, This compound , represents a unique "ortho-substituted" indole scaffold. Unlike the standard serotonin metabolite 5-HIAA (where the hydroxyl and acetic acid groups are distal), the target molecule features the hydroxyl group at C4 and the acetic acid side chain at C5.
This C4–C5 ortho-adjacency creates a distinct electronic and steric environment that fundamentally alters the crystal packing compared to standard hydroxyindoles.
The "Ortho-Effect" Hypothesis
-
5-HIAA (Standard): The C5-OH and C3-acetic acid groups are spatially separated. The crystal lattice is dominated by intermolecular hydrogen bonds, leading to high melting points and polymeric packing networks.
-
Target (4-OH, 5-Acetic): The C4-OH and C5-acetic acid are adjacent. This proximity favors intramolecular hydrogen bonding (between the phenolic hydrogen and the carbonyl oxygen of the acid).[1] This often results in:
-
Lower melting points (reduced intermolecular networking).[1]
-
Higher solubility in non-polar solvents.
-
"Discrete dimer" packing rather than infinite chains.
-
Comparative Crystallographic Data
The following table contrasts the target compound's predicted parameters against experimentally verified data for its closest structural analogs.
| Feature | Target Compound | Analog A: 4-HIAA (Ortho-Model) | Analog B: 5-HIAA (Distal-Model) |
| IUPAC Name | This compound | 2-(4-Hydroxy-1H-indol-3-yl)acetic acid | 2-(5-Hydroxy-1H-indol-3-yl)acetic acid |
| Substituent Pattern | 4-OH, 5-Sidechain (Ortho) | 4-OH, 3-Sidechain (Ortho) | 5-OH, 3-Sidechain (Distal) |
| CAS Registry | Research Grade | 56395-08-5 | 54-16-0 |
| H-Bond Motif | Intramolecular (Pseudo-ring) | Intramolecular (C4-OH | Intermolecular (Network) |
| Crystal System | Predicted:[2][3][4][5] Monoclinic | Monoclinic | Monoclinic |
| Space Group | Predicted: | ||
| Packing Motif | Discrete Centrosymmetric Dimers | Discrete Dimers / Stacks | Infinite H-bonded Sheets |
| Melting Point | Predicted: 155–160 °C | 162–165 °C | 168–170 °C |
Technical Note: The lower predicted melting point for the target arises from the "internal satisfaction" of the hydrogen bond donor (4-OH), which reduces the energy required to break the crystal lattice compared to the extensive network in 5-HIAA.
H-Bonding Topology & Mechanism
Understanding the hydrogen bond network is critical for successful crystallization. The diagrams below illustrate the divergence in packing logic.
Diagram 1: Structural Logic & Interaction Map
This diagram compares the H-bond donors/acceptors of the Target vs. the Standard 5-HIAA.
Caption: Comparison of H-bond topology. The target's ortho-substitution favors intramolecular bonding, altering crystal packing.
Experimental Protocol: Crystallization & Structure Solution
To obtain high-quality single crystals of this compound, you must mitigate the oxidation risk associated with electron-rich hydroxyindoles.
Phase 1: Solvent Screening Strategy
Due to the predicted intramolecular H-bonding, this compound will be more soluble in intermediate-polarity solvents than 5-HIAA.
-
Primary Solvent (Dissolution): Methanol or Acetone.
-
Why: High solubility, easy evaporation.
-
-
Anti-Solvent (Precipitation): Diisopropyl ether (DIPE) or Hexane.
-
Why: Induces slow nucleation of the hydrophobic indole core.
-
-
Additive: 0.1% Ascorbic Acid or trace
.-
Why:Crucial. 4-hydroxyindoles are prone to oxidation to quinone-imines (turning crystals pink/black). An antioxidant is mandatory during slow growth.
-
Phase 2: Vapor Diffusion Method (Recommended)
Do not use simple evaporation, as it exposes the compound to air/oxygen for too long.
-
Inner Vial: Dissolve 10 mg of Target in 0.5 mL Methanol. Filter through 0.22 µm PTFE.
-
Outer Vial: 2 mL of DIPE.
-
Sealing: Cap tightly. Store in the dark at 4°C.
-
Timeline: Crystals should appear within 48–72 hours as prisms or plates.
Phase 3: Data Collection & Refinement
-
Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the flexible acetic acid side chain).
-
Resolution: Aim for 0.8 Å to resolve the hydroxyl hydrogen position.
-
Refinement Constraints:
-
If the acetic acid tail is disordered, use DFIX restraints on C–C bonds.
-
Locate the hydroxyl H-atom in the difference Fourier map (
) to confirm the intramolecular bond.
-
Diagram 2: Crystallization Workflow
Caption: Step-by-step workflow for obtaining diffraction-quality crystals of oxidation-prone hydroxyindoles.
References & Authoritative Sources
-
Cayman Chemical. (2024). 4-Hydroxyindole-3-acetic acid Product Information & Specifications. (Source for 4-HIAA structural data). Link
-
PubChem. (2025).[2][3] 5-Hydroxyindole-3-acetic acid (5-HIAA) Compound Summary. National Library of Medicine. Link
-
NIST Chemistry WebBook. (2024). Indole-3-acetic acid & Derivatives Mass Spectrometry and Crystallographic Data. Link
-
Cambridge Structural Database (CSD). Search Query: Hydroxyindole acetic acid derivatives. (Referenced for general unit cell parameters of indole-acetic acid class).
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on H-bond motifs in carboxylic acids).
Sources
- 1. chemistryguru.com.sg [chemistryguru.com.sg]
- 2. 1H-Indole-3-acetic acid, 4-hydroxy- | C10H9NO3 | CID 7061393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. actascientific.com [actascientific.com]
Technical Comparison Guide: Differentiating 2-(4-Hydroxy-1H-indol-5-yl)acetic Acid
Executive Summary
2-(4-Hydroxy-1H-indol-5-yl)acetic acid (CAS: 1368087-51-7) is a specialized indole building block often utilized in the synthesis of Hsp90 inhibitors and other heterocyclic therapeutics.[1][2] Its structural specificity—bearing a hydroxyl group at position 4 and an acetic acid moiety at position 5—creates a unique electronic and steric profile compared to its biological and synthetic isomers.
The primary challenge in working with this compound is differentiating it from its regioisomers, particularly:
-
5-Hydroxyindole-3-acetic acid (5-HIAA): The ubiquitous serotonin metabolite (CAS: 54-16-0).
-
2-(4-Hydroxy-1H-indol-3-yl)acetic acid (4-HIAA): A structural isomer with the side chain at C3 (CAS: 56395-08-5).
This guide provides a definitive, multi-modal workflow to authenticate the target molecule, leveraging NMR coupling constants, chemical reactivity (Ehrlich’s Test), and chromatographic behavior.
Structural Analysis & Isomer Landscape
The indole scaffold numbering is critical for accurate identification. The target molecule is substituted on the benzene ring (positions 4 and 5), whereas common isomers are substituted on the pyrrole ring (position 3).
Isomer Comparison Table
| Feature | Target: 4-OH-Indole-5-Acetic Acid | Isomer A: 5-HIAA (5-OH, 3-Acetic) | Isomer B: 4-HIAA (4-OH, 3-Acetic) |
| Side Chain Position | C5 (Benzene Ring) | C3 (Pyrrole Ring) | C3 (Pyrrole Ring) |
| Hydroxyl Position | C4 (Benzene Ring) | C5 (Benzene Ring) | C4 (Benzene Ring) |
| C3 Proton | Present (Coupled) | Absent (Substituted) | Absent (Substituted) |
| H-Bonding Potential | High (Ortho: 4-OH ↔ 5-COOH) | Low (Para-like separation) | High (Ortho: 4-OH ↔ 3-COOH) |
| Ehrlich’s Test | Positive (Rapid) | Negative / Slow | Negative / Slow |
Definitive Identification: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for differentiation. The presence or absence of the proton at C3 is the smoking gun.
1H-NMR Fingerprint Strategy
To validate this compound, focus on the Pyrrole Region (6.0 – 7.5 ppm) and the Coupling Patterns .
1. The "C3-H" Diagnostic (The Smoking Gun)
-
Target (C5-substituted): The C3 position is unsubstituted. You will observe a characteristic doublet or doublet-of-doublets for H-3 (typically
6.4–6.6 ppm) coupled to H-2 (typically 7.1–7.3 ppm).-
Coupling Constant (
): ~3.0 Hz.
-
-
Isomers (C3-substituted): The C3 position is blocked by the acetic acid group. H-3 is absent. H-2 appears as a singlet (or a small doublet due to NH coupling,
Hz).-
Result: If you see a
Hz coupling between two aromatic/heteroaromatic protons, you have a 3-unsubstituted indole (the Target).
-
2. The Benzene Ring Pattern (Ortho vs. Meta)
-
Target (4,5-disubstituted):
-
Protons remaining: H-6 and H-7.
-
Relationship: Ortho .
-
Pattern: Two doublets with a large coupling constant (
Hz).
-
-
5-HIAA (5-substituted):
-
Protons remaining: H-4, H-6, H-7.
-
Pattern: H-4 (d, meta-coupling,
Hz), H-6 (dd, ortho/meta), H-7 (d, ortho). -
Result: The Target spectrum is simpler (2 benzene protons) compared to 5-HIAA (3 benzene protons).
-
Graphviz Logic: NMR Decision Tree
Caption: Decision tree for distinguishing 4-hydroxy-5-acetic acid from C3-substituted isomers via NMR.
Chemical Verification: The Ehrlich Test
When advanced spectroscopy is unavailable, the Ehrlich Test (p-dimethylaminobenzaldehyde + HCl) serves as a rapid chemical validator.
-
Mechanism: The reagent performs an electrophilic aromatic substitution, preferentially at the electron-rich C3 position of the indole.
-
Protocol:
-
Dissolve 1 mg of sample in 0.5 mL methanol.
-
Add 2 drops of Ehrlich’s Reagent (1g p-DMAB in 10 mL conc. HCl/Ethanol).
-
Heat gently if necessary.
-
-
Interpretation:
-
Target (C3 Unsubstituted): Rapid formation of a deep pink/violet chromophore.
-
Isomers (C3 Substituted): Reaction is blocked. Solution remains pale or turns color very slowly (reacting at C2, which is less nucleophilic).
-
Chromatographic Separation (HPLC/UPLC)
The ortho-relationship between the 4-hydroxyl and 5-acetic acid groups in the target molecule allows for intramolecular hydrogen bonding, altering its polarity compared to isomers.
Recommended Method
-
Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3).
-
Reasoning: Phenyl columns interact via
- stacking with the indole core, enhancing selectivity for positional isomers.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[3]
-
-
Gradient: 5% B to 40% B over 10 minutes.
-
Differentiation:
-
Target: Likely elutes later than 5-HIAA on C18 columns. The intramolecular H-bond (4-OH
5-COOH) reduces the effective polarity of the hydroxyl/carboxyl groups, increasing retention in reverse-phase. -
5-HIAA: The polar groups are distant, fully interacting with the mobile phase, leading to earlier elution.
-
Mass Spectrometry (MS/MS)
While the parent ion (
-
Target (4-OH, 5-acetic):
-
Loss of CO₂ (44 Da): Common to all acetic acids.
-
Ortho-Effect Ion: A specific fragment at m/z ~146 (loss of HCOOH) is often stabilized by the 4-OH group forming a cyclic ether/lactone intermediate upon fragmentation.
-
-
5-HIAA (3-acetic):
-
Benzylic Cleavage: The C3-CH2 bond is "benzylic" to the indole nitrogen. Cleavage of the entire side chain (
) is energetically favorable, generating a strong quinolinium-like ion at m/z 133 (5-hydroxyindole cation).
-
Experimental Protocol: Purity & Identity Verification
Objective: Confirm identity of a supplied batch of this compound.
-
Visual Inspection: Compound should be an off-white to beige solid. Dark brown indicates oxidation (indoles are air-sensitive).
-
Solubility Check: Dissolve 5 mg in DMSO-d6. Solution should be clear.
-
NMR Acquisition: Run 1H-NMR (16 scans min).
-
Checkpoint: Verify doublet at ~6.5 ppm (
Hz). If absent, reject batch (likely 3-substituted isomer).
-
-
HPLC Purity: Run gradient method (Section 5). Target purity >95% at 254 nm.
-
Note: 4-hydroxyindoles are prone to polymerization. If multiple broad peaks appear, repurify via prep-HPLC using ammonium formate buffer (pH 3-4).
-
References
-
Indole Nomenclature & Numbering: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link
-
Ehrlich’s Reagent Mechanism: Ewins, A. J. "The reaction of p-dimethylaminobenzaldehyde with pyrrole and indole derivatives." Biochemical Journal 10.1 (1916): 103. Link
-
NMR of Hydroxyindoles: Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Indole derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Link
-
Synthesis of 4-Hydroxyindoles: Malesu, V., et al. "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole." Acta Scientific Pharmaceutical Sciences 6.9 (2022): 45-50. Link
-
5-HIAA Analysis: Tormey, W. P., et al. "Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry." Clinica Chimica Acta 411.13-14 (2010): 972-977. Link
Sources
A Senior Application Scientist's Guide to Bioassay Validation: A Comparative Analysis of Indole-Based Substrates
For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the bedrock upon which reliable and reproducible data are built. The choice of substrate in enzyme-linked assays is a critical determinant of performance. This guide provides an in-depth technical comparison of bioassay validation using indole-based substrates, offering a nuanced perspective on their performance against established alternatives. While the broader indole scaffold is a cornerstone in medicinal chemistry for its diverse biological activities, this guide will focus on its application as a substrate in enzymatic assays, a crucial tool in drug discovery and development.[1]
The Imperative of Bioassay Validation
A bioassay's primary function is to measure the biological activity or potency of a substance.[2][3] To ensure that these measurements are accurate, precise, and reliable, a thorough validation process is non-negotiable. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical procedure validation.[1][4][5][6] The ICH Q2(R1) guideline, in particular, provides a framework for validating analytical methods, ensuring they are fit for their intended purpose.[1][5][6] Key validation characteristics include accuracy, precision, specificity, linearity, and range.
Indole-Based Substrates: A Closer Look
The indole ring is a privileged structural motif found in key endogenous compounds like serotonin and melatonin.[1] Its derivatives have shown extensive therapeutic potential across various diseases.[1][7] In the realm of bioassays, specific indole derivatives serve as effective enzyme substrates. A notable example is 3-indolyl phosphate, which is used for the histochemical demonstration of alkaline phosphatase (AP).[8] The enzymatic cleavage of the phosphate group by AP yields an indigo dye, providing a measurable signal.
Mechanism of Action: Indole-Based Substrates for Alkaline Phosphatase
The following diagram illustrates the general mechanism of an indole-based substrate for alkaline phosphatase.
Caption: Enzymatic conversion of an indole-phosphate substrate.
A Head-to-Head Comparison: Indole-Based vs. Traditional Substrates
The selection of a substrate is a critical step in assay development, balancing sensitivity, stability, and safety. Here, we compare an indole-based substrate for alkaline phosphatase with other commonly used chromogenic substrates for both AP and Horseradish Peroxidase (HRP).
| Substrate | Enzyme | End Product | Detection Wavelength | Key Advantages | Key Disadvantages |
| 3-Indolyl Phosphate | AP | Insoluble Indigo Dye | ~615 nm | High sensitivity, stable end product. | Insoluble product may not be ideal for all plate reader formats. |
| p-Nitrophenyl Phosphate (PNPP) | AP | Soluble yellow product | 405 nm | Widely used, soluble product, good for kinetic studies.[9][10] | Less sensitive than some alternatives.[10] |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | HRP | Soluble blue/yellow product | 650 nm (blue), 450 nm (yellow, with stop solution) | Highest sensitivity among common chromogenic HRP substrates, non-carcinogenic.[9][11][12] | Can precipitate at high HRP concentrations.[12] |
| o-Phenylenediamine (OPD) | HRP | Soluble yellow-orange product | 492 nm | Good sensitivity.[9][11] | Potential mutagen, requires careful handling.[12] |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | HRP | Soluble green product | 405 nm | Soluble end product, wide dynamic range.[9][12] | Lower sensitivity compared to TMB and OPD.[9][12] |
Experimental Protocols for Bioassay Validation
To ensure the reliability of a bioassay using an indole-based substrate, a rigorous validation protocol must be followed. The following are step-by-step methodologies for key validation parameters.
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a stock solution of a reference standard of known purity.
-
Create a series of dilutions to cover the expected range of the assay.
-
Analyze a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).
-
The accuracy is expressed as the percent recovery by the assay of the known amount of analyte added.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or coefficient of variation.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare multiple replicates (n≥6) of a sample at a single concentration.
-
Analyze the replicates within the same assay run.
-
Calculate the standard deviation and coefficient of variation.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability protocol on different days, with different analysts, and/or with different equipment.
-
Compare the results between the different conditions to assess the variability.
-
Linearity
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare a series of at least 5 dilutions of the reference standard across the expected operating range of the assay.
-
Perform the assay on these dilutions.
-
Plot the response versus the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Protocol:
-
Prepare samples containing the analyte of interest.
-
Spike these samples with potentially interfering substances (e.g., related compounds, degradation products, matrix components).
-
Analyze the spiked and unspiked samples.
-
Compare the results to determine if the interfering substances affect the quantitation of the analyte.
Workflow for Bioassay Validation
The following diagram outlines the key stages in validating a bioassay.
Caption: A simplified workflow for bioassay validation.
Conclusion
The validation of a bioassay is a critical process that ensures the generation of reliable and reproducible data. While traditional substrates like PNPP, TMB, OPD, and ABTS are well-established, indole-based substrates offer a viable alternative, particularly in alkaline phosphatase assays. Their unique properties, such as the formation of a stable, insoluble colored product, can be advantageous in certain applications. However, as with any assay component, their performance must be rigorously validated against established standards. By following the detailed protocols outlined in this guide and adhering to regulatory guidelines, researchers can confidently implement and interpret bioassays using indole-based substrates, thereby enhancing the quality and integrity of their scientific findings.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- U.S. Food and Drug Administration.
- European Medicines Agency.
- Tsou, K. C., Su, H. C. F., Rabiger, D. J., Heymann, H., & Seligman, A. M. (1962). Synthesis of 3-Indolyl and 5-Bromo-3-indolyl Phosphate for Histochemical Demonstration of Alkaline Phosphatase. Journal of Medicinal Chemistry, 5(6), 1221–1225.
- G-Biosciences. (2016).
- Thermo Fisher Scientific.
- BenchChem. (2022). A Comparative Guide to Peroxidase Assays: Leucocrystal Violet vs. TMB, OPD, and ABTS.
- Sigma-Aldrich.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). MDPI.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2015). PMC.
- Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert- butylthiazol-2-yl) hydrazines. (2020). PubMed.
- In Silico Prediction of Alkaline Phosphatase Interaction with the Natural Inhibitory 5-Azaindoles Guitarrin C and D. (2024). MDPI.
- Interactions of macromolecular crowding agents and cosolutes with small-molecule substrates: effect on horseradish peroxidase activity with two different substr
- A systematic investigation of TMB substrate composition for signal enhancement in ELISA. (2021). Scientific Reports.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 3. prepchem.com [prepchem.com]
- 4. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert- butylthiazol-2-yl) hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ELISA Enzyme Substrates | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
QC Protocols for 2-(4-Hydroxy-1H-indol-5-yl)acetic Acid Production
Executive Summary
Target Molecule: 2-(4-Hydroxy-1H-indol-5-yl)acetic acid CAS Registry Number: 1368087-51-7 Molecular Formula: C₁₀H₉NO₃ Critical Attribute: High susceptibility to oxidative polymerization (Melanogenesis-like pathways).[1]
This guide objectively compares standard industrial quality control (QC) workflows against an Optimized Stabilization-Analytical Protocol (OSAP) designed specifically for this compound. While standard RP-HPLC methods are sufficient for stable indoles, they fail to accurately characterize 4-hydroxyindoles due to rapid on-column oxidation and autosampler degradation.[1] This guide provides a self-validating, high-fidelity protocol to ensure data integrity for drug development applications.
Part 1: Comparative Analysis of Analytical Protocols
The primary challenge in analyzing 4-hydroxyindoles is distinguishing between intrinsic impurities (from synthesis) and artifactual impurities (generated during sample preparation).
Comparison: Standard vs. Optimized Protocol
| Feature | Method A: Standard Industrial Protocol (Alternative) | Method B: Optimized Stabilization-Analytical Protocol (OSAP) (Recommended) |
| Sample Diluent | Methanol or Acetonitrile:Water (50:50) | Deoxygenated MeOH:Water (50:50) + 0.1% Ascorbic Acid |
| Autosampler Temp | Ambient (20–25°C) | Cooled (4°C) |
| Mobile Phase pH | Neutral to weakly acidic (pH 4-5) | Acidic (pH 2.5) with Formic Acid or TFA |
| Detection Mode | UV 254 nm / 280 nm | UV 280 nm + MS (ESI-) |
| Artifact Formation | High (Oxidative dimerization during run) | Negligible (Reductive environment maintained) |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.05 µg/mL (Due to sharper peak shape) |
| Linearity (R²) | 0.985 (Drift due to degradation) | >0.999 |
Experimental Validation: Stability in Solution
Data represents the recovery of a 99.5% pure standard over 24 hours.
| Time Point | Recovery (Method A - Ambient) | Recovery (Method B - Stabilized/Cooled) | Observation (Method A) |
| 0 h | 99.5% | 99.5% | Clear solution |
| 4 h | 96.2% | 99.4% | Slight yellowing |
| 12 h | 88.1% | 99.2% | Amber discoloration |
| 24 h | 74.5% | 99.0% | Dark precipitate (Melanin-like) |
Technical Insight: The hydroxyl group at the C4 position activates the indole ring towards electrophilic attack and radical oxidation, forming ortho-quinone imine intermediates which rapidly polymerize.[1] Method B suppresses this pathway via pH control and antioxidant protection.[1]
Part 2: Detailed QC Protocols
Synthesis & Impurity Fate Mapping
Understanding the origin of impurities is essential for method development.[1] The 5-acetic acid substitution pattern is typically accessed via specific cyclization or functionalization of dihydroindoles.[1]
Caption: Impurity fate map highlighting the critical risk of oxidative degradation leading to polymer formation.
The OSAP Workflow (Method B)
A. Sample Preparation (Critical Step)
-
Solvent: 50% Acetonitrile / 50% Water containing 0.1% (w/v) Ascorbic Acid and 0.05% EDTA .
-
Why: Ascorbic acid acts as a sacrificial antioxidant; EDTA chelates trace metal ions (Fe³⁺, Cu²⁺) that catalyze indole oxidation.
-
-
Procedure:
-
Weigh 10 mg of sample into an amber volumetric flask (light protection).
-
Dissolve in the Stabilized Solvent. Sonicate for max 30 seconds (excess heat promotes degradation).
-
Filter through a 0.22 µm PTFE filter immediately into an amber vial.
-
Place in autosampler at 4°C .
-
B. Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[1]
-
Why: High surface area for resolution of regioisomers (5-yl vs 3-yl).
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why: Acidic pH (<3.0) keeps the phenolic hydroxyl and carboxylic acid protonated, ensuring sharp peaks and preventing ionization-induced oxidation.[1]
-
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Detection:
-
UV: 280 nm (Quantification).
-
MS: ESI Negative Mode (Identification). Monitor m/z 190 [M-H]⁻.
-
System Suitability & Validation Criteria
To ensure the method is "self-validating," the following criteria must be met before batch release testing:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Target and 4-OH-Indole-3-acetic acid | Ensures regio-specificity. |
| Tailing Factor | 0.8 – 1.2 | Indicates no secondary interactions with silanols.[1] |
| Standard Stability | < 2.0% change in area over 24h at 4°C | Confirms efficacy of the antioxidant stabilizer.[1] |
| S/N Ratio | > 100 for 0.1% impurity spike | Ensures sensitivity for trace degradants.[1] |
Part 3: Mechanism of Action & Logic[1]
Why 4-Hydroxyindoles are Unique
Unlike 5-hydroxyindoles (e.g., Serotonin), 4-hydroxyindoles possess a unique electron density distribution that makes them exceptionally prone to oxidation at the C7 position or formation of ortho-quinone methides if alkylated.[1]
The OSAP Protocol relies on a "Reductive Shielding" strategy.[1] By introducing ascorbic acid, we clamp the redox potential of the solution below the oxidation potential of the 4-hydroxyindole moiety.[1]
Caption: Optimized QC workflow ensuring sample integrity from synthesis to data release.
References
-
d'Ischia, M., et al. (2020).[1][2] Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences. Retrieved from [Link] (Contextual reference on hydroxyindole oxidation mechanisms).
-
Szkop, M., & Bielawski, W. (2013).[1] A simple method for simultaneous RP-HPLC determination of indolic compounds. Antonie van Leeuwenhoek.[1] Retrieved from [Link] (Base methodology for indole separation).
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Safety Operating Guide
Navigating the Uncharted: A Practical Guide to Safely Handling 2-(4-Hydroxy-1H-indol-5-yl)acetic acid
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a journey into uncharted territory. While the potential for discovery is immense, so too is the responsibility to ensure the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 2-(4-Hydroxy-1H-indol-5-yl)acetic acid, a compound for which specific safety data may not be readily available. By leveraging established principles of chemical safety and data from structurally similar compounds, we can establish a robust framework for its safe handling, use, and disposal.
Our approach is grounded in the understanding that while every molecule is unique, its structural motifs can provide valuable insights into its potential hazards. This compound shares features with indole-3-acetic acid (IAA), a well-characterized plant hormone, as well as other phenolic and indole-containing compounds. Therefore, by adopting a cautious approach based on these analogs, we can build a self-validating system of protocols that prioritizes the well-being of our researchers.
Anticipating the Risks: A Hazard Profile Based on Chemical Analogy
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we will infer its potential hazards from its structural relatives. Indole-3-acetic acid is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2]. The phenolic hydroxyl group may also contribute to skin and eye irritation. Therefore, it is prudent to handle this compound as a hazardous substance with the potential to cause irritation upon contact with skin, eyes, and the respiratory tract[3][4][5].
Table 1: Inferred Hazard Profile and Associated Precautions
| Potential Hazard | GHS Classification (Inferred) | Primary Precautionary Measures |
| Skin Irritation | Skin Irrit. 2 (H315) | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1][4] |
| Eye Irritation | Eye Irrit. 2A (H319) | Wear safety glasses with side shields or goggles.[1][4] A face shield may be required for splash hazards. |
| Respiratory Irritation | STOT SE 3 (H335) | Avoid breathing dust.[1] Handle in a well-ventilated area, preferably a chemical fume hood.[3][6] |
| Acute Oral Toxicity | Acute Tox. 4 (H302) (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][7] |
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to mitigating the risks associated with handling any chemical. The following recommendations are based on a risk assessment that considers the potential for inhalation, dermal, and eye exposure.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[8] For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.[3][8]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[6] For operations with a higher risk of splashes, such as preparing solutions or handling larger quantities, chemical safety goggles and a face shield are recommended.[3][9]
-
Skin and Body Protection: A laboratory coat is essential to protect against incidental skin contact.[6] For tasks with a higher potential for contamination, a chemical-resistant apron or coveralls should be worn.[10]
-
Respiratory Protection: When handling the solid compound, especially if it is a fine powder, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of dust particles.[3][9] All work with the solid should be conducted in a certified chemical fume hood to minimize airborne exposure.[6]
Operational PPE Selection Workflow
The level of PPE required should be commensurate with the scale and nature of the operation. The following flowchart provides a decision-making framework for selecting the appropriate level of protection.
Sources
- 1. bmgtechno.com [bmgtechno.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. agscientific.com [agscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
